Product packaging for 4-Isopropyl-m-phenylenediamine(Cat. No.:CAS No. 14235-45-1)

4-Isopropyl-m-phenylenediamine

Cat. No.: B077348
CAS No.: 14235-45-1
M. Wt: 150.22 g/mol
InChI Key: IPDXWXPSCKSIII-UHFFFAOYSA-N
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Description

4-Isopropyl-m-phenylenediamine is a high-purity aromatic diamine monomer of significant interest in advanced materials research and organic synthesis. Its primary research application is as a key building block in the synthesis of specialized polymers, particularly polyimides and polyurethanes. The introduction of the isopropyl group onto the meta-position of the phenylenediamine core imparts unique steric and electronic properties to the resulting polymers, which can lead to enhanced solubility, modified thermal stability, and tailored mechanical characteristics. This makes it a valuable reagent for developing new high-performance materials for applications in aerospace, electronics (as flexible substrates or dielectric layers), and gas separation membranes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2 B077348 4-Isopropyl-m-phenylenediamine CAS No. 14235-45-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-ylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPDXWXPSCKSIII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50162021
Record name 4-Isopropyl-m-phenylenediamine
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Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14235-45-1
Record name 4-(1-Methylethyl)-1,3-benzenediamine
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Record name 4-Isopropyl-m-phenylenediamine
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Record name 4-Isopropyl-m-phenylenediamine
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Record name 4-isopropyl-m-phenylenediamine
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Record name 4-Isopropyl-m-phenylenediamine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Isopropyl-m-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 4-Isopropyl-m-phenylenediamine. The information is compiled for use by researchers, scientists, and professionals in drug development and related fields. This document includes tabulated data for key properties, detailed experimental protocols for their determination, and logical and workflow diagrams to illustrate key processes.

Core Chemical and Physical Properties

Data Presentation: Summary of Chemical Properties

PropertyValueSource(s)
IUPAC Name 4-propan-2-ylbenzene-1,3-diamine[1]
CAS Number 14235-45-1[2]
Molecular Formula C₉H₁₄N₂[2]
Molecular Weight 150.226 g/mol [2]
Canonical SMILES CC(C)C1=C(C=C(C=C1)N)N[3]
InChI Key IPDXWXPSCKSIII-UHFFFAOYSA-N[2]
LogP (Computed) 1.29[2]
Topological Polar Surface Area 52 Ų[3]
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 2[3]

Spectral Information

While a comprehensive public database of spectra for this compound is limited, 1H NMR spectral data is noted to be available from certain sources.[3] Characterization of this compound would typically involve ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to confirm its structure.

Safety and Handling

Based on aggregated GHS data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed[3]

  • H312: Harmful in contact with skin[3]

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H332: Harmful if inhaled[3]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area or fume hood, are essential when handling this compound.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of a solid aromatic amine like this compound are provided below. These are generalized standard procedures.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid organic compound using a capillary melting point apparatus.[4][5][6]

Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Sample of this compound (finely powdered and dry)

  • Mortar and pestle (if sample is not powdered)

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If necessary, crush the solid into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be packed into the tube.

  • Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the solid to fall to the bottom. For more efficient packing, drop the tube through a long, narrow glass tube held vertically. The final packed sample height should be 2-3 mm.[4]

  • Determination: a. Place the loaded capillary tube into the sample holder of the melting point apparatus. b. If the approximate melting point is unknown, perform a rapid preliminary heating to estimate the range. c. For an accurate measurement, set the apparatus to heat rapidly to a temperature about 15-20°C below the estimated melting point. d. Decrease the heating rate to 1-2°C per minute. e. Observe the sample through the magnifying eyepiece. f. Record the temperature at which the first drop of liquid appears (T1). g. Record the temperature at which the entire sample has completely melted into a clear liquid (T2).

  • Reporting: The melting point is reported as the range T1 - T2. For a pure compound, this range is typically narrow (0.5-1.5°C).[5]

Boiling Point Determination (Micro Scale Method)

For compounds that are liquid at or near room temperature, or for which a distillation is not feasible due to sample size, the Thiele tube or a microscale method can be used.[7][8][9][10]

Materials:

  • Small test tube (e.g., 75x10 mm) or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (Thiele tube with high-boiling mineral oil, or a heating block)

  • Rubber band or wire for attaching the tube to the thermometer

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of the liquid sample into the small test tube.

  • Capillary Inversion: Place the capillary tube into the test tube with its open end down.

  • Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube or heating block. The heat should be applied gently and evenly.[9]

  • Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and stop. The moment the bubbles stop and the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure. Record the temperature at this point; this is the boiling point of the liquid.[7]

  • Record Pressure: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Solubility Classification Protocol

This protocol determines the solubility class of an organic amine, which provides insights into its acidic/basic properties and molecular size.[11][12][13][14][15]

Materials:

  • Test tubes and rack

  • Spatula and glass stirring rods

  • Sample of this compound

  • Solvents: Deionized Water, 5% aq. HCl, 5% aq. NaOH, Diethyl Ether

  • pH indicator paper

Procedure:

  • Water Solubility: a. Add ~25 mg of the sample to a test tube containing 0.75 mL of deionized water. b. Stir or shake vigorously for 60 seconds. c. Observe if the solid dissolves completely. If soluble, proceed to test the pH of the aqueous solution. As an amine, a basic pH (>8) is expected.[14]

  • Acid Solubility (if insoluble in water): a. Add ~25 mg of the sample to a test tube containing 0.75 mL of 5% aqueous HCl. b. Stir or shake vigorously. c. Observe for dissolution. Phenylenediamines are basic and are expected to dissolve in dilute acid to form the corresponding ammonium salt.[13][15]

  • Base Solubility (for comparison): a. Add ~25 mg of the sample to a test tube containing 0.75 mL of 5% aqueous NaOH. b. Stir or shake vigorously. c. Amines are not expected to dissolve in aqueous base. No reaction or dissolution indicates a basic or neutral compound.

  • Organic Solvent Solubility: a. Add ~25 mg of the sample to a test tube containing 0.75 mL of a nonpolar organic solvent like diethyl ether or hexane. b. Stir or shake vigorously. c. Given its aromatic ring and isopropyl group, the compound is expected to be soluble in common organic solvents.[12]

Mandatory Visualizations

Proposed Synthesis Pathway

The synthesis of this compound is not widely documented. However, a plausible synthetic route can be proposed based on standard organic reactions, starting from the commercially available m-phenylenediamine. This involves a Friedel-Crafts alkylation, which typically requires protection of the highly reactive amine groups.

G cluster_protection Step 1: Protection cluster_alkylation Step 2: Friedel-Crafts Alkylation cluster_deprotection Step 3: Deprotection A m-Phenylenediamine B Protected Diamine (e.g., Di-acetylated) A->B Acetic Anhydride D Protected this compound B->D C Isopropyl Halide / Isopropanol + Acid Catalyst (e.g., AlCl₃) C->D E This compound D->E Acid/Base Hydrolysis

Caption: A proposed synthetic pathway for this compound.

General Experimental Workflow for Chemical Characterization

The logical flow for identifying and characterizing a novel or unknown chemical compound involves a series of systematic experimental analyses.

G cluster_spec Spectroscopic Methods Start Obtain Pure Sample PhysProps Determine Physical Properties (Melting/Boiling Point, Appearance) Start->PhysProps Solubility Solubility & Classification Tests (Water, Acid, Base, Organic) PhysProps->Solubility Spectroscopy Spectroscopic Analysis Solubility->Spectroscopy NMR NMR ('H, '³C) IR IR Spectroscopy MS Mass Spectrometry Structure Elucidate & Confirm Structure Report Report Findings Structure->Report NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the characterization of a chemical compound.

Logical Diagram for Amine Solubility Classification

The solubility behavior of an amine in different solvents can be used to classify it and infer structural characteristics.

G start Test Compound (e.g., this compound) water Soluble in Water? start->water hcl Soluble in 5% HCl? water->hcl No class_sb Class Sb (Low MW Amine) water->class_sb Yes (pH > 8) naoh Soluble in 5% NaOH? hcl->naoh No class_b Class B (Higher MW Amine) hcl->class_b Yes ether Soluble in Ether? naoh->ether No amphoteric Amphoteric or Acidic Compound naoh->amphoteric Yes not_amine Not a Basic Amine ether->not_amine Yes insoluble_base Insoluble Base ether->insoluble_base No

References

An In-depth Technical Guide to the Physical Properties of 4-Isopropyl-m-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Isopropyl-m-phenylenediamine (also known as 4-(1-methylethyl)-1,3-benzenediamine). The information presented is intended for use by researchers, scientists, and professionals in drug development and related fields. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and includes visualizations of experimental workflows.

Core Physical Properties

The physical characteristics of this compound are fundamental to its application in research and development. A summary of its key physical properties is presented in the table below. It is important to note that while some experimental data is available, certain values are computationally derived and should be considered as estimates.

PropertyValueSource
Molecular Formula C₉H₁₄N₂PubChem[1]
Molecular Weight 150.22 g/mol PubChem[1]
Boiling Point 302.9 °C at 760 mmHg (Calculated)ChemBlink[2]
Density 1.043 g/cm³ (Calculated)ChemBlink[2]
Flash Point 162.2 °C (Calculated)960化工网[3]
LogP (Octanol-Water Partition Coefficient) 0.9 (Calculated)PubChem[1]
Refractive Index 1.594 (Calculated)960化工网[3]
Polar Surface Area 52.04 Ų960化工网[3]

Experimental Protocols

Accurate determination of physical properties is crucial for the successful application of any chemical compound. The following section details standardized experimental methodologies for measuring the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[4] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[4]

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure accurate measurement.

  • Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range represents the melting point of the substance.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Micro Boiling Point Determination

  • Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube.[6]

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.

  • Heating: The test tube is gently heated in a heating block or an oil bath.[7]

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[7] The heating is then discontinued.

  • Measurement: The boiling point is the temperature at which the liquid begins to re-enter the capillary tube as the apparatus cools.[7]

Density Determination

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

Methodology: Pycnometer Method

  • Initial Measurement: The mass of a clean, dry pycnometer is accurately determined.[8]

  • Sample Introduction: A known mass of this compound is added to the pycnometer.

  • Immersion Liquid: The pycnometer is then filled with a liquid of known density in which the sample is insoluble.

  • Final Measurement: The total mass of the pycnometer containing the sample and the immersion liquid is measured.

  • Calculation: The volume of the displaced liquid, and therefore the volume of the sample, can be calculated. The density is then determined by dividing the mass of the sample by its calculated volume.[8] For solid samples, a gas pycnometer can also be used to determine the skeletal density.[9]

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: OECD Guideline 105 (Flask Method)

This method is suitable for determining the water solubility of substances.[10][11][12][13][14]

  • Equilibration: A sufficient amount of this compound is added to a known volume of water in a flask to create a saturated solution.

  • Stirring: The mixture is stirred at a constant temperature until equilibrium is reached.[10]

  • Separation: The undissolved solid is separated from the solution by centrifugation or filtration.[10]

  • Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[10]

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows.

experimental_workflow cluster_synthesis General Synthesis Workflow start Starting Material (e.g., m-Xylene) step1 Ammoxidation to Isophthalamide start->step1 step2 Hofmann Rearrangement with Hypohalite step1->step2 step3 Formation of m-Phenylenediamine step2->step3 step4 Alkylation with Isopropyl Halide step3->step4 purification Purification (e.g., Distillation, Crystallization) step4->purification product This compound purification->product

Caption: General synthesis workflow for this compound.

physical_property_determination cluster_workflow Physical Property Determination Workflow cluster_melting Melting Point cluster_boiling Boiling Point cluster_density Density cluster_solubility Solubility sample Sample of This compound mp1 Capillary Packing sample->mp1 bp1 Micro Test Tube Setup sample->bp1 d1 Pycnometer Measurement sample->d1 s1 Equilibration in Solvent sample->s1 mp2 Heating & Observation mp1->mp2 mp_result Melting Range mp2->mp_result bp2 Heating & Bubble Observation bp1->bp2 bp_result Boiling Temperature bp2->bp_result d2 Mass & Volume Calculation d1->d2 d_result Density Value d2->d_result s2 Separation & Analysis (HPLC) s1->s2 s_result Solubility Data s2->s_result

Caption: Workflow for the experimental determination of physical properties.

References

An In-depth Technical Guide to 4-Isopropyl-m-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of 4-Isopropyl-m-phenylenediamine, also known by its IUPAC name, 4-propan-2-ylbenzene-1,3-diamine. The document details its chemical structure, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and its application as a monomer in polymer chemistry. This guide is intended for researchers, scientists, and professionals in chemistry and material science.

Chemical Identity and Structure

This compound is an aromatic amine with the chemical formula C₉H₁₄N₂. Its structure consists of a benzene ring substituted with two amino groups at the meta-positions (1 and 3) and an isopropyl group at position 4.

  • IUPAC Name: 4-propan-2-ylbenzene-1,3-diamine

  • Synonyms: this compound, 4-(1-Methylethyl)-1,3-benzenediamine, 2,4-diaminoisopropylbenzene

  • CAS Number: 14235-45-1

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of this compound. This data is essential for understanding its behavior in various chemical processes.

PropertyValueSource
Molecular Weight150.22 g/mol --INVALID-LINK--
Molecular FormulaC₉H₁₄N₂--INVALID-LINK--
XLogP30.9--INVALID-LINK--
Hydrogen Bond Donor Count2--INVALID-LINK--
Hydrogen Bond Acceptor Count2--INVALID-LINK--
Rotatable Bond Count1--INVALID-LINK--
Exact Mass150.115698455 Da--INVALID-LINK--
Monoisotopic Mass150.115698455 Da--INVALID-LINK--
Topological Polar Surface Area52 Ų--INVALID-LINK--
Heavy Atom Count11--INVALID-LINK--
Complexity123--INVALID-LINK--

Synthesis Protocol

While specific literature detailing the synthesis of this compound is scarce, a plausible and effective two-step synthetic route can be proposed based on established methodologies for analogous compounds. This pathway involves the dinitration of cumene (isopropylbenzene) followed by the selective reduction of the resulting dinitro compound.

G cluster_0 Step 1: Dinitration of Cumene cluster_1 Step 2: Reduction to Diamine Cumene Cumene (Isopropylbenzene) Dinitro_Intermediate 1-Isopropyl-2,4-dinitrobenzene Cumene->Dinitro_Intermediate Nitration NitratingAgent Nitrating Agent (HNO₃ / H₂SO₄) NitratingAgent->Dinitro_Intermediate Reagent Dinitro_Intermediate_ref 1-Isopropyl-2,4-dinitrobenzene ReducingAgent Reducing Agent (e.g., H₂, Pd/C or Sn/HCl) FinalProduct This compound ReducingAgent->FinalProduct Reagent Dinitro_Intermediate_ref->FinalProduct Reduction

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 1-Isopropyl-2,4-dinitrobenzene

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully prepare a nitrating mixture by slowly adding 2.5 equivalents of concentrated nitric acid (HNO₃) to 5 equivalents of concentrated sulfuric acid (H₂SO₄), maintaining the temperature below 10°C with an ice bath.

  • Addition of Substrate: To the cooled nitrating mixture, add 1 equivalent of cumene (isopropylbenzene) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 10-20°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over crushed ice. The dinitrated product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield 1-Isopropyl-2,4-dinitrobenzene.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, suspend 1 equivalent of the 1-Isopropyl-2,4-dinitrobenzene synthesized in Step 1 in ethanol.

  • Reduction: To this suspension, add 5-6 equivalents of tin(II) chloride dihydrate (SnCl₂·2H₂O) and 10-12 equivalents of concentrated hydrochloric acid (HCl).

  • Reaction: Heat the mixture to reflux (approximately 70-80°C) with stirring for 2-3 hours. The reaction should become a clear solution, indicating the completion of the reduction.

  • Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add a concentrated sodium hydroxide (NaOH) solution to neutralize the acid and precipitate the diamine. The pH should be adjusted to >10.

  • Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or recrystallization.

Applications in Material Science

While data on the biological activity of this compound for drug development is not available in the current literature, its utility as a chemical intermediate in material science is documented. Specifically, it serves as a monomer for the synthesis of high-performance polyimides.

Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of this compound into the polymer backbone can modify the properties of the resulting polyimide, such as improving its solubility in organic solvents, which is advantageous for processing.[1]

The synthesis involves a polycondensation reaction between the diamine (this compound) and a dianhydride, such as Pyromellitic dianhydride (PMDA).[1]

G Diamine This compound PolyamicAcid Poly(amic acid) Intermediate Diamine->PolyamicAcid Dianhydride Pyromellitic Dianhydride (PMDA) Dianhydride->PolyamicAcid Solvent Solvent (e.g., NMP) Solvent->PolyamicAcid Reaction Medium Polyimide Polyimide Polymer PolyamicAcid->Polyimide Dehydration Heat Heat (Imidization) Heat->Polyimide

Caption: General workflow for the synthesis of a polyimide using this compound.

Conclusion

This compound is a valuable aromatic diamine with established applications in polymer chemistry. Its synthesis can be achieved through a proposed dinitration and subsequent reduction of cumene. The physicochemical properties of this compound make it a suitable monomer for producing soluble, high-performance polyimides. While its potential in drug discovery remains unexplored, its role in material science is clearly defined. This guide provides foundational technical information for chemists and material scientists working with or considering the use of this compound.

References

An In-Depth Technical Guide to Imidazole-Based Compounds in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The CAS number provided in the topic, 14235-45-1, corresponds to the chemical 4-isopropyl-m-phenylenediamine . This compound is primarily utilized in polymer and materials science. However, the specified audience and core requirements—focusing on drug development, experimental protocols, and signaling pathways—strongly suggest an interest in a different, yet structurally related, class of compounds. The imidazole scaffold is of paramount importance in pharmaceutical research. A key building block in this area is 1-(3-aminopropyl)imidazole (CAS 5036-48-6). This guide will focus comprehensively on 1-(3-aminopropyl)imidazole to align with the technical needs of researchers, scientists, and drug development professionals. A summary of this compound is provided in Appendix A for clarity.

Technical Guide: 1-(3-Aminopropyl)imidazole (CAS 5036-48-6)

Introduction

1-(3-Aminopropyl)imidazole, also known as N-(3-aminopropyl)imidazole, is a versatile heterocyclic compound that serves as a critical building block in medicinal chemistry and materials science. Its structure, featuring a primary amine and an imidazole ring, imparts unique pH-responsive properties, making it an invaluable tool for developing advanced drug delivery systems, gene therapies, and novel therapeutic agents. The imidazole moiety, with a pKa around 6, allows for protonation in acidic environments, such as those found in endosomes and the tumor microenvironment. This property is exploited to trigger conformational changes in polymers, leading to controlled release of therapeutic payloads.

Chemical and Physical Properties

The physicochemical properties of 1-(3-aminopropyl)imidazole are summarized in the table below, providing a quick reference for experimental design and handling.

PropertyValue
CAS Number 5036-48-6
Molecular Formula C₆H₁₁N₃
Molecular Weight 125.17 g/mol
Appearance Clear, colorless liquid
Density 1.049 g/mL at 25 °C
Melting Point -68 °C
Boiling Point 296 °C
Flash Point >110 °C (>230 °F)
Refractive Index n20/D 1.519
pKa 9.08 (predicted)
Water Solubility Miscible
LogP -0.57 at 23°C
Synthesis and Experimental Protocols

1-(3-Aminopropyl)imidazole is typically synthesized through a two-step process involving the cyanoethylation of imidazole followed by the reduction of the resulting nitrile.

3.1 Protocol: Two-Step Synthesis from Imidazole

This protocol outlines a common laboratory-scale synthesis.

Step 1: Synthesis of N-cyanoethyl Imidazole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve imidazole in a suitable solvent.

  • Reagent Addition: Slowly add acrylonitrile to the imidazole solution. The molar ratio of imidazole to acrylonitrile is typically between 1:1 and 1:2.

  • Reaction Conditions: Stir the mixture at a temperature between 30-70 °C for 1-10 hours.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure to yield N-cyanoethyl imidazole.

Step 2: Reduction to 1-(3-Aminopropyl)imidazole

  • Catalyst and Solvent: In a high-pressure reactor, suspend Raney Nickel catalyst in a suitable solvent (e.g., ethanol) containing the N-cyanoethyl imidazole from Step 1.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 1-20 MPa.

  • Reaction Conditions: Heat the mixture to 50-200 °C and stir for 2-10 hours.

  • Isolation: After the reaction, cool the reactor, filter off the catalyst, and remove the solvent by distillation to obtain the final product, 1-(3-aminopropyl)imidazole.

cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Reduction imidazole Imidazole cyanoethyl_imidazole N-cyanoethyl Imidazole imidazole->cyanoethyl_imidazole Acrylonitrile, 30-70°C acrylonitrile Acrylonitrile api 1-(3-Aminopropyl)imidazole cyanoethyl_imidazole->api Hydrogenation, 50-200°C h2_raney_ni H₂ / Raney Ni

Caption: Synthesis workflow for 1-(3-aminopropyl)imidazole.
Applications in Research and Drug Development

The unique properties of 1-(3-aminopropyl)imidazole make it a valuable component in several areas of pharmaceutical research.

4.1 pH-Sensitive Polymers for Drug and Gene Delivery

1-(3-Aminopropyl)imidazole is frequently grafted onto polymer backbones, such as polyaspartamides or dextrans, to create pH-sensitive nanocarriers.[1][2] These carriers are designed to be stable at physiological pH (7.4) but undergo conformational changes in acidic environments.

  • Mechanism of Action - The Proton Sponge Effect: When a nanoparticle carrying a therapeutic agent is taken up by a cell through endocytosis, it becomes trapped within an endosome. The endosome's internal environment becomes progressively more acidic. The imidazole groups on the polymer become protonated, leading to an influx of protons and chloride ions into the endosome.[3][4] This influx causes osmotic swelling and eventual rupture of the endosomal membrane, releasing the therapeutic payload into the cytoplasm where it can exert its effect.[5] This mechanism, known as the "proton sponge effect," is crucial for overcoming endosomal entrapment, a major barrier in drug and gene delivery.[1][5]

cluster_0 Extracellular Space (pH 7.4) cluster_1 Endosome (pH < 6.5) cluster_2 Cytoplasm nanoparticle Nanoparticle with 1-(3-aminopropyl)imidazole (Neutral Imidazole) protonation Imidazole Protonation (Imidazole-H+) nanoparticle->protonation Endocytosis ion_influx Influx of H+ and Cl- protonation->ion_influx swelling Osmotic Swelling ion_influx->swelling rupture Endosomal Rupture swelling->rupture release Drug/Gene Release rupture->release

Caption: The "Proton Sponge Effect" mechanism for endosomal escape.

4.2 Antimicrobial Agents

The imidazole nucleus is a core scaffold in many antimicrobial drugs.[6] Derivatives of 1-(3-aminopropyl)imidazole are synthesized and evaluated for their activity against various bacterial and fungal strains.[7] The primary amine group provides a convenient handle for further chemical modification to create libraries of compounds for screening. The mechanism of action for many imidazole-based antimicrobials involves the disruption of cell wall synthesis or interference with DNA replication.[7]

4.3 Ligands in Coordination Chemistry

The nitrogen atoms in the imidazole ring and the primary amine make 1-(3-aminopropyl)imidazole an effective ligand for coordinating with metal ions. This property is utilized in the development of metal-based therapeutics and as catalysts in organic synthesis.

Signaling Pathways and Mechanism of Action

While 1-(3-aminopropyl)imidazole itself is not a direct modulator of specific signaling pathways, its derivatives and the broader class of imidazole-containing compounds are known to interact with key cellular pathways.

  • Wnt/β-catenin Pathway: Some imidazole-based compounds have been investigated as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[8][9] These inhibitors can stabilize the "destruction complex," leading to the degradation of β-catenin and downregulation of target genes involved in cell proliferation.

  • Kinase Inhibition: The imidazole scaffold is present in numerous kinase inhibitors used in oncology. 1-(3-aminopropyl)imidazole can serve as a starting material for the synthesis of novel kinase inhibitors.

wnt Wnt Ligand receptor Frizzled/LRP Receptor wnt->receptor destruction_complex Destruction Complex (Axin, APC, GSK3β) receptor->destruction_complex inhibits beta_catenin β-catenin destruction_complex->beta_catenin phosphorylates for degradation Proteasomal Degradation beta_catenin->degradation nucleus Nucleus beta_catenin->nucleus accumulation & translocation tcf_lef TCF/LEF transcription Target Gene Transcription (Proliferation) tcf_lef->transcription imidazole_inhibitor Imidazole-based Inhibitor imidazole_inhibitor->destruction_complex stabilizes

Caption: General mechanism of Wnt/β-catenin pathway inhibition by some imidazole derivatives.

Appendix A: this compound (CAS 14235-45-1)

A.1 Properties and Uses

This compound is an aromatic amine primarily used as a monomer in the synthesis of high-performance polymers, particularly polyimides. These polymers are known for their excellent thermal stability and mechanical properties.

PropertyValue
CAS Number 14235-45-1
Molecular Formula C₉H₁₄N₂
Molecular Weight 150.22 g/mol
Synonyms 4-(1-Methylethyl)-1,3-benzenediamine, 2,4-diamino-1-isopropylbenzene
Primary Use Monomer for polyimide synthesis

Its use in forming polyimide matrix electrolytes for applications like batteries has been documented. The synthesis involves reacting the diamine with a dianhydride, such as pyromellitic dianhydride (PMDA). The resulting polyimide is often soluble in organic solvents, which facilitates its processing into films and coatings. There is no significant evidence in the reviewed literature of its direct application in drug development or as a bioactive agent.

References

Solubility Profile of 4-Isopropyl-m-phenylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Isopropyl-m-phenylenediamine in organic solvents. Due to a lack of specific quantitative data for this compound in publicly available literature, this document leverages data on the parent compound, m-phenylenediamine, to provide a foundational understanding of its probable solubility characteristics. The guide also details standard experimental protocols for solubility determination, enabling researchers to ascertain precise solubility data for this compound in their specific applications.

Introduction to this compound

This compound, also known as 4-(1-methylethyl)-1,3-benzenediamine, is an aromatic amine with the chemical formula C₉H₁₄N₂.[1] Its structure consists of a benzene ring substituted with two amino groups in the meta position and an isopropyl group. The presence of both polar amino groups and a nonpolar isopropyl group suggests a mixed polarity, which will influence its solubility in various organic solvents.

Estimated Solubility Profile Based on m-Phenylenediamine

Qualitative Solubility of m-Phenylenediamine

The qualitative solubility of m-phenylenediamine in a range of organic solvents is summarized in the table below. This provides a general indication of the types of solvents that are likely to dissolve this compound.

Solvent ClassificationSolventSolubility of m-Phenylenediamine
Polar Protic WaterSoluble[2][3]
MethanolSoluble[2][3]
EthanolSoluble[2][3]
Polar Aprotic AcetoneSoluble[2][3]
Dimethylformamide (DMF)Soluble[2][3]
AcetonitrileSoluble[4]
ChloroformSoluble[2][3]
DioxaneSoluble[2][3]
Methyl Ethyl Ketone (MEK)Soluble[2][3]
Slightly Polar Diethyl EtherSlightly Soluble[2][3]
IsopropanolSlightly Soluble[2]
Dibutyl PhthalateSlightly Soluble[2]
Nonpolar BenzeneVery Slightly Soluble[2]
TolueneVery Slightly Soluble[2]
XyleneVery Slightly Soluble[2]
Carbon TetrachlorideSlightly Soluble[2]
Quantitative Solubility of m-Phenylenediamine

Quantitative solubility data for m-phenylenediamine in several key solvents at various temperatures has been experimentally determined.[4] This data, presented as mole fraction solubility, offers a more precise understanding of its behavior and can serve as a baseline for estimating the solubility of this compound. The solubility of m-phenylenediamine generally increases with temperature in these solvents.[4]

Temperature (K)Methanol (Mole Fraction)Ethanol (Mole Fraction)Acetonitrile (Mole Fraction)Water (Mole Fraction)
278.150.16680.10720.17170.0093
283.150.22010.15880.23740.0132
288.150.28530.22410.31830.0185
293.150.35920.30150.41090.0256
298.150.43810.38620.50970.0351
303.150.48990.45170.57510.0478
308.150.52760.49650.61320.0645
313.150.55890.53560.64380.1533

Data sourced from a study by ResearchGate.[4]

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, established experimental methods should be employed. The isothermal saturation method, often referred to as the shake-flask method, is a widely accepted and reliable technique.[5]

Isothermal Saturation (Shake-Flask) Method

This method involves creating a saturated solution of the solute in the solvent of interest at a constant temperature and then determining the concentration of the solute in the solution.

Workflow for Isothermal Saturation Method:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess 4-Isopropyl-m- phenylenediamine to solvent prep2 Seal container prep1->prep2 equil Agitate at constant temperature (e.g., shaker bath) prep2->equil sep Separate solid from saturated solution (e.g., filtration, centrifugation) equil->sep analysis Determine concentration of solute in the filtrate sep->analysis

Caption: Workflow of the isothermal saturation method.

Detailed Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be achieved using a shaker bath or a magnetic stirrer in a temperature-controlled environment. The time required to reach equilibrium can vary and should be determined experimentally by analyzing samples at different time points until the concentration remains constant.

  • Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically done by filtration through a membrane filter or by centrifugation. It is crucial to maintain the temperature during this step to prevent any change in solubility.

  • Analysis: The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical technique.

Gravimetric Method for Concentration Determination

A straightforward and accurate method for determining the concentration of the solute in the saturated solution is the gravimetric method.[6]

Workflow for Gravimetric Analysis:

G cluster_sampling Sampling cluster_evaporation Solvent Evaporation cluster_drying Drying cluster_weighing Final Weighing sample Accurately weigh a known volume of the saturated solution evap Evaporate the solvent under controlled conditions sample->evap dry Dry the residue to a constant weight evap->dry weigh Weigh the dried residue (solute) dry->weigh

Caption: Workflow for the gravimetric determination of solubility.

Detailed Methodology:

  • Sampling: A known volume or mass of the clear saturated solution is accurately transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is carefully evaporated from the solution. This can be done using a rotary evaporator, a vacuum oven, or by gentle heating, depending on the volatility and thermal stability of the solvent and solute.

  • Drying: The remaining solid residue (the solute) is dried to a constant weight in an oven at a suitable temperature to remove any residual solvent.

  • Weighing: The container with the dried residue is cooled in a desiccator and then weighed. The mass of the solute is determined by subtracting the initial weight of the container.

  • Calculation: The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or mole fraction.

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by several factors:

  • Polarity: The "like dissolves like" principle is a key determinant.[7] The amino groups in this compound can form hydrogen bonds, suggesting solubility in polar protic solvents. The aromatic ring and the isopropyl group contribute to its nonpolar character, indicating potential solubility in less polar solvents.

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[8] This relationship should be experimentally determined for each solvent system.

  • Solvent-Solute Interactions: Specific interactions, such as hydrogen bonding between the amine protons of this compound and acceptor groups in the solvent, can significantly impact solubility.

Conclusion

While direct quantitative solubility data for this compound is currently limited in the public domain, a strong estimation of its solubility behavior can be derived from the data available for its parent compound, m-phenylenediamine. It is anticipated that this compound will exhibit good solubility in polar aprotic and moderately polar solvents, with the isopropyl group enhancing its solubility in less polar environments compared to m-phenylenediamine. For precise quantitative data, the application of standardized experimental protocols, such as the isothermal saturation method coupled with gravimetric analysis, is recommended. This will provide the accurate and reliable data necessary for applications in research, development, and formulation.

References

Spectroscopic Profile of 4-Isopropyl-m-phenylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the spectroscopic data for 4-Isopropyl-m-phenylenediamine, a chemical intermediate of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental spectra in public databases, this guide presents predicted data based on the compound's structure, alongside established analytical methodologies.

Chemical Structure and Properties

This compound is an aromatic amine with the following key properties:

  • Molecular Formula: C₉H₁₄N₂

  • Molecular Weight: 150.22 g/mol

  • IUPAC Name: 4-isopropylbenzene-1,3-diamine

  • CAS Number: 14235-45-1

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established principles of spectroscopy and analysis of similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8 - 7.0d1HAr-H
~6.2 - 6.4dd1HAr-H
~6.1 - 6.2d1HAr-H
~3.5 - 4.5br s4H-NH₂
2.8 - 3.0septet1H-CH(CH₃)₂
1.2 - 1.3d6H-CH(CH₃)₂

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~148Ar-C (quaternary)
~146Ar-C (quaternary)
~130Ar-C (quaternary)
~118Ar-CH
~115Ar-CH
~112Ar-CH
~34-CH(CH₃)₂
~24-CH(CH₃)₂
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H Stretch (amine)
3050 - 3000MediumC-H Stretch (aromatic)
2960 - 2870StrongC-H Stretch (aliphatic)
1620 - 1580StrongN-H Bend (amine) and C=C Stretch (aromatic)
1520 - 1450MediumC=C Stretch (aromatic)
850 - 800StrongC-H Bend (aromatic, out-of-plane)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization)

m/zPredicted Fragment Ion
150[M]⁺ (Molecular Ion)
135[M - CH₃]⁺
107[M - C₃H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These protocols are based on standard laboratory practices.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz FT-NMR spectrometer.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-5 seconds.

    • Referencing: The residual solvent peak is used as an internal reference.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz FT-NMR spectrometer.

    • Pulse Sequence: Proton-decoupled pulse program.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Referencing: The solvent peak is used as an internal reference.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization Method: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Data Acquisition: Scan a mass range of m/z 50-500.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 4-Isopropyl-m- phenylenediamine Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Pellet Preparation of KBr Pellet Sample->Pellet Dilution Dilution in Volatile Solvent Sample->Dilution NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR IR FTIR Spectrometer Pellet->IR MS Mass Spectrometer Dilution->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

References

The Versatile World of Substituted Phenylenediamines: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Substituted phenylenediamines, a class of aromatic amines, are emerging as highly versatile building blocks in a multitude of scientific research and development areas. From combating corrosion and oxidative stress to forming the foundation of advanced materials and novel therapeutics, these compounds offer a unique combination of properties that are being actively explored by researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the core research applications of substituted phenylenediamines, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.

Corrosion Inhibition: Protecting Metals from Degradation

Substituted phenylenediamines have demonstrated significant potential as corrosion inhibitors, particularly for mild steel in acidic environments. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from corrosive agents. This adsorption is often facilitated by the presence of nitrogen atoms with lone pairs of electrons and the aromatic ring's π-electrons, which can interact with the vacant d-orbitals of iron.

Quantitative Data: Corrosion Inhibition Efficiency

The following table summarizes the corrosion inhibition efficiency of various substituted phenylenediamines and related compounds on mild steel in hydrochloric acid (HCl) solutions, as determined by potentiodynamic polarization and other methods.

Compound/InhibitorConcentrationMediumInhibition Efficiency (%)Reference
p-Phenylenediamine (PPD)1%3M HCl + 3.5% NaCl81.9[1]
N-phenyl-1,4-phenylenediamine (NPPD)100 ppm1M HClNot specified, but showed good inhibition[2]
(E)-N¹-benzylidene-N⁴-phenylbenzene-1,4-diamine (K1)Not specified1M HClHigher than NPPD[2]
(E)-N¹-(4-methoxybenzylidene)-N⁴-phenylbenzene-1,4-diamine (K2)Not specified1M HClLower than K1[2]
Poly(o-phenylenediamine) (PoPD)Not specifiedHClHigh[3]
Aliphatic amine-functionalized perylene-diimide (PDINN)300 ppm1M HCl98.45[4]
Experimental Protocol: Potentiodynamic Polarization

Potentiodynamic polarization is a standard electrochemical technique used to evaluate the effectiveness of corrosion inhibitors.

Objective: To determine the corrosion current density (i_corr) and inhibition efficiency of a substituted phenylenediamine.

Materials and Equipment:

  • Working Electrode: Mild steel specimen with a defined surface area.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter Electrode: Platinum or graphite rod.

  • Electrochemical Cell: A three-electrode glass cell.

  • Potentiostat/Galvanostat.

  • Corrosive Medium: e.g., 1 M HCl solution.

  • Inhibitor: Substituted phenylenediamine compound.

  • Polishing materials (emery papers of different grades, polishing cloth, and alumina slurry).

  • Degreasing solvent (e.g., acetone).

Procedure:

  • Electrode Preparation:

    • Mechanically polish the working electrode (mild steel) with a series of emery papers (e.g., 220, 400, 600, 800, and 1200 grit) to achieve a smooth, mirror-like surface.

    • Rinse the polished electrode with distilled water and then degrease with acetone.

    • Dry the electrode in a stream of warm air.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

    • Fill the cell with the corrosive medium (e.g., 1 M HCl) containing the desired concentration of the substituted phenylenediamine inhibitor.

    • Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., from -250 mV to +250 mV versus OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the polarization curve (log |current density| vs. potential).

    • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions of the cathodic and anodic curves back to E_corr.

    • Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100 where i_corr_uninhibited is the corrosion current density in the absence of the inhibitor and i_corr_inhibited is the corrosion current density in the presence of the inhibitor.

Antioxidant Applications: Scavenging Free Radicals

Substituted phenylenediamines are widely recognized for their antioxidant properties, which are crucial in preventing the degradation of materials like rubber and plastics.[5][6] Their ability to donate a hydrogen atom or an electron to neutralize free radicals makes them effective radical scavengers. The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Data: Antioxidant Activity (IC50 Values)

The IC50 value represents the concentration of an antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 Value (µM)Reference
N-phenyl-N'-dimethyl-butyl-p-phenylenediamine (6PPD)TheoreticalPredicted to be a potent antioxidant[7]
N-phenyl-N'-isopropyl-p-phenylenediamine (IPPD)TheoreticalPredicted to be a potent antioxidant[7]
N,N'-diphenyl-p-phenylenediamine (DPPD)TheoreticalPredicted to be a potent antioxidant[8]
Mannich base of dehydrozingerone with dimethylamineDPPH50.23[9]
Dehydrozingerone (parent compound)DPPH103.35[9]
Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To determine the IC50 value of a substituted phenylenediamine.

Materials and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Substituted phenylenediamine sample

  • Positive control (e.g., Ascorbic acid or Trolox)

  • UV-Vis spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Keep the solution in a dark container to prevent degradation.

    • Prepare a stock solution of the substituted phenylenediamine sample in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the sample and the positive control.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the sample or standard solutions at different concentrations.

    • Add an equal volume of the DPPH solution to each well/cuvette.

    • Prepare a blank containing the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

    • Calculate the percentage of radical scavenging activity for each concentration using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

    • Plot the percentage of scavenging activity against the concentration of the sample.

    • Determine the IC50 value, which is the concentration of the sample that causes 50% inhibition of the DPPH radical.

Medicinal Chemistry: Scaffolds for Drug Discovery

The phenylenediamine core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. The introduction of different substituents allows for the fine-tuning of their pharmacological properties, leading to the development of potent and selective inhibitors of various enzymes, including kinases.[10][11]

Quantitative Data: Kinase Inhibition

The following table provides examples of substituted phenylenediamine derivatives that have been investigated as kinase inhibitors, along with their reported IC50 values.

CompoundTarget Kinase(s)IC50 (nM)Reference
N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivativeClass III Receptor Tyrosine KinasesNot specified, but showed selective targeting[12]
4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116)Aurora A, Aurora B8.0, 9.2[13]
Benzofuro[3,2-b]pyridin-2(1H)-one derivative (6f)BTK, PI3Kδ74, 170[14]
Signaling Pathway Modulation

p-Phenylenediamine (PPD) has been shown to induce apoptosis in human urothelial cells through the activation of a reactive oxygen species (ROS)-mediated mitochondrial pathway. Furthermore, it has been observed to inhibit key signaling pathways involved in cell survival and proliferation, such as the NF-κB, mTOR, and Wnt pathways.[12]

Apoptosis_Pathway p-Phenylenediamine (PPD) Induced Apoptosis Signaling Pathway PPD p-Phenylenediamine (PPD) ROS Reactive Oxygen Species (ROS) Generation PPD->ROS induces NFkB_pathway NF-κB Pathway PPD->NFkB_pathway inhibits mTOR_pathway mTOR Pathway PPD->mTOR_pathway inhibits Wnt_pathway Wnt Pathway PPD->Wnt_pathway inhibits Mitochondria Mitochondrial Dysfunction ROS->Mitochondria causes CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellSurvival Cell Survival & Proliferation NFkB_pathway->CellSurvival promotes mTOR_pathway->CellSurvival promotes Wnt_pathway->CellSurvival promotes

PPD-induced apoptosis signaling pathway.

Advanced Materials: From Polymers to Electronics

Substituted phenylenediamines are key monomers in the synthesis of high-performance polymers, such as polyimides and aramids (e.g., Kevlar®), known for their exceptional thermal stability and mechanical strength.[15] They are also used to create conductive polymers, like poly(phenylenediamine), which have applications in sensors and electronic devices.[16][17] Furthermore, derivatives of phenylenediamine are being explored for their use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).[18][19][20]

Quantitative Data: Performance in Electronic Devices
ApplicationMaterial/Device StructurePerformance MetricValueReference
OLEDGreen phosphorescent OLED with ultra-thin EMLExternal Quantum Efficiency (EQE)~24%[21]
OLEDHost-free yellow-green TADF OLEDExternal Quantum Efficiency (EQE)21%[22]
DSSCTriphenylamine dye with double cyanoacrylate linkerPower Conversion Efficiency (PCE)2.4%[19]
DSSCCo-sensitized with triphenylamine dye and D149Power Conversion Efficiency (PCE)5.4%[19]
Experimental Workflow: Synthesis and Characterization of Poly(p-phenylenediamine)

The synthesis of poly(p-phenylenediamine) typically involves the oxidative polymerization of the p-phenylenediamine monomer. The resulting polymer is then characterized to determine its structure, morphology, and properties.

Polymer_Synthesis_Workflow Experimental Workflow for Poly(p-phenylenediamine) Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Monomer p-Phenylenediamine Monomer Polymerization Oxidative Polymerization Monomer->Polymerization Solvent Solvent (e.g., HCl solution) Solvent->Polymerization Oxidant Oxidant (e.g., Ammonium Persulfate) Oxidant->Polymerization Filtration Filtration & Washing Polymerization->Filtration Drying Drying Filtration->Drying Polymer Poly(p-phenylenediamine) (PpPD) Drying->Polymer FTIR FTIR Spectroscopy (Functional Groups) Polymer->FTIR UVVis UV-Vis Spectroscopy (Electronic Transitions) Polymer->UVVis XRD X-ray Diffraction (Crystallinity) Polymer->XRD SEM SEM (Morphology) Polymer->SEM TGA TGA (Thermal Stability) Polymer->TGA

Synthesis and characterization of PpPD.

Synthesis Protocols

The versatility of substituted phenylenediamines is further enhanced by the various synthetic routes available for their preparation.

Experimental Protocol: Synthesis of N,N'-disubstituted-p-phenylenediamine

This protocol describes a general method for the synthesis of N,N'-disubstituted-p-phenylenediamines via reductive amination.

Objective: To synthesize an N,N'-dialkyl-p-phenylenediamine.

Materials:

  • p-Phenylenediamine

  • Aldehyde or Ketone (2 equivalents)

  • Reducing agent (e.g., Sodium borohydride (NaBH₄) or Hydrogen gas with a catalyst like Pd/C)

  • Solvent (e.g., Methanol or Ethanol)

  • Acid catalyst (e.g., Acetic acid) (optional)

Procedure:

  • Imine Formation:

    • Dissolve p-phenylenediamine in a suitable solvent (e.g., methanol).

    • Add the aldehyde or ketone (2 equivalents) to the solution.

    • If necessary, add a catalytic amount of acetic acid.

    • Stir the reaction mixture at room temperature or with gentle heating until the formation of the di-imine is complete (can be monitored by TLC).

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add the reducing agent (e.g., NaBH₄) in portions.

    • After the addition is complete, allow the reaction to stir at room temperature until the reduction is complete (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the pure N,N'-disubstituted-p-phenylenediamine.[19][23]

This technical guide highlights the significant and expanding research applications of substituted phenylenediamines. Their tunable electronic and steric properties make them invaluable tools for scientists and researchers across various disciplines, with ongoing research poised to uncover even more innovative uses for this remarkable class of compounds.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of 4-Isopropyl-m-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and safety data sheets lack specific quantitative data on the thermal stability and degradation of pure 4-Isopropyl-m-phenylenediamine. The following guide is based on general principles of thermal analysis for aromatic amines and data from studies where its close isomer, N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), is used as an antioxidant in polymeric systems. The information presented should be considered in this context.

Introduction

This compound is an aromatic amine used in the synthesis of high-performance polymers, such as polyimides, where thermal stability is a critical characteristic. Aromatic amines are known for their reactivity at elevated temperatures, and understanding their thermal stability and degradation pathways is crucial for their safe handling, processing, and application. This guide provides an overview of the expected thermal behavior of this compound, drawing parallels from related compounds and outlining standard analytical methodologies.

Thermal Stability Assessment

The thermal stability of a compound is typically evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information about decomposition temperatures, the presence of volatiles, and the overall thermal stability of the material.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures such as melting point, glass transition temperature, and exothermic or endothermic decomposition processes.

Quantitative Data from a Related Application

While specific TGA data for this compound is not available, the following table summarizes the thermogravimetric data for Nitrile-Butadiene Rubber (NBR) loaded with 1 phr (parts per hundred rubber) of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), a closely related isomer often used as an antioxidant. This data provides an indication of its influence on the thermal stability of a polymer matrix.

SampleTi (°C)T5% (°C)T10% (°C)T30% (°C)T50% (°C)Peak temp. Tmax (°C)TF (°C)Residual weight (%)Degradation rate (% min/°C)
NBR + 1 phr IPPD 2503353604104404504900.51.8

Ti: Initial decomposition temperature; T5%, T10%, T30%, T50%: Temperature at 5%, 10%, 30%, and 50% weight loss; Tmax: Temperature of maximum degradation rate; TF: Final decomposition temperature.

Data extracted from a study on NBR vulcanizates.[1]

Experimental Protocols

Below are detailed methodologies for the key experiments used to assess the thermal stability of aromatic amines like this compound.

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of the sample.

  • Apparatus: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

  • Procedure:

    • A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert sample pan (e.g., alumina or platinum).

    • The sample is heated in the TGA furnace from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

    • The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition, or in an oxidative atmosphere like air to study thermo-oxidative degradation.

    • The weight of the sample is continuously monitored and recorded as a function of temperature.

    • The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, temperatures at specific weight loss percentages, and the final residual mass. The first derivative of the TGA curve (DTG) is used to identify the temperature of the maximum rate of decomposition.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the heat associated with these transitions.

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan.

    • An empty, sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The sample is subjected to a controlled temperature program, for example, heating from ambient temperature to a temperature above its expected decomposition point at a constant rate (e.g., 10 °C/min).

    • The differential heat flow between the sample and the reference is measured and plotted against temperature.

    • The resulting DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Visualization of Degradation and Experimental Workflow

Degradation Pathway

The thermal degradation of aromatic amines like this compound is expected to proceed through complex radical mechanisms, leading to the cleavage of C-N and C-C bonds and the formation of various smaller molecules and a carbonaceous char.

Thermal_Degradation_Pathway A This compound B Initial Thermal Stress (Heat) A->B Input C Homolytic Bond Cleavage (C-N, C-H, C-C) B->C Initiation D Formation of Radical Intermediates C->D E Volatile Fragments (e.g., aniline derivatives, isopropyl fragments) D->E Propagation F Polymerization/Condensation of Radicals D->F Termination G Char Residue F->G

Caption: A conceptual diagram of the thermal degradation pathway for an aromatic amine.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the thermal stability of a chemical compound.

Experimental_Workflow start Start sample_prep Sample Preparation (Weighing, Encapsulation) start->sample_prep tga_analysis Thermogravimetric Analysis (TGA) (Determine decomposition temperatures) sample_prep->tga_analysis dsc_analysis Differential Scanning Calorimetry (DSC) (Identify thermal transitions) sample_prep->dsc_analysis data_analysis Data Analysis (TGA/DSC Curve Interpretation) tga_analysis->data_analysis dsc_analysis->data_analysis pathway_id Degradation Product Identification (e.g., TGA-MS, Py-GC-MS) data_analysis->pathway_id If required report Reporting (Summarize findings) data_analysis->report pathway_id->report end End report->end

Caption: A typical experimental workflow for thermal stability analysis.

Conclusion

References

Methodological & Application

Application Notes and Protocols for 4-Isopropyl-m-phenylenediamine (IPPD) as a Polymer Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropyl-m-phenylenediamine (IPPD), also known as N-isopropyl-N'-phenyl-p-phenylenediamine, is a highly effective antioxidant and antiozonant widely used in the polymer industry. Its primary function is to protect polymers, particularly elastomers like natural rubber (NR) and synthetic rubbers (e.g., SBR, NBR), from degradation caused by exposure to oxygen, ozone, heat, and flex-fatigue.[1] This degradation can lead to a loss of mechanical properties, such as cracking, embrittlement, and reduced tensile strength, ultimately shortening the service life of the polymer product. IPPD's antioxidant properties stem from its ability to scavenge free radicals and react with ozone before these reactive species can damage the polymer backbone.[2][3] These application notes provide detailed protocols for incorporating and evaluating the performance of IPPD in polymer formulations.

Mechanism of Action

Polymer degradation is often a free-radical chain reaction initiated by heat, light, or other environmental stressors. These initiators cause the formation of polymer radicals (P•), which react with oxygen to form polymer peroxy radicals (POO•). These peroxy radicals can then abstract hydrogen from other polymer chains, propagating the degradation process.

IPPD interrupts this cycle by donating a hydrogen atom to the peroxy radicals, thus deactivating them and forming a stable IPPD radical that does not propagate the chain reaction. As a p-phenylenediamine derivative, IPPD has a low ionization potential, allowing it to react with ozone more readily than the polymer, thus providing excellent antiozonant protection.[3]

Data Presentation

The following tables summarize the representative effects of incorporating IPPD into a natural rubber (NR) formulation. The data is compiled from a study investigating the influence of varying concentrations of IPPD.[4]

Table 1: Effect of IPPD Concentration on the Mechanical Properties of Natural Rubber

IPPD Concentration (phr*)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)
0 (Control)~25~600~60
1~26~620~59
2~28~584~58
3~27~592~57
4~28~550~56

*phr: parts per hundred rubber

Table 2: Effect of IPPD on the Oxidative Stability of Natural Rubber (Post-Aging)

IPPD Concentration (phr)Property Retention after Aging (%) - Tensile StrengthProperty Retention after Aging (%) - Elongation at BreakOxidative Induction Time (OIT) at 200°C (min)
0 (Control)LowLow< 5
1ModerateModerate~20
2HighHigh~45
3HighHigh~60
4Very HighVery High> 80

Experimental Protocols

The following protocols describe the procedures for compounding IPPD into a rubber formulation and testing its antioxidant efficacy.

Protocol 1: Compounding of IPPD in Natural Rubber

This protocol outlines the incorporation of IPPD into a standard natural rubber formulation using a two-roll mill.

Materials and Equipment:

  • Natural Rubber (SMR 20 or equivalent)

  • This compound (IPPD)

  • Zinc Oxide (ZnO)

  • Stearic Acid

  • Carbon Black (N330)

  • Sulfur

  • Accelerator (e.g., TBBS)

  • Two-roll mill with temperature control

  • Analytical balance

  • Cutting tools

Procedure:

  • Mastication: Set the two-roll mill to a temperature of 50-70°C. Pass the natural rubber through the mill several times to soften it and form a continuous band. This process, known as mastication, reduces the viscosity of the rubber.

  • Incorporation of Activators and Antioxidant: Add the zinc oxide, stearic acid, and the pre-weighed IPPD to the rubber band on the mill. The rolling action of the mill will incorporate these ingredients into the rubber.

  • Filler Addition: Gradually add the carbon black to the mixture on the mill. Ensure even dispersion of the filler.

  • Addition of Curing Agents: Finally, add the sulfur and accelerator to the compound. It is crucial to add these last and with minimal mixing time to prevent premature vulcanization (scorch).

  • Homogenization: Cut and fold the rubber on the mill multiple times to ensure all ingredients are homogeneously dispersed.

  • Sheeting Out: Once mixing is complete, cut the compounded rubber from the mill in sheets of a specified thickness.

  • Conditioning: Allow the compounded sheets to rest at room temperature for at least 24 hours before proceeding with vulcanization and testing.

Protocol 2: Accelerated Aging (Oven Aging)

This protocol is based on the ASTM D573 standard to simulate the long-term effects of heat on the polymer.[5][6][7]

Materials and Equipment:

  • Vulcanized rubber samples (with and without IPPD)

  • Air-circulating oven with precise temperature control

  • Sample racks

Procedure:

  • Sample Preparation: Prepare dumbbell-shaped test specimens from the vulcanized rubber sheets according to ASTM D412.[3][8]

  • Initial Property Measurement: Measure the initial tensile strength, elongation at break, and hardness of the un-aged samples as described in Protocol 3.

  • Aging: Place the test specimens in the air-circulating oven on racks, ensuring they do not touch each other. Set the oven to the desired aging temperature (e.g., 70°C or 100°C) for a specified duration (e.g., 72 or 168 hours).

  • Cooling: After the aging period, turn off the oven and allow the samples to cool to room temperature before removal.

  • Final Property Measurement: Measure the tensile strength, elongation at break, and hardness of the aged samples.

  • Calculation of Property Retention: Calculate the percentage retention of each property using the following formula: Property Retention (%) = (Value after aging / Value before aging) x 100

Protocol 3: Mechanical Properties Testing

This protocol is based on the ASTM D412 standard for tensile properties and ASTM D2240 for hardness.

Materials and Equipment:

  • Vulcanized rubber samples (aged and un-aged)

  • Universal Testing Machine (UTM) with appropriate grips

  • Extensometer (optional)

  • Durometer (Shore A)

Procedure for Tensile Properties (ASTM D412):

  • Specimen Preparation: Use dumbbell-shaped specimens.

  • Testing: Mount the specimen in the grips of the UTM. Apply a tensile load at a constant rate of crosshead displacement (e.g., 500 mm/min) until the specimen ruptures.

  • Data Acquisition: Record the force and elongation throughout the test.

  • Calculation: From the stress-strain curve, determine the tensile strength (maximum stress) and elongation at break (strain at rupture).

Procedure for Hardness (ASTM D2240):

  • Specimen Preparation: Use a flat, smooth section of the vulcanized rubber with a minimum thickness of 6 mm.

  • Measurement: Press the durometer indenter firmly and quickly onto the surface of the rubber. Read the hardness value on the scale within one second of firm contact.

  • Replicates: Take at least five measurements at different locations on the sample and report the average value.

Protocol 4: Oxidative Induction Time (OIT)

This protocol is based on the ASTM D3895 standard and uses Differential Scanning Calorimetry (DSC) to determine the oxidative stability of the polymer.[9]

Materials and Equipment:

  • Polymer samples (with and without IPPD)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum sample pans

  • Nitrogen and Oxygen gas supplies

Procedure:

  • Sample Preparation: Place a small, uniform sample (5-10 mg) of the polymer in an open aluminum DSC pan.

  • Heating under Inert Atmosphere: Place the sample pan in the DSC cell. Heat the sample to the isothermal test temperature (e.g., 200°C) at a constant rate (e.g., 20°C/min) under a nitrogen atmosphere.

  • Isothermal Hold and Gas Switch: Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.

  • Data Recording: Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak on the DSC thermogram. This time is the Oxidative Induction Time (OIT). A longer OIT indicates greater oxidative stability.

Visualizations

G Antioxidant Mechanism of IPPD cluster_degradation Polymer Oxidative Degradation cluster_intervention IPPD Intervention Polymer Polymer (PH) Polymer_Radical Polymer Radical (P•) Polymer->Polymer_Radical Initiator Heat, UV Light Initiator->Polymer Initiation Peroxy_Radical Peroxy Radical (POO•) Polymer_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Degraded_Polymer Degraded Polymer (POOH) Peroxy_Radical->Degraded_Polymer + PH (Propagation) Degraded_Polymer->Polymer_Radical Further Reactions IPPD IPPD (AH) Stable_Radical Stable IPPD Radical (A•) IPPD->Stable_Radical Donates H• Stable_Product Stable Product Stable_Radical->Stable_Product Non-propagating Peroxy_Radical_2->Stable_Product Terminated

Caption: Antioxidant mechanism of IPPD in preventing polymer degradation.

G Experimental Workflow for Evaluating IPPD Efficacy cluster_preparation Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Compounding 1. Rubber Compounding (incorporation of IPPD) Vulcanization 2. Vulcanization (Curing) Compounding->Vulcanization Specimen_Cutting 3. Specimen Cutting (Dumbbell shape) Vulcanization->Specimen_Cutting Initial_Testing 4a. Initial Mechanical Testing (Tensile, Hardness) Specimen_Cutting->Initial_Testing Aging 4b. Accelerated Aging (Oven Aging) Specimen_Cutting->Aging OIT_Testing 6. Oxidative Induction Time (OIT) Specimen_Cutting->OIT_Testing Data_Comparison 7. Data Comparison & Analysis (Property Retention) Initial_Testing->Data_Comparison Aged_Testing 5. Post-Aging Mechanical Testing Aging->Aged_Testing Aged_Testing->Data_Comparison OIT_Testing->Data_Comparison

Caption: Experimental workflow for evaluating the efficacy of IPPD.

References

Application Notes and Protocols for the Analytical Detection of 4-Isopropyl-m-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Isopropyl-m-phenylenediamine (4-IPMPD) is an aromatic amine, a class of compounds used as intermediates in the synthesis of polymers, dyes, and pharmaceuticals. Due to their potential biological activity and environmental persistence, sensitive and reliable analytical methods are crucial for their detection and quantification in various matrices. These application notes provide detailed protocols for the analysis of 4-IPMPD using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), tailored for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analytical methods described. These values are based on methods developed for similar phenylenediamine isomers and serve as a benchmark for method validation for 4-IPMPD.

ParameterHPLC-UV (Representative Values)GC-MS (Representative Values)
Limit of Detection (LOD) 10 ppb (ng/mL)[1]0.10 µg/mL[2]
Limit of Quantitation (LOQ) 56 ng per sample[3]1.0 µg/mL[2]
Linearity Range (r²) > 0.99> 0.999[2]
Recovery 71.5% - 117%[4]94% - 105%[2]

Experimental Protocols

Protocol 1: Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the direct analysis of 4-IPMPD in liquid samples. Phenylenediamines can be challenging to analyze as they are susceptible to oxidation; therefore, sample preparation and storage are critical.[3]

A. Sample Preparation (Aqueous Samples)

  • Collect the sample in an amber vial to prevent photodegradation.

  • Acidify the sample by adding 0.1 M Sulfuric Acid to a final pH of ~3 to improve the stability of the amine salt.[3]

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • If pre-concentration is needed, solid-phase extraction (SPE) can be employed.

B. HPLC-UV Instrumentation and Conditions

  • HPLC System: Agilent 1100 Series or equivalent, equipped with a UV-Vis detector.[5]

  • Column: Primesep 100 mixed-mode column (4.6 x 150 mm, 5 µm) or a standard C18 reverse-phase column.[1]

  • Mobile Phase: Isocratic elution with 40% Acetonitrile and 60% Water containing 0.1% Sulfuric Acid.[1] For MS compatibility, phosphoric acid can be replaced with formic acid.[6][7]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 1-10 µL.[1]

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 200-240 nm, selected based on the UV spectrum of 4-IPMPD.[1][8]

C. Calibration

  • Prepare a stock solution of 4-IPMPD standard (e.g., 1 mg/mL) in methanol.

  • Perform serial dilutions in the mobile phase to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Inject each standard and construct a calibration curve by plotting peak area against concentration.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and specificity but requires chemical derivatization to increase the volatility of 4-IPMPD. This procedure is particularly effective for complex matrices.[3]

A. Sample Preparation and Derivatization

  • Extraction: For solid samples, extract a known weight (e.g., 10 mg) with a suitable organic solvent like ethyl acetate (10 mL).[2] For aqueous samples, perform a liquid-liquid extraction into toluene after basifying the solution with sodium hydroxide to convert the amine salt to the free amine.[3]

  • Internal Standard: Add an appropriate internal standard (e.g., 1,4-Phenylenediamine-d4) to the sample before extraction to correct for recovery and matrix effects.[2]

  • Derivatization:

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a derivatizing agent such as Heptafluorobutyric acid anhydride (HFBA) or trifluoroacetic anhydride (TFAA).[3][9]

    • Add 100 µL of a solvent like ethyl acetate.

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature. The sample is now ready for GC-MS analysis.

B. GC-MS Instrumentation and Conditions

  • GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.[10]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection Port Temperature: 250 °C.[11]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.[11]

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Key ions should be determined from a full scan analysis of a derivatized standard.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the analytical methods described above.

HPLC_Workflow HPLC-UV Analysis Workflow for 4-IPMPD cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Aqueous Sample Acidify Acidify to pH 3 (0.1 M H₂SO₄) Sample->Acidify Filter Filter (0.45 µm) Acidify->Filter HPLC Inject into HPLC System Filter->HPLC UV UV Detection (200-240 nm) HPLC->UV Chromatogram Generate Chromatogram UV->Chromatogram Quantify Quantify using Calibration Curve Chromatogram->Quantify

Caption: HPLC-UV analysis workflow from sample preparation to quantification.

GCMS_Workflow GC-MS Analysis Workflow for 4-IPMPD cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extract Solvent Extraction (e.g., Ethyl Acetate) Sample->Extract Dry Evaporate to Dryness Extract->Dry Deriv Add HFBA/TFAA & Heat at 60°C Dry->Deriv GCMS Inject into GC-MS System Deriv->GCMS SIM MS Detection (SIM Mode) GCMS->SIM TIC Generate Total Ion Chromatogram SIM->TIC Quantify Quantify using Internal Standard TIC->Quantify

Caption: GC-MS analysis workflow including the essential derivatization step.

References

HPLC Separation of Phenylenediamine Isomers: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of phenylenediamine isomers (ortho-, meta-, and para-phenylenediamine) using High-Performance Liquid Chromatography (HPLC). Two distinct, robust methods are presented: a mixed-mode separation and a reverse-phase separation. This guide is intended to assist researchers, scientists, and drug development professionals in achieving baseline separation of these closely related compounds, which are common building blocks in the synthesis of pharmaceuticals and other industrial chemicals.

Introduction

Phenylenediamine (PDA) isomers, including ortho-phenylenediamine (o-PDA), meta-phenylenediamine (m-PDA), and para-phenylenediamine (p-PDA), are aromatic amines with the chemical formula C₆H₄(NH₂)₂. Due to the different substitution patterns of the amino groups on the benzene ring, these isomers exhibit distinct physical and chemical properties. Consequently, their separation and quantification are crucial for quality control, impurity profiling, and metabolic studies in various scientific and industrial settings. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for this purpose, offering high resolution and sensitivity. This application note details two effective HPLC methods for the separation of PDA isomers, providing a comparative overview of their chromatographic parameters.

Experimental Workflow

The general experimental workflow for the HPLC analysis of phenylenediamine isomers is outlined below. This process includes sample preparation, HPLC analysis, and data processing.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions Filter Filter Samples (0.45 µm) Standard->Filter Sample Prepare Sample Solutions Sample->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Isomers Integrate->Quantify

Caption: General workflow for HPLC analysis of phenylenediamine isomers.

Comparative Chromatographic Data

The following table summarizes the quantitative data obtained from the two HPLC methods, allowing for a direct comparison of their performance in separating phenylenediamine isomers.

ParameterMethod 1: Mixed-ModeMethod 2: Reverse-Phase
Column Primesep 100 (4.6 x 150 mm, 5 µm)Waters Nova Pak C18 (8 x 100 mm)
Mobile Phase 40% Acetonitrile, 60% Water, 0.1% H₂SO₄95% Water / 5% Acetonitrile with 0.05 M Sodium Phosphate, pH 7.0
Flow Rate 1.0 mL/min2.0 mL/min
Detection UV at 200 nmUV at 240 nm
Injection Volume 1 µL5 µL
Retention Time (o-PDA) ~7.0 min[1]7.0 min[1]
Retention Time (m-PDA) ~3.8 min[1]3.8 min[1]
Retention Time (p-PDA) ~2.4 min[1]2.4 min[1]

Detailed Experimental Protocols

Method 1: Mixed-Mode Separation

This method utilizes a mixed-mode stationary phase, which provides a combination of reverse-phase and ion-exchange retention mechanisms, leading to a unique selectivity for the phenylenediamine isomers.[2]

1. Materials and Reagents:

  • o-Phenylenediamine, m-Phenylenediamine, p-Phenylenediamine standards

  • Acetonitrile (HPLC grade)

  • Sulfuric Acid (H₂SO₄, analytical grade)

  • Deionized Water

  • Primesep 100 column (4.6 x 150 mm, 5 µm, 100 Å)[2]

2. Instrumentation:

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Mobile Phase:

  • Prepare the mobile phase by mixing 400 mL of acetonitrile with 600 mL of deionized water.

  • Add 1.0 mL of concentrated sulfuric acid to the mixture.

  • Degas the mobile phase prior to use.

4. Preparation of Standard Solutions:

  • Prepare individual stock solutions of each phenylenediamine isomer at a concentration of 0.3 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.[2]

  • Prepare a mixed standard solution containing all three isomers by appropriately diluting the stock solutions.

5. Chromatographic Conditions:

  • Column: Primesep 100, 4.6 x 150 mm, 5 µm[2]

  • Mobile Phase: Acetonitrile/Water/H₂SO₄ (40:60:0.1, v/v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: Ambient

  • Detection Wavelength: 200 nm[2]

  • Injection Volume: 1 µL[2]

6. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard and sample solutions.

  • Record the chromatograms and identify the peaks based on the retention times of the individual standards.

Method 2: Reverse-Phase Separation

This method employs a conventional C18 stationary phase with a buffered mobile phase to achieve separation of the isomers.[1]

1. Materials and Reagents:

  • o-Phenylenediamine, m-Phenylenediamine, p-Phenylenediamine standards

  • Acetonitrile (HPLC grade)

  • Dibasic Sodium Phosphate (Na₂HPO₄, analytical grade)

  • Phosphoric Acid (H₃PO₄, analytical grade)

  • Deionized Water

  • Waters Nova Pak C18 column (8 x 100 mm)[1]

2. Instrumentation:

  • HPLC system with a UV detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Mobile Phase:

  • Prepare a 0.05 M sodium phosphate buffer by dissolving 7.1 g of dibasic sodium phosphate in 1 L of deionized water.

  • Adjust the pH of the buffer solution to 7.0 with phosphoric acid.[1]

  • Prepare the final mobile phase by mixing 950 mL of the pH 7.0 phosphate buffer with 50 mL of acetonitrile.[1]

  • Degas the mobile phase before use.

4. Preparation of Standard Solutions:

  • Prepare stock solutions of each phenylenediamine isomer in the mobile phase.

  • Prepare a mixed standard solution containing all three isomers at appropriate concentrations.

5. Chromatographic Conditions:

  • Column: Waters Radial-Pak 100-mm × 8-mm i.d. cartridge containing Nova Pak C18[1]

  • Mobile Phase: 95% 0.05 M Sodium Phosphate (pH 7.0) / 5% Acetonitrile[1]

  • Flow Rate: 2.0 mL/min[1]

  • Column Temperature: Ambient

  • Detection Wavelength: 240 nm[1]

  • Injection Volume: 5 µL[1]

6. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is observed.

  • Inject the standard and sample solutions.

  • Monitor the separation and identify the peaks by comparing their retention times with those of the standards.

Conclusion

Both the mixed-mode and reverse-phase HPLC methods presented in this application note provide effective separation of o-, m-, and p-phenylenediamine isomers. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required resolution, and available instrumentation. The mixed-mode method offers a different selectivity profile that may be advantageous for complex samples, while the reverse-phase method is a more conventional approach that is widely applicable. The detailed protocols and comparative data provided herein should serve as a valuable resource for researchers and scientists in the development and validation of their analytical methods for phenylenediamine isomers.

References

Application Notes and Protocols for 4-Isopropyl-m-phenylenediamine in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Published research specifically detailing the use of 4-Isopropyl-m-phenylenediamine as a monomer in polymerization reactions is limited. The following application notes and protocols are based on established principles of polyamide synthesis and data from structurally similar substituted aromatic diamines. These should be regarded as a starting point for research and development.

Application Notes

This compound (4-iPr-mPD) is an aromatic diamine with potential applications as a monomer in the synthesis of high-performance polymers, such as aromatic polyamides (aramids). The incorporation of the bulky, flexible isopropyl group onto the m-phenylenediamine backbone is anticipated to influence the properties of the resulting polymers in several key ways:

  • Enhanced Solubility: The isopropyl group can disrupt the close packing of polymer chains, which is typical in rigid-rod aramids. This disruption is expected to decrease crystallinity and improve the solubility of the polymer in common organic solvents, facilitating easier processing and characterization.

  • Modified Thermal Properties: While the introduction of an aliphatic group might slightly lower the exceptional thermal stability characteristic of wholly aromatic aramids, the polymers are still expected to exhibit high glass transition temperatures (Tg) and good thermal resistance, suitable for high-temperature applications.

  • Film-Forming Capabilities: Soluble aramids derived from substituted diamines often exhibit excellent film-forming properties. Films cast from solutions of polyamides containing 4-iPr-mPD are expected to be tough, flexible, and transparent.

  • Tailorable Mechanical Properties: The meta-linkage of the diamine and the presence of the isopropyl group can lead to polymers with a balance of stiffness and flexibility, resulting in high tensile strength and modulus.

These properties make polymers derived from this compound potential candidates for applications in:

  • Advanced Coatings and Films: Where a combination of thermal stability, chemical resistance, and processability is required.

  • Membranes for Gas Separation: The altered chain packing due to the isopropyl group could create free volume, making these polymers suitable for membrane-based gas separation applications.

  • High-Strength Composites: As a matrix material for composites requiring good adhesion and thermal resistance.

  • Electronics: For applications such as dielectric layers and encapsulants, where good thermal and electrical insulating properties are necessary.

Experimental Protocols

The following protocols describe the general synthesis of aromatic polyamides from a substituted m-phenylenediamine like this compound and an aromatic dicarboxylic acid. The primary method described is the Yamazaki-Higashi phosphorylation reaction, which is a versatile method for producing high-molecular-weight polyamides at relatively low temperatures.

Protocol 1: Synthesis of Aromatic Polyamides via Direct Polycondensation (Yamazaki-Higashi Method)

This method involves the direct polycondensation of a diamine and a dicarboxylic acid using a phosphite and a base as condensing agents.

Materials:

  • This compound (Monomer A)

  • Aromatic dicarboxylic acid (e.g., Isophthalic acid or Terephthalic acid) (Monomer B)

  • N-Methyl-2-pyrrolidone (NMP) (solvent), freshly distilled

  • Pyridine (base), dried over KOH

  • Triphenyl phosphite (TPP) (condensing agent)

  • Lithium Chloride (LiCl) (optional, to enhance solubility)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Reactor Setup: A three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a condenser is flame-dried under vacuum and then cooled under a stream of inert gas.

  • Monomer Dissolution: The flask is charged with this compound (1 equivalent), the chosen aromatic dicarboxylic acid (1 equivalent), and NMP. If LiCl is used, it is added at this stage. The mixture is stirred at room temperature until all solids are dissolved.

  • Addition of Condensing Agents: Pyridine (2 equivalents) and Triphenyl phosphite (2.2 equivalents) are added to the stirred solution at room temperature.

  • Polymerization: The reaction mixture is heated to 100-120°C and maintained at this temperature for 3-6 hours under a gentle stream of inert gas. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Purification: After cooling to room temperature, the viscous polymer solution is poured slowly into a large volume of vigorously stirred methanol. The precipitated fibrous polymer is collected by filtration.

  • Washing and Drying: The polymer is washed thoroughly with hot water and methanol to remove residual solvent, monomers, and by-products. The purified polymer is then dried in a vacuum oven at 80-100°C for 24 hours.

Characterization of the Resulting Polyamide
  • Structure Confirmation: The chemical structure of the polyamide can be confirmed using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Molecular Weight: The molecular weight and molecular weight distribution can be determined by Gel Permeation Chromatography (GPC).

  • Thermal Properties: Thermal stability is assessed using Thermogravimetric Analysis (TGA), and the glass transition temperature (Tg) is determined by Differential Scanning Calorimetry (DSC).

  • Solubility: The solubility of the polymer can be tested in a range of organic solvents (e.g., NMP, DMAc, DMF, DMSO, THF, chloroform).

  • Mechanical Properties: For film-forming polymers, thin films can be cast from solution, and their mechanical properties (tensile strength, modulus, elongation at break) can be measured using a universal testing machine.

Quantitative Data

Due to the lack of specific literature on polymers derived from this compound, the following table presents representative data for aromatic polyamides synthesized from a structurally analogous monomer, 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene, which also features a bulky substituent on a meta-oriented diamine.[1] This data can serve as an estimate for the properties that might be expected from polyamides based on this compound.

PropertyRepresentative Value (Polyamide from Adamantyl-substituted m-diamine)[1]Expected Trend for 4-iPr-mPD derived Polyamide
Molecular Weight
Number-Average (Mn) ( g/mol )12,000 - 59,000Moderate to high
Weight-Average (Mw) ( g/mol )37,000 - 93,000Moderate to high
Thermal Properties
Glass Transition Temp. (Tg) (°C)240 - 300High
10% Weight Loss Temp. (°C)> 450High
Mechanical Properties (Film)
Tensile Strength (MPa)77 - 92Good
Tensile Modulus (GPa)1.5 - 2.5Good
Solubility Soluble in NMP, DMAc, cyclohexanone, THFGood in polar aprotic solvents

Visualizations

Polymerization Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of an aromatic polyamide from this compound and an aromatic dicarboxylic acid.

G cluster_prep Monomer Preparation & Dissolution cluster_reaction Polycondensation Reaction cluster_purification Polymer Isolation & Purification MonomerA This compound Dissolution Dissolve Monomers in Solvent MonomerA->Dissolution MonomerB Aromatic Dicarboxylic Acid MonomerB->Dissolution Solvent NMP / LiCl Solvent->Dissolution CondensingAgents Add Pyridine & TPP Dissolution->CondensingAgents Heating Heat to 100-120°C (3-6 hours) CondensingAgents->Heating Precipitation Precipitate in Methanol Heating->Precipitation Washing Wash with H2O & Methanol Precipitation->Washing Drying Vacuum Dry at 80-100°C Washing->Drying FinalPolymer Pure Aromatic Polyamide Drying->FinalPolymer

Workflow for Aromatic Polyamide Synthesis.
Signaling Pathway (Logical Relationship)

This diagram illustrates the logical relationship between the monomer structure and the resulting polymer properties.

G cluster_monomer Monomer Structure cluster_polymer Resulting Polymer Properties Monomer This compound Isopropyl Bulky Isopropyl Group Monomer->Isopropyl Meta m-Phenylene Linkage Monomer->Meta Aromatic Aromatic Backbone Monomer->Aromatic Solubility Enhanced Solubility Isopropyl->Solubility Processability Improved Processability Meta->Processability Thermal High Thermal Stability Aromatic->Thermal Mechanical Good Mechanical Properties Aromatic->Mechanical Solubility->Processability

Structure-Property Relationship.

References

Application of 4-Isopropyl-m-phenylenediamine in Dye Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropyl-m-phenylenediamine is an aromatic diamine that holds potential as a versatile building block in the synthesis of a variety of dyes, particularly azo dyes. Its structure, featuring two amino groups at the meta-position and an isopropyl substituent, allows for the creation of dyes with unique shades and properties. The amino groups serve as the primary functionalities for diazotization and coupling reactions, the fundamental steps in azo dye synthesis. The isopropyl group can influence the dye's solubility, fastness properties, and color. This document provides a detailed overview of the potential applications of this compound in dye synthesis, complete with generalized experimental protocols and templates for data recording. While specific examples in peer-reviewed literature are scarce, the principles of azo chemistry allow for the confident application of this diamine in creating novel colorants.

Data Presentation

Due to the limited availability of specific quantitative data for dyes synthesized from this compound in public literature, the following table is provided as a template for researchers to systematically record their experimental findings. The example data is hypothetical and for illustrative purposes.

Dye IDCoupling ComponentDiazotization Yield (%)Coupling Yield (%)Overall Yield (%)λmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
DYE-001Phenol92857841025,000
DYE-002Resorcinol91888045032,000
DYE-003β-Naphthol93908448545,000
DYE-004N,N-Dimethylaniline90827452051,000

Experimental Protocols

The synthesis of azo dyes from this compound generally follows a two-step process: diazotization of the diamine followed by a coupling reaction with an electron-rich aromatic compound (the coupling component).

Protocol 1: Diazotization of this compound

This protocol outlines the formation of the diazonium salt of this compound. As a diamine, both amino groups can potentially be diazotized. The reaction conditions can be controlled to favor mono- or bis-diazotization. The following protocol is for mono-diazotization.

Materials:

  • This compound

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Ice

  • Urea (for quenching excess nitrous acid)

Procedure:

  • In a beaker, dissolve a specific molar equivalent of this compound in a solution of distilled water and concentrated hydrochloric acid. The amount of acid should be sufficient to form the hydrochloride salt of the amine.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the unstable diazonium salt.

  • Prepare a solution of sodium nitrite in cold distilled water.

  • Add the sodium nitrite solution dropwise to the cold amine solution with vigorous stirring. The rate of addition should be controlled to keep the temperature below 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure the completion of the diazotization reaction.

  • Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If present, add a small amount of urea to quench it until the starch-iodide test is negative.

  • The resulting solution contains the diazonium salt of this compound and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling Reaction

This protocol describes the reaction of the prepared diazonium salt with a suitable coupling component to form the azo dye.

Materials:

  • Diazonium salt solution from Protocol 1

  • Coupling component (e.g., phenol, resorcinol, β-naphthol, N,N-dimethylaniline)

  • Sodium hydroxide (NaOH) or other suitable base

  • Distilled water

  • Ice

Procedure:

  • In a separate beaker, dissolve the coupling component in an aqueous alkaline solution (e.g., sodium hydroxide solution). The alkaline conditions are necessary to activate the coupling component for the electrophilic attack of the diazonium salt.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with continuous and efficient stirring. The pH of the reaction mixture should be maintained in the appropriate range for the specific coupling component (typically weakly acidic for coupling with amines and alkaline for coupling with phenols).

  • A colored precipitate of the azo dye should form immediately or upon standing.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

  • Isolate the crude dye by vacuum filtration.

  • Wash the filter cake with cold distilled water to remove any unreacted starting materials and inorganic salts.

  • Purify the crude dye by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a solvent mixture).

  • Dry the purified dye in a vacuum oven at an appropriate temperature.

  • Characterize the synthesized dye using techniques such as UV-Vis spectroscopy (to determine λmax), FT-IR spectroscopy (to identify functional groups), and NMR spectroscopy (to confirm the structure).

Visualizations

The following diagrams illustrate the general workflow and logical relationships in the synthesis of azo dyes from this compound.

experimental_workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling start This compound dissolve Dissolve in HCl/H₂O start->dissolve cool1 Cool to 0-5 °C dissolve->cool1 add_na_no2 Add NaNO₂ solution cool1->add_na_no2 stir1 Stir for 30 min add_na_no2->stir1 quench Quench excess HNO₂ with Urea stir1->quench diazonium_salt Diazonium Salt Solution quench->diazonium_salt mix Mix Diazonium Salt and Coupling Component diazonium_salt->mix coupling_component Coupling Component dissolve_coupling Dissolve in aq. NaOH coupling_component->dissolve_coupling cool2 Cool to 0-5 °C dissolve_coupling->cool2 cool2->mix stir2 Stir for 1-2 hours mix->stir2 isolate Isolate Crude Dye (Filtration) stir2->isolate purify Purify (Recrystallization) isolate->purify dry Dry purify->dry final_dye Purified Azo Dye dry->final_dye

Caption: General experimental workflow for the synthesis of azo dyes.

logical_relationship cluster_reagents cluster_conditions reagents Starting Materials process Synthetic Process reagents->process conditions Reaction Conditions conditions->process product Final Product process->product analysis Characterization product->analysis diamine This compound coupling_comp Coupling Component (Phenols, Naphthols, etc.) inorganic Inorganic Reagents (HCl, NaNO₂, NaOH) temp Low Temperature (0-5 °C) ph pH Control

Caption: Logical relationship of components in azo dye synthesis.

Application Note & Protocol: Experimental Setup for Studying the Antiozonant Properties of IPPD

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) is a highly effective antiozonant widely used in the rubber industry to protect diene elastomers, such as natural rubber (NR) and polybutadiene (BR), from degradation caused by ozone.[1][2] Ozone, a powerful oxidizing agent present in the atmosphere, attacks the carbon-carbon double bonds in the polymer backbone, leading to cracking and a significant reduction in the material's mechanical properties and service life.[3] IPPD functions by chemically scavenging ozone before it can react with the rubber.[4] This document provides detailed protocols for evaluating the antiozonant efficacy of IPPD through standardized physical testing, chemical activity assays, and analytical quantification.

Mechanism of Action: Ozone Scavenging by IPPD

The protective action of p-phenylenediamines (PPDs) like IPPD is attributed to their low ionization potential compared to the olefinic double bonds in rubber.[4][5] This allows IPPD to preferentially react with ozone. The primary mechanism involves a one-electron transfer from the IPPD molecule to ozone, forming a PPD radical cation and an ozone radical anion.[4][6] This initial reaction is highly efficient and effectively neutralizes ozone at the rubber's surface. The IPPD radical cation can then undergo further reactions to form more stable species, such as nitroxyl radicals or quinone derivatives (IPPD-Q).[4][6][7] This multi-step scavenging process allows a single IPPD molecule to neutralize multiple ozone molecules.[4]

cluster_threat Ozone Attack on Rubber cluster_protection IPPD Protective Mechanism Ozone Ozone (O₃) Rubber Diene Rubber (Polymer Chain) Ozone->Rubber Attacks Double Bonds OzoneAnion Ozone Radical Anion Ozone->OzoneAnion Accepts e⁻ Cracking Chain Scission & Cracking Rubber->Cracking Leads to StableProducts Stable Products (e.g., IPPD-Quinone) IPPD IPPD RadicalCation IPPD Radical Cation IPPD->RadicalCation e⁻ Transfer RadicalCation->StableProducts Further Reaction

Caption: Protective mechanism of IPPD against ozone-induced rubber degradation.

Experimental Protocols

Protocol 1: Evaluation of Ozone Cracking Resistance in a Controlled Environment

This protocol is based on the ASTM D1149 standard test method, which is widely used to assess the resistance of vulcanized rubber to cracking when exposed to a specific concentration of ozone under tensile strain.[8][9][10]

Objective: To visually and quantitatively evaluate the ability of IPPD to prevent or delay the formation of ozone-induced cracks on the surface of a rubber vulcanizate.

Materials & Equipment:

  • Rubber compound (with and without IPPD)

  • Two-roll mill or internal mixer for compounding

  • Compression mold and press for vulcanization

  • Die for cutting dumbbell or rectangular test specimens

  • Specimen mounting grips for applying static or dynamic strain

  • Ozone test chamber (compliant with ASTM D1149) with controls for ozone concentration, temperature, and air flow.[9][11]

  • Magnifying glass (7x) for crack inspection

Methodology:

  • Compound Preparation:

    • Prepare a base rubber formulation (e.g., natural rubber).

    • Create at least two batches: a control batch with no antiozonant and one or more experimental batches with varying concentrations of IPPD (e.g., 1, 2, 3 parts per hundred rubber - phr).

    • Mill the compounds to ensure uniform dispersion of all ingredients.

  • Vulcanization and Specimen Preparation:

    • Vulcanize the rubber compounds into sheets of a specified thickness (e.g., 2.0 ± 0.2 mm) at a defined temperature and time.

    • Allow the vulcanized sheets to condition at standard laboratory temperature (23 ± 2°C) for at least 24 hours.[10]

    • Cut test specimens from the sheets using a standard die.

  • Ozone Exposure:

    • Mount the specimens in the grips and apply a specific tensile strain (e.g., 20% elongation for static tests).

    • Place the strained specimens into the ozone test chamber.

    • Set the chamber conditions. Typical parameters are:

      • Ozone Concentration: 50 ± 5 parts per hundred million (pphm)

      • Temperature: 40 ± 2°C

      • Air Flow Rate: Sufficient to maintain uniform ozone concentration (e.g., 0.2 to 0.5 m/s).[9]

  • Evaluation:

    • Periodically remove the specimens from the chamber and inspect the surface for cracks under a 7x magnifying glass.

    • Record the time to the appearance of the first visible cracks.

    • Continue the exposure for a fixed duration (e.g., 96 hours) and rate the extent of cracking using the rating scale defined in ASTM D1171. The rating is based on the size and frequency of cracks.

A Rubber Compounding (Control vs. IPPD) B Vulcanization & Curing (Press Molding) A->B C Specimen Preparation (Die Cutting) B->C D Conditioning (24h at 23°C) C->D E Apply Tensile Strain (e.g., 20% Elongation) D->E F Ozone Chamber Exposure (ASTM D1149 Conditions) E->F G Periodic Inspection (e.g., 24, 48, 96 hrs) F->G H Data Analysis (Time to First Crack, Crack Rating) G->H

Caption: Experimental workflow for ASTM D1149 ozone resistance testing.

Protocol 2: Quantification of Radical Scavenging Activity (DPPH Assay)

This protocol measures the intrinsic ability of IPPD to scavenge free radicals, which is the basis of its antiozonant action. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and sensitive method to evaluate antioxidant capacity.[12][13][14]

Objective: To determine the concentration of IPPD required to scavenge 50% of DPPH free radicals (IC50 value).

Materials & Equipment:

  • IPPD

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Microplates (optional)

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Store in the dark.

    • Prepare a stock solution of IPPD in methanol (e.g., 1 mg/mL).

    • Create a series of dilutions from the IPPD stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Assay Procedure:

    • Pipette a fixed volume of the DPPH stock solution (e.g., 2 mL) into a series of test tubes.

    • Add an equal volume of each IPPD dilution (e.g., 2 mL) to the respective test tubes.

    • Prepare a blank sample containing only methanol and a control sample containing methanol and the DPPH solution.

    • Mix the solutions thoroughly and incubate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using the spectrophotometer.

    • Calculate the percentage of radical scavenging activity for each IPPD concentration using the following formula:

      • % Scavenging = [(A_control - A_sample) / A_control] * 100

      • Where A_control is the absorbance of the control and A_sample is the absorbance of the sample with IPPD.

    • Plot the % Scavenging against the IPPD concentration and determine the IC50 value (the concentration that causes 50% scavenging).

Protocol 3: Quantification of IPPD Depletion by High-Performance Liquid Chromatography (HPLC)

This protocol allows for the direct measurement of IPPD concentration within a rubber matrix over time during ozone exposure, providing quantitative data on its consumption rate.

Objective: To monitor the depletion of IPPD in a rubber sample during accelerated ozone aging.

Materials & Equipment:

  • Aged rubber samples (from Protocol 1)

  • Solvent for extraction (e.g., Toluene, Dichloromethane)

  • Ultrasonic bath or Soxhlet extractor

  • Syringe filters (0.45 µm)

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 analytical column

  • Mobile phase (e.g., Acetonitrile/Water mixture)

  • IPPD analytical standard

Methodology:

  • Sample Extraction:

    • Take small, known-weight pieces of the rubber samples exposed to ozone for different durations (e.g., 0, 24, 48, 96 hours).

    • Swell or dissolve the rubber in a suitable solvent to extract the IPPD. Sonication can accelerate this process.

    • After extraction, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Calibration Curve:

    • Prepare a series of standard solutions of IPPD of known concentrations in the mobile phase.

    • Inject each standard into the HPLC system and record the peak area.

    • Create a calibration curve by plotting peak area against concentration.

  • HPLC Analysis:

    • Set up the HPLC method. A typical starting point would be:

      • Column: C18, 5 µm particle size

      • Mobile Phase: 85:15 Acetonitrile:Water (isocratic)

      • Flow Rate: 1.0 mL/min

      • Detector Wavelength: ~290-300 nm

    • Inject the filtered extracts from the aged rubber samples.

    • Identify the IPPD peak by comparing its retention time with that of the standard.

  • Quantification:

    • Determine the peak area for IPPD in each sample extract.

    • Use the calibration curve to calculate the concentration of IPPD in the extract.

    • Convert this concentration back to the amount of IPPD per unit weight of the original rubber sample (e.g., in mg/kg).

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison and analysis.

Table 1: Ozone Resistance of Rubber Compounds (ASTM D1149)

Sample ID IPPD (phr) Time to First Crack (hours) Crack Rating at 96 hours (ASTM D1171)
Control 0 8 4 (Deep, frequent cracks)
EXP-1 1.0 48 1 (Slight cracking)
EXP-2 2.0 > 96 0 (No cracking)

| EXP-3 | 3.0 | > 96 | 0 (No cracking) |

Table 2: Radical Scavenging Activity of IPPD

Assay IC50 Value (µg/mL)
DPPH Radical Scavenging 12.5 ± 1.1

| ABTS Radical Scavenging | 8.2 ± 0.7 |

Table 3: IPPD Concentration in Rubber During Ozone Exposure (HPLC Analysis)

Exposure Time (hours) IPPD Concentration (mg/kg) IPPD-Quinone Concentration (mg/kg)
0 20,150 < 10
24 16,870 1,540
48 13,230 3,120

| 96 | 8,950 | 5,380 |

References

Application Notes and Protocols: 4-Isopropyl-m-phenylenediamine as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Isopropyl-m-phenylenediamine (also known as diaminoisopropylbenzene or DAIPB) as a curing agent for epoxy resins. This document includes a summary of its performance, detailed experimental protocols for its application and evaluation, and visual representations of the underlying chemical processes and workflows.

Introduction

This compound is an aromatic amine curing agent for epoxy resins. Aromatic diamines are utilized to enhance the thermal and mechanical properties of cured epoxy systems, often resulting in higher glass transition temperatures (Tg) and improved dimensional stability at elevated temperatures compared to aliphatic amines.[1] The introduction of an isopropyl group on the phenylenediamine structure can influence the reactivity, handling characteristics, and final properties of the cured resin.[1] While less common than traditional aromatic amines like m-phenylenediamine (MPD) or methylene dianiline (MDA), this compound presents an alternative with potentially distinct performance characteristics.[1]

Performance Data

The following tables summarize the mechanical and thermal properties of an epoxy resin cured with this compound (DAIPB), compared to m-phenylenediamine (MPD) and in blends with diaminoethylbenzene (DAEB).[1]

Table 1: Mechanical Properties of Cured Epoxy Resins [1]

Curing Agent (DAIPB/DAEB wt/wt)Tensile Strength (x10³ psi)Elongation (%)Modulus (x10⁵ psi)
100/0 (DAIPB only)8.23.23.0
90/109.13.63.0
80/2010.24.53.0
70/3011.95.63.0
60/4010.44.13.1
0/100 (DAEB only)8.53.53.0
MPD11.95.72.8

Table 2: Glass Transition Temperatures (Tg) of Cured Epoxy Resins [1]

Curing Agent (DAIPB/DAEB wt/wt)Glass Transition Temperature (Tg) (°C)
100/0 (DAIPB only)165
90/10157
80/20154
70/30154
60/40157
0/100 (DAEB only)163
MPD167

Note: The data presented is based on a specific epoxy resin system and curing cycle.[1] Results may vary depending on the specific epoxy resin used and the curing conditions.

Experimental Protocols

The following protocols are based on established methods for the preparation and characterization of epoxy resins cured with aromatic amine hardeners.[1]

1. Protocol for Preparation of Cured Epoxy Resin Samples

  • Materials:

    • Liquid diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

    • This compound (DAIPB)

    • Glass mold

    • Vacuum oven

    • Heating mantle or hot plate with stirring capabilities

  • Procedure:

    • Calculate the stoichiometric equivalent amount of this compound required to cure the epoxy resin. The amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin are needed for this calculation.

    • If the curing agent is a solid at room temperature, gently heat it until it liquefies.[1]

    • Add the calculated amount of the liquefied curing agent to the epoxy resin.

    • Thoroughly mix the components for approximately 15 minutes, ensuring a homogeneous mixture.[1]

    • Place the mixture in a vacuum oven at 60°C for 15 minutes to remove any entrapped air bubbles.[1]

    • Pour the degassed mixture into a pre-heated glass mold (heated to 85°C).[1]

    • Place the mold in an oven and cure according to a defined schedule. A typical curing schedule for this type of system is 2 hours at 85°C followed by 2 hours at 150°C.[1]

    • After the curing cycle is complete, allow the mold to cool slowly to room temperature before demolding the cured epoxy resin sample.

2. Protocol for Determination of Mechanical Properties (Tensile Testing)

  • Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[1]

  • Procedure:

    • Machine the cured epoxy resin samples into the specified dumbbell shape according to ASTM D638.[1]

    • Store the machined samples in a desiccator until testing to prevent moisture absorption.[1]

    • Conduct the tensile testing using an Instron tensile tester or a similar universal testing machine.

    • Record the tensile strength, elongation at break, and Young's modulus.

3. Protocol for Determination of Glass Transition Temperature (DSC)

  • Instrument: Differential Scanning Calorimeter (DSC)

  • Procedure:

    • Prepare a small sample (typically 5-10 mg) of the cured epoxy resin.

    • Place the sample in an aluminum DSC pan and seal it.

    • Place the pan in the DSC instrument.

    • Heat the sample under a nitrogen atmosphere at a constant heating rate, for example, 10°C/min.[1]

    • The glass transition temperature (Tg) is determined from the resulting heat flow versus temperature curve as the midpoint of the transition region.

Visualizations

Epoxy_Curing_Pathway Epoxy Epoxy Group (from resin) Intermediate Secondary Amine Adduct Epoxy->Intermediate Ring-opening addition Amine Primary Amine Group (from this compound) Amine->Intermediate Crosslinked_Polymer Crosslinked Polymer Network Intermediate->Crosslinked_Polymer Further reaction with epoxy groups

Caption: Chemical pathway of epoxy resin curing with a primary amine.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Characterization arrow arrow start Start mix Mix Epoxy and Curing Agent start->mix degas Degas Mixture mix->degas pour Pour into Mold degas->pour cure Cure in Oven pour->cure demold Demold Sample cure->demold machine Machine Test Specimens demold->machine tensile Tensile Testing (ASTM D638) machine->tensile dsc DSC Analysis machine->dsc

Caption: Experimental workflow for epoxy resin sample preparation and testing.

References

Synthesis of 4-Isopropyl-m-phenylenediamine: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory synthesis of 4-Isopropyl-m-phenylenediamine, a valuable building block in the development of novel chemical entities. The described two-step synthetic pathway involves the dinitration of cumene followed by the reduction of the resulting dinitro intermediate. The protocols are based on established chemical principles and analogous reactions, providing a robust framework for its preparation.

Proposed Synthetic Pathway

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Dinitration of Cumene. Cumene (isopropylbenzene) is treated with a mixture of fuming nitric acid and concentrated sulfuric acid to introduce two nitro groups onto the aromatic ring, yielding 2,4-dinitro-1-isopropylbenzene.

  • Step 2: Reduction of 2,4-Dinitro-1-isopropylbenzene. The dinitro compound is subsequently reduced to the corresponding diamine, this compound, using a standard chemical reduction method.

Experimental Protocols

Step 1: Synthesis of 2,4-Dinitro-1-isopropylbenzene

This protocol describes the dinitration of cumene using a mixed acid nitrating agent. The isopropyl group on the benzene ring directs the electrophilic substitution to the ortho and para positions, leading to the formation of the desired 2,4-dinitro product.

Materials:

  • Cumene (Isopropylbenzene)

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Thermometer

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer, cool 40 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 20 mL of fuming nitric acid to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • Once the nitrating mixture is prepared, slowly add 10 mL of cumene dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 10-20 °C.

  • After the addition is complete, slowly warm the reaction mixture to 50-60 °C and maintain this temperature for 2-3 hours with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with stirring.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash successively with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2,4-dinitro-1-isopropylbenzene.

  • The crude product can be purified by recrystallization from ethanol.

ParameterValue
Reactants
Cumene10 mL
Fuming Nitric Acid20 mL
Conc. Sulfuric Acid40 mL
Reaction Conditions
Temperature10-20 °C (addition), 50-60 °C (reaction)
Time2-3 hours
Expected Yield ~70-80%
Product Appearance Yellow crystalline solid
Step 2: Synthesis of this compound

This protocol details the reduction of the dinitro compound to the target diamine using iron powder in an acidic medium.

Materials:

  • 2,4-Dinitro-1-isopropylbenzene

  • Iron Powder (<100 mesh)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dinitro-1-isopropylbenzene (1 equivalent).

  • Add a mixture of ethanol and water (e.g., 2:1 v/v) to create a slurry.

  • Begin stirring and add iron powder (3-5 equivalents).

  • Slowly add concentrated hydrochloric acid (0.2-0.3 equivalents) to the mixture. The reaction is exothermic and may require initial cooling.

  • After the initial exotherm subsides, heat the mixture to reflux (approximately 80-90 °C) and maintain for 3-5 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully add a saturated solution of sodium carbonate until the mixture is basic (pH > 8) to neutralize the acid and precipitate iron salts.

  • Filter the mixture through a pad of celite in a Büchner funnel to remove the iron salts. Wash the filter cake with ethanol.

  • Combine the filtrate and washes and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation or recrystallization.

ParameterValue
Reactants
2,4-Dinitro-1-isopropylbenzene1 equivalent
Iron Powder3-5 equivalents
Conc. Hydrochloric Acid0.2-0.3 equivalents
Reaction Conditions
TemperatureReflux (80-90 °C)
Time3-5 hours
Expected Yield ~85-95%
Product Appearance Off-white to pale brown solid

Experimental Workflow Diagram

SynthesisWorkflow Start Start Cumene Cumene Start->Cumene Dinitration Dinitration Cumene->Dinitration NitratingMixture Fuming HNO3 / Conc. H2SO4 NitratingMixture->Dinitration Workup1 Aqueous Workup & Extraction Dinitration->Workup1 Reaction Mixture DinitroProduct 2,4-Dinitro-1- isopropylbenzene Workup1->DinitroProduct Crude Product Reduction Reduction DinitroProduct->Reduction ReductionReagents Fe / HCl ReductionReagents->Reduction Workup2 Basification, Filtration & Extraction Reduction->Workup2 Reaction Mixture FinalProduct 4-Isopropyl-m- phenylenediamine Workup2->FinalProduct Crude Product End End FinalProduct->End Purified Product

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for the Quantitative Analysis of 4-Isopropyl-m-phenylenediamine in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropyl-m-phenylenediamine is an aromatic amine that may enter the environment through various industrial processes. Its potential toxicity necessitates sensitive and reliable analytical methods for its detection and quantification in environmental matrices such as water and soil. These application notes provide detailed protocols for the determination of this compound using advanced chromatographic techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols cover sample preparation, instrumental analysis, and quality control procedures.

Aromatic amines are recognized as a class of compounds with potential carcinogenic and mutagenic effects, making their environmental monitoring crucial.[1] While specific environmental data for this compound is scarce, the methods presented here are based on established procedures for similar aromatic amines and can be adapted for the target analyte.

Data Presentation: Quantitative Levels of Aromatic Amines in Environmental Samples

Due to a lack of available quantitative data for this compound in environmental samples, the following tables summarize reported concentrations of other relevant aromatic amines. This data can serve as a reference for expected concentration ranges and for the validation of the analytical methods described herein.

Table 1: Concentrations of Aromatic Amines in Water Samples

Aromatic AmineSample TypeConcentration RangeCountry/RegionReference
AnilineIndoor Air10 - 1700 ng/m³Italy[2]
Various Aromatic AminesGroundwaterNot specifiedItaly[1]
2-chloramine, 3-chloramine, 4-chloramine, 2-nitroaniline, 3-nitroaniline, 4-nitroaniline, 1-naphthylamine, 2-naphthylamine, and 4-aminobenzeneSurface water, seawater, wastewaterLODs: 0.12-0.48 µg/L, LOQs: 0.40-1.60 µg/LChina[3]

Table 2: Concentrations of Aromatic Amines in Soil and Dust Samples

Aromatic AmineSample TypeConcentration RangeCountry/RegionReference
Sum of 20 Aromatic AminesDust0.96 - 42,370 ng/g (median: 1310 ng/g)China[4]
p-anisidine, o-anisidine, 2,6-dimethylaniline, etc.House DustPrevalent in ng/g range10 countries[5]
2,4-Diaminotoluene, aniline, etc.Sand and Organic Soilppb to ppm levelsNot specified[6]

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Water Samples by LC-MS/MS

This protocol describes a method for the determination of this compound in water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS is a highly sensitive and selective technique suitable for analyzing trace levels of organic compounds in complex matrices.[7]

1. Materials and Reagents

  • This compound analytical standard

  • Isotopically labeled internal standard (e.g., this compound-d7)

  • Methanol, Acetonitrile, Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Glass fiber filters (0.45 µm)

2. Sample Preparation: Solid-Phase Extraction (SPE)

  • Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter to remove suspended particles.

  • Adjust the sample pH to approximately 9 with ammonium hydroxide.

  • Spike the sample with the isotopically labeled internal standard.

  • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the analyte with 10 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

3. LC-MS/MS Instrumentation and Conditions

  • Chromatographic Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific transitions for this compound and its internal standard need to be determined by direct infusion of the standards.

4. Quality Control

  • Analyze a method blank with each batch of samples.

  • Analyze a laboratory control spike (LCS) to assess method accuracy.

  • Analyze a matrix spike/matrix spike duplicate (MS/MSD) to assess matrix effects and precision.

Protocol 2: Quantitative Analysis of this compound in Soil and Sediment Samples by GC-MS

This protocol details the analysis of this compound in soil and sediment samples using ultrasonic extraction, derivatization, and gas chromatography-mass spectrometry (GC-MS). Derivatization is often employed for amines in GC analysis to improve their chromatographic behavior and sensitivity.[8]

1. Materials and Reagents

  • This compound analytical standard

  • Internal standard (e.g., d-labeled aromatic amine)

  • Acetone, n-Hexane (GC grade)

  • Sodium sulfate (anhydrous)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Ultrasonic bath

  • Centrifuge

2. Sample Preparation: Ultrasonic Extraction

  • Air-dry the soil/sediment sample and sieve it to remove large debris.

  • Weigh 10 g of the homogenized sample into a glass centrifuge tube.

  • Spike the sample with the internal standard.

  • Add 20 mL of a 1:1 (v/v) mixture of acetone and n-hexane.

  • Ultrasonicate the sample for 30 minutes in an ultrasonic bath.[9]

  • Centrifuge the sample at 3000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction (steps 4-7) two more times, combining the supernatants.

  • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

3. Derivatization

  • Transfer the 1 mL concentrated extract to a 2 mL autosampler vial.

  • Add 100 µL of the derivatizing agent (BSTFA with 1% TMCS).

  • Cap the vial and heat at 70°C for 60 minutes.

  • Allow the vial to cool to room temperature before GC-MS analysis.

4. GC-MS Instrumentation and Conditions

  • GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp at 10°C/min to 280°C, hold for 5 minutes

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Detection Mode: Selected Ion Monitoring (SIM). Select characteristic ions for the derivatized this compound and the internal standard.

5. Quality Control

  • Analyze a method blank with each batch of samples.

  • Analyze a laboratory control spike (LCS) to assess method accuracy.

  • Analyze a matrix spike/matrix spike duplicate (MS/MSD) to assess matrix effects and precision.

Mandatory Visualizations

experimental_workflow_water cluster_prep Sample Preparation (Water) cluster_analysis LC-MS/MS Analysis start 500 mL Water Sample filter Filtration (0.45 µm) start->filter ph_adjust pH Adjustment (pH ~9) filter->ph_adjust spike_is Spike with Internal Standard ph_adjust->spike_is spe Solid-Phase Extraction (C18) spike_is->spe elute Elution (Methanol) spe->elute concentrate Evaporation & Reconstitution elute->concentrate final_extract Final Extract for LC-MS/MS concentrate->final_extract lcms LC-MS/MS System final_extract->lcms Injection data Data Acquisition & Processing lcms->data experimental_workflow_soil cluster_prep_soil Sample Preparation (Soil/Sediment) cluster_analysis_soil GC-MS Analysis start_soil 10 g Soil/Sediment Sample spike_is_soil Spike with Internal Standard start_soil->spike_is_soil extraction Ultrasonic Extraction (Acetone:Hexane) spike_is_soil->extraction centrifuge_soil Centrifugation extraction->centrifuge_soil cleanup Drying (Na2SO4) & Concentration centrifuge_soil->cleanup derivatization Derivatization (BSTFA) cleanup->derivatization final_extract_soil Final Extract for GC-MS derivatization->final_extract_soil gcms GC-MS System final_extract_soil->gcms Injection data_soil Data Acquisition & Processing gcms->data_soil

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Isopropyl-m-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Isopropyl-m-phenylenediamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for the synthesis of this compound is the Friedel-Crafts alkylation of m-phenylenediamine with an isopropylating agent, such as isopropyl alcohol or 2-bromopropane, in the presence of an acid catalyst.

Q2: What are the primary challenges in the synthesis of this compound that can lead to low yields?

A2: The main challenges that can result in low yields include:

  • Polyalkylation: The product, this compound, can be more reactive than the starting material, m-phenylenediamine, leading to the formation of di- and tri-isopropylated byproducts.

  • Isomer Formation: The amino groups are ortho-, para-directing, which can lead to the formation of 2-Isopropyl-m-phenylenediamine in addition to the desired 4-isopropyl isomer.

  • Catalyst Deactivation: The amine groups of m-phenylenediamine can react with and deactivate the Lewis acid catalyst.

  • Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or molar ratios of reactants can significantly impact the yield and purity of the product.

Q3: How can I minimize the formation of polyalkylated byproducts?

A3: To minimize polyalkylation, it is recommended to use a large excess of m-phenylenediamine relative to the isopropylating agent.[1] This increases the statistical probability of the isopropylating agent reacting with the starting material rather than the mono-alkylated product.

Q4: What strategies can be employed to improve the selectivity for the 4-isopropyl isomer over the 2-isopropyl isomer?

A4: Optimizing the reaction temperature can influence the regioselectivity. Lower temperatures generally favor the kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.[1] Experimenting with different acid catalysts can also affect the isomer distribution.

Q5: What are suitable catalysts for this reaction?

A5: A range of acid catalysts can be used, from strong protic acids like sulfuric acid to Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zeolites.[1] Milder catalysts may offer better selectivity but might require higher temperatures or longer reaction times.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive or deactivated catalyst.Use a fresh, anhydrous Lewis acid catalyst. Ensure the aromatic ring is not strongly deactivated by other substituents.[1]
Insufficiently reactive alkylating agent.Consider using a more reactive alkylating agent, such as 2-bromopropane, instead of isopropyl alcohol.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC to find the optimal temperature.
Formation of Multiple Products (Isomers and Polyalkylated Species) Carbocation rearrangement (less likely with isopropylation).This is less of a concern with isopropyl groups as the secondary carbocation is relatively stable.
Lack of regioselectivity.Optimize the reaction temperature and catalyst to favor the desired 4-isomer.
The mono-alkylated product is more reactive than the starting material.Use a large excess of m-phenylenediamine.[1]
Charring or Darkening of the Reaction Mixture The reaction is too vigorous, leading to decomposition.Control the rate of addition of the alkylating agent or catalyst. Perform the reaction at a lower temperature, using an ice bath if necessary.[1]
Difficult Product Purification Presence of unreacted starting materials and multiple byproducts.Begin with an optimized reaction to minimize impurities. For purification, consider vacuum distillation or column chromatography. The ortho and para-isomers can sometimes be separated from the meta-isomer by forming addition products with metal salts.[2]

Experimental Protocols

Key Experiment: Friedel-Crafts Alkylation of m-Phenylenediamine

This protocol is a general guideline and may require optimization.

Materials and Reagents:

  • m-Phenylenediamine

  • Isopropyl alcohol (or 2-bromopropane)

  • Concentrated Sulfuric Acid (or anhydrous Aluminum Chloride)

  • Dichloromethane (or another suitable anhydrous solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-phenylenediamine (e.g., 3-5 equivalents) in an anhydrous solvent like dichloromethane.

  • Add the isopropylating agent (1.0 equivalent) to the solution.

  • Catalyst Addition: Cool the reaction mixture in an ice bath. Slowly and carefully add the acid catalyst (e.g., a catalytic amount of concentrated sulfuric acid or 1.1 equivalents of AlCl₃) to the stirring solution. The slow addition is crucial to control the exothermic reaction.

  • Reaction: After the catalyst addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be stirred at room temperature or gently heated to reflux for several hours (e.g., 2-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and slowly pour it into a beaker containing ice-cold water to quench the reaction.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizing the Process

Synthesis Pathway

Synthesis_Pathway m_phenylenediamine m-Phenylenediamine intermediate Sigma Complex (Resonance Stabilized) m_phenylenediamine->intermediate + Isopropyl Carbocation isopropanol Isopropyl Alcohol acid_catalyst Acid Catalyst (H₂SO₄ or AlCl₃) isopropanol->acid_catalyst + H⁺ isopropyl_carbocation Isopropyl Carbocation (Electrophile) acid_catalyst->isopropyl_carbocation - H₂O product This compound intermediate->product - H⁺ side_product_1 2-Isopropyl-m-phenylenediamine (Isomeric Impurity) intermediate->side_product_1 - H⁺ (Ortho attack) side_product_2 Di-isopropyl-m-phenylenediamine (Polyalkylation) product->side_product_2 + Isopropyl Carbocation - H⁺

Caption: Synthesis of this compound via Friedel-Crafts alkylation.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield of this compound check_purity Analyze Crude Product (TLC, GC-MS, NMR) start->check_purity unreacted_sm High Amount of Unreacted Starting Material? check_purity->unreacted_sm multiple_products Multiple Products Detected? check_purity->multiple_products unreacted_sm->multiple_products No increase_temp Increase Reaction Temperature or Time unreacted_sm->increase_temp Yes check_catalyst Check Catalyst Activity (Use fresh, anhydrous catalyst) unreacted_sm->check_catalyst Yes polyalkylation Polyalkylation Products (Di-isopropyl, etc.)? multiple_products->polyalkylation Yes isomers Isomeric Products (2-isopropyl)? multiple_products->isomers Yes end Improved Yield increase_temp->end check_catalyst->end excess_mpd Increase Molar Ratio of m-Phenylenediamine polyalkylation->excess_mpd Yes optimize_temp_catalyst Optimize Temperature and Catalyst for Regioselectivity isomers->optimize_temp_catalyst Yes excess_mpd->end optimize_temp_catalyst->end

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

Technical Support Center: Purification of 4-Isopropyl-m-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Isopropyl-m-phenylenediamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Crude this compound, typically synthesized via the reduction of the corresponding dinitro compound, may contain several impurities. These include:

  • Isomeric Impurities: Ortho- and para-isomers (e.g., 2-Isopropyl-m-phenylenediamine, 5-Isopropyl-m-phenylenediamine) formed during the initial nitration step. The presence of these isomers often leads to product instability and discoloration.[1][2]

  • Reaction Intermediates: Unreacted starting materials or partially reduced compounds such as nitro, azo, azoxy, and hydrazo species.[2]

  • Solvent Residues: Residual solvents from the synthesis and workup steps.

  • Moisture: Traces of water can contribute to the decomposition of the final product.[2]

Q2: What are the most effective purification techniques for this compound?

The primary methods for purifying this compound are:

  • Recrystallization: Effective for removing small amounts of impurities and obtaining a highly crystalline, stable product.

  • Flash Column Chromatography: Ideal for separating the target compound from closely related isomers and other organic impurities. Special considerations are needed due to the basic nature of the amine.[3][4]

  • Vacuum Distillation: Suitable for large-scale purification, especially for removing non-volatile impurities.[5]

Q3: How can I assess the purity of the purified this compound?

Purity can be determined using a combination of the following analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities and to monitor the progress of column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. Reverse-phase HPLC is often suitable for aromatic amines.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any residual impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Q4: What are the key safety precautions when handling this compound?

According to its safety profile, this compound is a hazardous substance.[8] Always adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Hazard Statements: The compound is harmful if swallowed, inhaled, or in contact with skin. It causes serious skin and eye irritation and may cause respiratory irritation.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

Troubleshooting Guides

Recrystallization Troubleshooting

Q: My compound has oiled out or precipitated as a fine powder instead of forming crystals. What went wrong? A: This typically occurs due to rapid cooling or supersaturation. Try dissolving the compound in the minimum amount of boiling solvent, then allow the solution to cool slowly and undisturbed to room temperature before moving it to an ice bath. If the compound is still oily, try scratching the inside of the flask with a glass rod to induce crystallization. Using a solvent pair (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can also be effective; add the poor solvent dropwise to the hot solution until it just becomes cloudy, then allow it to cool slowly.[9][10]

Q: The yield from recrystallization is very low. How can I improve it? A: A low yield can result from using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. After collecting the first crop of crystals, you can concentrate the mother liquor by partially evaporating the solvent and cooling again to obtain a second crop.

Q: The product is still colored after recrystallization. How can I decolorize it? A: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Dissolve the crude product in the hot solvent, then add a spatula-tip of activated charcoal and boil for a few minutes. Perform a hot filtration through fluted filter paper or a Celite pad to remove the charcoal, then allow the clear filtrate to cool and crystallize.[11]

Column Chromatography Troubleshooting

Q: My compound is streaking or tailing on the column. Why is this happening? A: This is a common issue with amines on standard silica gel.[3] The basic amine groups interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and separation.[4]

  • Solution 1: Mobile Phase Modifier: Add a small amount (0.5-2%) of a competing base like triethylamine (TEA) or ammonia to your mobile phase.[12] This neutralizes the acidic sites on the silica, reducing the unwanted interaction.

  • Solution 2: Alternative Stationary Phase: Consider using deactivated silica gel or basic alumina as the stationary phase.[13]

Q: I'm getting poor separation between my product and an impurity. How can I improve resolution? A:

  • Optimize the Mobile Phase: First, run several TLC plates with different solvent systems to find the one that gives the best separation (aim for a product Rf of 0.2-0.4).[13] A less polar solvent system will generally increase retention and may improve the separation of closely eluting spots.

  • Reduce Column Loading: Overloading the column is a common cause of poor separation. Use a silica gel-to-crude material ratio of at least 30:1 to 50:1 (w/w).[13]

  • Improve Column Packing: Ensure the column is packed uniformly as a slurry to prevent channeling.

Q: My product seems to be degrading on the silica gel. What can I do? A: Amine compounds can sometimes be sensitive to the acidic nature of silica gel.[13]

  • Deactivate the Silica: As mentioned above, adding triethylamine to the eluent can deactivate the silica and prevent degradation.

  • Use an Alternative: Switch to a less acidic stationary phase like neutral or basic alumina.

  • Work Quickly: Do not let the purified compound sit on the column for an extended period. Elute and collect the fractions promptly.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

TechniquePurity AchievedTypical YieldScalabilityProsCons
Recrystallization High (>99%)60-90%Low to HighCost-effective, simple setup, yields highly stable crystalline product.Can have lower yields if not optimized; may not remove all isomeric impurities.
Column Chromatography Very High (>99.5%)70-95%Low to MediumExcellent for removing closely related impurities and isomers.Requires more solvent and time; potential for product degradation on silica.
Vacuum Distillation Good (98-99%)85-95%HighExcellent for large scale; effectively removes non-volatile impurities.Requires high temperatures which may cause decomposition; less effective for separating isomers with close boiling points.

Table 2: Recommended Solvent Systems for Recrystallization

Solvent SystemComments
Toluene/Heptane Dissolve in minimal hot toluene, then add heptane dropwise until cloudy. Cool slowly.
Ethanol/Water Dissolve in hot ethanol, then add water dropwise. Good for moderately polar compounds.
Ethyl Acetate/Hexane A common solvent pair offering a good polarity range for purification.
n-Butanol Has been used successfully for the related m-phenylenediamine and may be effective.[10]

Table 3: Recommended Mobile Phases for Flash Column Chromatography

Stationary PhaseMobile Phase SystemComments
Silica Gel Hexane / Ethyl Acetate + 1% Triethylamine (TEA)Start with a low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration. The TEA is crucial to prevent tailing.[12]
Silica Gel Dichloromethane / Methanol + 1% Triethylamine (TEA)For more polar impurities. Start with a high ratio of dichloromethane (e.g., 99:1).
Neutral Alumina Hexane / Ethyl AcetateA good alternative to silica to avoid degradation of acid-sensitive amines.
Reverse-Phase C18 Silica Acetonitrile / Water + 0.1% TEAUseful for polar amines; the alkaline modifier helps retain the compound in its neutral form.[4]

Experimental Protocols

Protocol 1: Purification by Recrystallization (Toluene/Heptane System)
  • Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal amount of hot toluene (e.g., 10-15 mL) while heating on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, boil for 2-3 minutes, and perform a hot filtration to remove the charcoal.

  • Precipitation: To the hot, clear solution, add heptane dropwise with swirling until the solution becomes persistently cloudy. Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold heptane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection: Using TLC, determine an optimal mobile phase. A good starting point is Hexane:Ethyl Acetate (80:20) with 1% triethylamine. Aim for a product Rf value of approximately 0.3.[13]

  • Column Packing: Prepare a slurry of silica gel (e.g., 150 g for 5 g of crude material) in the initial, low-polarity mobile phase. Pour the slurry into a glass chromatography column and allow it to pack under light pressure, ensuring no air bubbles or cracks form.

  • Sample Loading: Dissolve the crude product (5.0 g) in a minimal amount of the mobile phase (or dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the mobile phase. Start with a lower polarity (e.g., 95:5 Hexane:EtOAc + 1% TEA) and gradually increase the polarity (gradient elution) as the column runs.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Product Isolation: Combine the fractions containing the pure product. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow cluster_prep Preparation & Analysis cluster_purification Purification Method Selection cluster_post Final Steps Crude Crude Product TLC Initial TLC Analysis Crude->TLC Assess Impurity Profile Recrystal Recrystallization TLC->Recrystal High Purity, Few Impurities Column Column Chromatography TLC->Column Multiple/Close Impurities Distill Vacuum Distillation TLC->Distill Large Scale, Non-volatile Impurities Collect Isolate Product Recrystal->Collect Column->Collect Distill->Collect Purity Purity Analysis (HPLC, NMR) Collect->Purity Dry Dry Under Vacuum Purity->Dry Pure Pure this compound Dry->Pure

References

Technical Support Center: Storage and Handling of 4-Isopropyl-m-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is intended for researchers, scientists, and drug development professionals. It is based on available scientific literature and is for informational purposes only. Users should always consult relevant safety data sheets (SDS) and conduct their own risk assessments before handling any chemical. The compound predominantly discussed in scientific literature is N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), and the information herein pertains to this isomer.

Troubleshooting Guide: Preventing Oxidation of 4-Isopropyl-m-phenylenediamine (IPPD)

This guide addresses common issues related to the storage and handling of IPPD, focusing on the prevention of its oxidation.

Problem Potential Cause Recommended Solution
Discoloration of solid IPPD (darkening from gray/black to a more intense black or brownish hue) Exposure to air (oxygen) and/or light, leading to oxidation.Store the solid compound in an amber glass vial or a container that protects it from light. Before sealing, purge the container with an inert gas like nitrogen or argon to displace air.[1]
Appearance of new peaks in HPLC analysis of a stored sample Degradation of IPPD due to oxidation or hydrolysis. The primary oxidation product is the corresponding quinone.[2] Hydrolysis can also occur in the presence of moisture.Implement stringent storage conditions as outlined in this guide. For analytical standards, prepare fresh solutions or store stock solutions at low temperatures (-20°C for short-term, -80°C for long-term) and protected from light.
Inconsistent experimental results using IPPD from a previously opened container Partial degradation of the material, leading to a lower purity of the active compound.It is crucial to use a fresh, unopened container of IPPD for critical experiments if the integrity of an opened container is . If this is not feasible, the purity of the material should be re-assessed using a validated analytical method, such as HPLC-UV.
Rapid degradation of IPPD in solution Presence of dissolved oxygen in the solvent and exposure to light.Use deoxygenated solvents for preparing solutions. This can be achieved by sparging the solvent with an inert gas (nitrogen or argon) for 15-30 minutes prior to use. Prepare solutions fresh and use them promptly. If storage is necessary, store in amber vials under an inert atmosphere at reduced temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid IPPD?

A1: To minimize oxidation, solid IPPD should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[1] For long-term storage, it is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, to prevent contact with oxygen.[1]

Q2: How does oxidation affect IPPD?

A2: Oxidation transforms the central phenylenediamine ring of IPPD into a quinone structure.[2] This conversion alters the chemical properties of the molecule and can significantly impact its intended function in experimental settings. The oxidation process is accelerated by exposure to air, light, and elevated temperatures.

Q3: Can IPPD degrade through pathways other than oxidation?

A3: Yes, IPPD is also susceptible to hydrolysis, especially in aqueous environments. The half-life of IPPD in water can range from 2 to 11 hours, depending on the specific conditions.[3] The major hydrolysis products include benzoquinoneimine-N-phenyl and 4-hydroxydiphenylamine.[3] Therefore, it is crucial to protect IPPD from moisture during storage.

Q4: Are there any chemical stabilizers that can be added to prevent IPPD oxidation?

A4: While IPPD is itself an antioxidant, for analytical purposes or in specific formulations, the addition of other antioxidants could potentially offer further stability. The selection of an appropriate stabilizer would depend on the specific application and compatibility with the experimental system. For related p-phenylenediamine compounds, alkali metal metabisulfites have been used as stabilizers. However, for pure IPPD, the primary method of preventing oxidation is through proper storage and handling, particularly the exclusion of oxygen and light.

Q5: How can I monitor the stability of my IPPD sample?

A5: The stability of IPPD can be monitored by High-Performance Liquid Chromatography with UV detection (HPLC-UV). A validated HPLC method can separate the parent IPPD from its degradation products, allowing for the quantification of its purity over time. A decrease in the peak area of IPPD and the appearance of new peaks corresponding to degradation products would indicate instability.

Experimental Protocols

Protocol 1: Accelerated Stability Study of Solid IPPD

This protocol is designed to assess the stability of solid IPPD under accelerated conditions to predict its long-term shelf life.

1. Materials and Equipment:

  • N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) solid

  • Climate-controlled stability chambers

  • Amber glass vials with screw caps and PTFE septa

  • Nitrogen or Argon gas cylinder with regulator

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-grade solvents (e.g., acetonitrile, water)

2. Experimental Procedure:

  • Sample Preparation:

    • Aliquot approximately 10-20 mg of solid IPPD into several amber glass vials.

    • Divide the vials into two main groups: "Air" and "Inert Atmosphere."

    • For the "Inert Atmosphere" group, gently flush each vial with nitrogen or argon for 1-2 minutes before tightly sealing the cap.

    • The "Air" group will be sealed without inert gas flushing.

  • Storage Conditions:

    • Place a subset of vials from both the "Air" and "Inert Atmosphere" groups into stability chambers set at the following conditions:

      • 25°C / 60% Relative Humidity (RH) - Long-term storage condition

      • 40°C / 75% Relative Humidity (RH) - Accelerated storage condition

    • Store a control set of vials from both groups at -20°C, protected from light.

  • Time Points for Analysis:

    • Analyze the samples at predetermined time points. For an accelerated study, typical time points are 0, 1, 3, and 6 months. For the long-term study, time points could be 0, 3, 6, 9, 12, 18, and 24 months.

  • Analytical Method (HPLC-UV):

    • At each time point, remove a vial from each storage condition.

    • Accurately weigh a portion of the IPPD and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.

    • Analyze the sample by a validated HPLC-UV method to determine the purity of IPPD and the presence of any degradation products.

3. Data Analysis:

  • Calculate the percentage of remaining IPPD at each time point relative to the initial (time 0) sample.

  • Plot the percentage of IPPD remaining versus time for each storage condition.

  • Compare the degradation rates between samples stored in air versus an inert atmosphere and at different temperatures.

Protocol 2: HPLC Method for the Analysis of IPPD and its Oxidation Product

This method provides a framework for the separation and quantification of IPPD and its primary quinone oxidation product.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid) can be effective. A starting point could be 50:50 acetonitrile:water, progressing to a higher concentration of acetonitrile.
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at a wavelength where both IPPD and its quinone derivative have significant absorbance. A photodiode array (PDA) detector is recommended to obtain full UV spectra for peak identification. A wavelength of around 254 nm or 280 nm is a good starting point.
Injection Volume 10 µL
Column Temperature 30°C

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Visualizations

Oxidation_Pathway IPPD N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) Radical_Cation IPPD Radical Cation IPPD->Radical_Cation Loss of an electron (Oxidation) Quinone_Imine Quinone Imine Derivative Radical_Cation->Quinone_Imine Loss of a proton and another electron

Caption: Simplified oxidation pathway of IPPD.

Hydrolysis_Pathway cluster_hydrolysis Hydrolysis of IPPD in Aqueous Environment IPPD N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) Protonation Protonation of Nitrogen IPPD->Protonation + H+ Nucleophilic_Attack Nucleophilic attack by H2O Protonation->Nucleophilic_Attack Intermediate Unstable Intermediate Nucleophilic_Attack->Intermediate Products Hydrolysis Products: - Benzoquinoneimine-N-phenyl - 4-hydroxydiphenylamine Intermediate->Products Rearrangement & Bond Cleavage

Caption: Key steps in the hydrolysis of IPPD.

Experimental_Workflow cluster_workflow Workflow for IPPD Stability Assessment Start Start: Receive/Open IPPD Sample_Prep Sample Preparation: Aliquot into vials (Air vs. Inert Gas) Start->Sample_Prep Storage Place in Stability Chambers (e.g., 25°C/60%RH, 40°C/75%RH) Sample_Prep->Storage Time_Points Analyze at Predetermined Time Points (0, 1, 3, 6 months) Storage->Time_Points HPLC_Analysis HPLC-UV Analysis: Quantify IPPD and Degradation Products Time_Points->HPLC_Analysis Data_Analysis Data Analysis: - Calculate % Purity Remaining - Compare Degradation Rates HPLC_Analysis->Data_Analysis Conclusion Conclusion: Determine Shelf-life and Optimal Storage Data_Analysis->Conclusion

Caption: Workflow for an accelerated stability study of IPPD.

References

troubleshooting low conversion in Friedel-Crafts isopropylation of m-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion in the Friedel-Crafts isopropylation of m-phenylenediamine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Very low or no product yield.

  • Q1: My Friedel-Crafts isopropylation of m-phenylenediamine is resulting in very low to no yield. What is the most probable cause?

    A1: The most significant challenge in the Friedel-Crafts alkylation of aromatic amines like m-phenylenediamine is the deactivation of the Lewis acid catalyst (e.g., AlCl₃). The lone pairs of electrons on the two amino groups of m-phenylenediamine are Lewis basic and will readily complex with the Lewis acidic catalyst.[1][2] This interaction forms a deactivated adduct, which prevents the catalyst from activating the isopropylating agent.[1][3] Essentially, the substrate itself poisons the catalyst.

  • Q2: How can I prevent the m-phenylenediamine from deactivating the Lewis acid catalyst?

    A2: A common strategy to overcome catalyst deactivation by amino groups is to protect them before the Friedel-Crafts reaction.[1] You can convert the amino groups into amides (e.g., by reacting m-phenylenediamine with acetyl chloride to form the diacetyl derivative). The resulting amide is less basic and has a reduced tendency to complex with the Lewis acid. The amide groups are also electron-withdrawing, which deactivates the ring to some extent, but this is often less of a hindrance than catalyst deactivation. After the isopropylation, the amide groups can be hydrolyzed back to amino groups.[1]

Issue 2: Catalyst and Reagent Quality.

  • Q3: I've protected the amine groups, but my yield is still low. Could my Lewis acid catalyst be the problem?

    A3: Yes, the activity of the Lewis acid catalyst is critical. Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[4][5] Exposure to atmospheric humidity will hydrolyze the catalyst, rendering it inactive. Always use a fresh, unopened container of the Lewis acid or one that has been stored correctly in a desiccator.[4] The catalyst should be a fine, free-flowing powder; if it is clumpy or discolored, it has likely been compromised.[4]

  • Q4: Does the purity of m-phenylenediamine affect the reaction?

    A4: Absolutely. Commercial m-phenylenediamine can contain isomers (o- and p-phenylenediamine) and other organic impurities that can interfere with the reaction.[6][7] It is also prone to discoloration upon storage, indicating oxidation, and may contain traces of water.[6] Purification of m-phenylenediamine by distillation or recrystallization before use is highly recommended to ensure the absence of impurities that could consume the catalyst or lead to side reactions.[6][8]

Issue 3: Reaction Conditions and Side Reactions.

  • Q5: What are the optimal reaction conditions for the isopropylation of (protected) m-phenylenediamine?

    A5: The optimal temperature and reaction time will depend on the specific isopropylating agent and solvent used. It is generally advisable to start with a low temperature (e.g., 0 °C) and slowly warm the reaction mixture to room temperature.[9][10] This helps to control the initial exothermic reaction and can minimize side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Q6: I am observing the formation of multiple products. What are the likely side reactions?

    A6: In Friedel-Crafts alkylations, several side reactions can lead to a mixture of products:

    • Polyalkylation: The initial isopropyl-substituted product can be more reactive than the starting material, leading to the addition of multiple isopropyl groups.[10] Using a large excess of the aromatic substrate can help to minimize this.[10]

    • Isomerization: While less of an issue with isopropylation (which forms a stable secondary carbocation), rearrangements can occur with other alkylating agents.[11]

    • Disproportionation/Transalkylation: Alkyl groups can sometimes migrate between aromatic rings, especially at higher temperatures or with prolonged reaction times.

Quantitative Data Summary

The following table provides a general overview of typical conditions for Friedel-Crafts alkylation, which can be adapted for the isopropylation of a protected m-phenylenediamine. Actual values will require experimental optimization.

ParameterTypical RangeNotes
Molar Ratio (Aromatic:Alkylating Agent) 1:1 to 5:1An excess of the aromatic compound is often used to minimize polyalkylation.[10]
Molar Ratio (Aromatic:Lewis Acid) 1:1.1 to 1:1.5A stoichiometric amount or slight excess of the Lewis acid is typically required.[5]
Temperature 0 °C to 80 °CStart at a lower temperature to control the initial reaction rate.[9][10]
Reaction Time 1 to 24 hoursMonitor by TLC to determine completion.
Typical Yield (Protected Substrate) 40-70%Highly dependent on substrate, reagents, and optimized conditions.

Experimental Protocols

Protocol 1: Protection of m-Phenylenediamine (Acetylation)
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve m-phenylenediamine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add acetyl chloride (2.2 equivalents) dropwise to the stirred solution. A base such as triethylamine or pyridine (2.2 equivalents) should be added to neutralize the HCl byproduct.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute HCl, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude N,N'-(1,3-phenylene)diacetamide can be purified by recrystallization.

Protocol 2: Friedel-Crafts Isopropylation of N,N'-(1,3-phenylene)diacetamide
  • Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃, 2.2 equivalents) and suspend it in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cooling: Cool the suspension to 0 °C in an ice bath with vigorous stirring.

  • Substrate Addition: Dissolve the purified N,N'-(1,3-phenylene)diacetamide in the same anhydrous solvent and add it to the dropping funnel. Add this solution dropwise to the AlCl₃ suspension.

  • Alkylating Agent Addition: After the substrate has been added, add 2-propyl bromide or 2-propyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature. The reaction may require gentle heating (reflux) to proceed to completion. Monitor the progress by TLC.

  • Workup: Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Deprotection: The purified, alkylated diacetamide can then be hydrolyzed back to the free amine using acidic or basic conditions.

Visualizations

reaction_pathway cluster_reactants Reactants cluster_problem Problematic Interaction cluster_solution Proposed Solution mPDA m-Phenylenediamine (m-PDA) Complex m-PDA:AlCl₃ Complex (Deactivated Catalyst) mPDA->Complex Reacts with Protected_mPDA Protected m-PDA (e.g., Diacetamide) mPDA->Protected_mPDA Protection Step AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Activated_iPr Activated iPr-X:[AlCl₃] (Electrophile) AlCl3->Activated_iPr iPrX Isopropyl Halide (iPr-X) iPrX->Activated_iPr Activation Complex->iPrX No Reaction Product Isopropyl-m-PDA (After Deprotection) Protected_mPDA->Product 1. Isopropylation 2. Deprotection Activated_iPr->Product Electrophilic Attack troubleshooting_workflow start Low Conversion in Isopropylation of m-PDA check_protection Are the amine groups protected? start->check_protection protect_amine Protect amine groups (e.g., acetylation) check_protection->protect_amine No check_catalyst Is the Lewis acid catalyst fresh and anhydrous? check_protection->check_catalyst Yes protect_amine->check_catalyst use_fresh_catalyst Use fresh, anhydrous AlCl₃ from a sealed container check_catalyst->use_fresh_catalyst No check_reagents Are m-PDA and solvent pure and dry? check_catalyst->check_reagents Yes use_fresh_catalyst->check_reagents purify_reagents Purify m-PDA (distill/recrystallize) and dry the solvent check_reagents->purify_reagents No optimize_conditions Optimize reaction conditions (Temperature, Time, Ratios) check_reagents->optimize_conditions Yes purify_reagents->optimize_conditions adjust_temp Vary temperature (start low) and monitor by TLC optimize_conditions->adjust_temp Still Low success Improved Conversion optimize_conditions->success Improved adjust_temp->success experimental_parameters cluster_inputs Key Experimental Parameters cluster_outputs Reaction Outcomes Catalyst_Activity Catalyst Activity Conversion_Rate Conversion Rate Catalyst_Activity->Conversion_Rate Directly impacts rate Substrate_Purity Substrate Purity Product_Yield Product Yield Substrate_Purity->Product_Yield Reduces side reactions Reaction_Temp Reaction Temperature Reaction_Temp->Conversion_Rate Affects reaction kinetics Side_Products Side Products Reaction_Temp->Side_Products High temp can increase side products Molar_Ratios Molar Ratios Molar_Ratios->Side_Products Excess aromatic reduces polyalkylation Amine_Protection Amine Protection Amine_Protection->Conversion_Rate Prevents catalyst deactivation Conversion_Rate->Product_Yield Directly correlated Side_Products->Product_Yield Reduces yield of desired product

References

Technical Support Center: Synthesis of 4-Isopropyl-m-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Isopropyl-m-phenylenediamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent synthetic pathway involves a two-step process:

  • Dinitration of Isopropylbenzene (Cumene): Isopropylbenzene is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce two nitro groups onto the benzene ring, forming 4-Isopropyl-1,3-dinitrobenzene.

  • Reduction of 4-Isopropyl-1,3-dinitrobenzene: The resulting dinitro compound is then reduced to the corresponding diamine, this compound. Common reduction methods include catalytic hydrogenation (e.g., using Pd/C or Raney Nickel) or metal-acid systems (e.g., Sn/HCl or Fe/HCl).

Q2: What are the expected isomeric impurities in the dinitration step?

A2: The isopropyl group is an ortho-, para-director. During the initial nitration of isopropylbenzene, the major product is p-nitrocumene, with o-nitrocumene as a significant byproduct.[1] Subsequent nitration of p-nitrocumene will primarily yield 4-isopropyl-1,3-dinitrobenzene. However, other dinitro isomers can also be formed, leading to isomeric impurities in the final product. The typical isomer distribution for the mononitration of cumene is approximately 68% para and 24-28% ortho.[1]

Q3: Can the isopropyl group itself undergo side reactions during nitration?

A3: While the primary reaction is the electrophilic aromatic substitution on the benzene ring, there is a possibility of oxidation of the isopropyl group, especially under harsh conditions. Aerial oxidation of isopropylbenzene is a known industrial process to produce phenol and acetone, proceeding through a cumene hydroperoxide intermediate.[2] While not a primary concern under standard nitrating conditions, aggressive reaction temperatures or prolonged reaction times could potentially lead to minor oxidative byproducts.

Q4: What are the typical byproducts of the reduction of dinitroarenes?

A4: The reduction of dinitro compounds to diamines can proceed through several intermediates. Incomplete reduction can lead to the presence of nitroso and hydroxylamine compounds. Furthermore, under certain conditions, condensation reactions between these intermediates can occur, leading to the formation of azoxy and azo compounds.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of 4-Isopropyl-1,3-dinitrobenzene Incomplete nitration.Increase reaction time or temperature cautiously. Ensure the nitrating mixture is of appropriate concentration.
Formation of mononitrated isomers.Optimize the stoichiometry of the nitrating agent. A second nitration step on the isolated mononitro-product may be necessary.
Oxidation of the isopropyl group.Maintain careful temperature control during the nitration reaction. Avoid excessively high temperatures.
Presence of multiple isomers in the final product Incomplete separation of isomeric dinitro precursors.Employ purification techniques such as fractional distillation or chromatography to isolate the desired 4-isopropyl-1,3-dinitrobenzene before reduction.
Non-selective reduction conditions.Optimize the reduction conditions. Catalytic hydrogenation often offers higher selectivity.
Incomplete reduction to the diamine Inactivated catalyst (for catalytic hydrogenation).Ensure the catalyst is fresh and active. Use an appropriate catalyst loading.
Insufficient reducing agent (for metal-acid reduction).Use a sufficient excess of the metal and acid.
Formation of stable intermediates.Adjust reaction conditions (temperature, pressure, pH) to favor complete reduction.
Discoloration of the final product (e.g., dark or reddish) Aerial oxidation of the aminophenol product.Handle the final product under an inert atmosphere (e.g., nitrogen or argon). Store in a cool, dark place.
Presence of azo or azoxy byproducts.Optimize the reduction conditions to minimize the formation of these condensation products. Purification by recrystallization or chromatography may be necessary.

Experimental Protocols

Key Experiment 1: Dinitration of Isopropylbenzene

Objective: To synthesize 4-Isopropyl-1,3-dinitrobenzene.

Materials:

  • Isopropylbenzene (Cumene)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Bicarbonate solution (5%)

  • Anhydrous Magnesium Sulfate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid in an ice bath.

  • Slowly add 10 mL of concentrated nitric acid to the sulfuric acid with continuous stirring, keeping the temperature below 10°C.

  • In a separate flask, dissolve 5 mL of isopropylbenzene in a minimal amount of a suitable solvent like dichloromethane.

  • Add the isopropylbenzene solution dropwise to the nitrating mixture over 30 minutes, maintaining the reaction temperature between 0 and 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and again with water until the washings are neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol.

Key Experiment 2: Reduction of 4-Isopropyl-1,3-dinitrobenzene

Objective: To synthesize this compound.

Materials:

  • 4-Isopropyl-1,3-dinitrobenzene

  • Tin (Sn) metal, granular

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (50%)

  • Diethyl ether

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, place the synthesized 4-Isopropyl-1,3-dinitrobenzene and a 3-4 fold molar excess of granular tin.

  • Add enough ethanol to form a slurry.

  • Slowly add concentrated hydrochloric acid in portions through the condenser. The reaction is exothermic and may require cooling in an ice bath to control the rate.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and make it strongly alkaline by the slow addition of 50% sodium hydroxide solution. This will precipitate tin salts.

  • Extract the product with diethyl ether.

  • Combine the ether extracts and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the crude this compound.

  • The product can be further purified by vacuum distillation or recrystallization.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Dinitration cluster_step2 Step 2: Reduction start Isopropylbenzene reagents1 Conc. HNO3 / Conc. H2SO4 process1 Dinitration Reaction start->process1 reagents1->process1 intermediate Crude 4-Isopropyl-1,3-dinitrobenzene (with isomers) process1->intermediate purification1 Purification (Recrystallization) intermediate->purification1 product1 Pure 4-Isopropyl-1,3-dinitrobenzene purification1->product1 reagents2 Reducing Agent (e.g., Sn/HCl) process2 Reduction Reaction product1->process2 reagents2->process2 intermediate2 Crude this compound process2->intermediate2 purification2 Purification (Vacuum Distillation) intermediate2->purification2 final_product This compound purification2->final_product

Caption: Synthetic workflow for this compound.

Side_Reactions cluster_dinitration Dinitration Side Reactions cluster_reduction Reduction Side Reactions start_dinitration Isopropylbenzene main_path_dinitration 4-Isopropyl-1,3-dinitrobenzene start_dinitration->main_path_dinitration Main Reaction side_path_dinitration1 Isomeric Dinitrobenzenes (e.g., 2-isopropyl-1,3-dinitrobenzene) start_dinitration->side_path_dinitration1 Side Reaction side_path_dinitration2 Oxidized Byproducts start_dinitration->side_path_dinitration2 Side Reaction start_reduction 4-Isopropyl-1,3-dinitrobenzene main_path_reduction This compound start_reduction->main_path_reduction Main Reaction side_path_reduction1 Nitroso & Hydroxylamine Intermediates start_reduction->side_path_reduction1 Incomplete Reduction side_path_reduction2 Azo & Azoxy Byproducts side_path_reduction1->side_path_reduction2 Condensation

Caption: Potential side reactions in the synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of m-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of m-phenylenediamine.

Troubleshooting Guide

This section addresses common issues encountered during the N-alkylation of m-phenylenediamine, offering potential causes and solutions in a question-and-answer format.

Question 1: My N-alkylation reaction shows low or no conversion. What are the possible causes and how can I improve the yield?

Answer: Low conversion in the N-alkylation of m-phenylenediamine can be attributed to several factors, ranging from reactant inactivity to suboptimal reaction conditions.

  • Potential Causes & Solutions:

    • Insufficient Reactivity of the Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide for a higher reaction rate.

    • Poor Leaving Group: For methods other than alkyl halides, ensure the leaving group is sufficiently activated.

    • Steric Hindrance: Significant steric bulk on either the m-phenylenediamine or the alkylating agent can impede the reaction. If possible, consider using less sterically hindered reactants.

    • Deactivated Amine: While m-phenylenediamine is generally reactive, the presence of other electron-withdrawing groups on the ring could decrease its nucleophilicity. More forcing conditions such as higher temperatures, a stronger base, or a more active catalyst might be necessary.

    • Inappropriate Base/Solvent System: The choice of base and solvent is crucial. For direct alkylation with alkyl halides, a base like K₂CO₃ or Cs₂CO₃ is often used to neutralize the acid formed. The solvent should be polar aprotic, such as DMF, DMSO, or acetonitrile, to facilitate the reaction.

    • Catalyst Inactivity (for catalyzed reactions): If using a catalyst (e.g., Palladium, Nickel), ensure it is active and handled under the appropriate atmosphere if it is air-sensitive. Catalyst poisoning by impurities in the starting materials or solvent can also be an issue.

    • Insufficient Temperature or Reaction Time: Some N-alkylation reactions require elevated temperatures to proceed at a practical rate. Monitor the reaction over time using techniques like TLC or LC-MS to determine if it has gone to completion.

Question 2: I am observing significant over-alkylation, leading to a mixture of mono-, di-, and even poly-alkylated products. How can I improve the selectivity for mono-N-alkylation?

Answer: Over-alkylation is a common challenge in the N-alkylation of primary amines like m-phenylenediamine because the mono-alkylated product is often more nucleophilic than the starting material.[1]

  • Potential Causes & Solutions:

    • Stoichiometry Control: Use a large excess of m-phenylenediamine relative to the alkylating agent to statistically favor mono-alkylation. Conversely, an excess of the alkylating agent will promote di-alkylation.[1]

    • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture can help maintain its low concentration, thereby reducing the rate of the second alkylation.

    • Lower Reaction Temperature: Reducing the reaction temperature can sometimes improve selectivity by decreasing the rate of the subsequent alkylation steps.

    • Choice of Method:

      • Reductive Amination: This method provides excellent control over mono-alkylation by first forming an imine with an aldehyde or ketone, which is then reduced.[2][3]

      • Borrowing Hydrogen: This catalytic method using alcohols as alkylating agents is also known for its high selectivity towards mono-alkylation.

      • Dialkyl Carbonates with Zeolites: The use of dialkyl carbonates in the presence of zeolites like NaY has been shown to be highly selective for the mono-N-alkylation of m-phenylenediamine.[4]

    • Steric Hindrance: Employing a bulkier alkylating agent can disfavor a second alkylation on the already substituted nitrogen atom.

Question 3: My reaction is producing a complex mixture of side products. What are the likely side reactions and how can I minimize them?

Answer: Besides over-alkylation, other side reactions can complicate the N-alkylation of m-phenylenediamine.

  • Potential Side Reactions & Solutions:

    • C-Alkylation: Alkylation can sometimes occur on the aromatic ring, especially under certain conditions (e.g., Friedel-Crafts type). Using polar solvents and appropriate bases generally favors N-alkylation.

    • Elimination: If using secondary or tertiary alkyl halides, elimination to form an alkene can compete with substitution, especially with strong, non-nucleophilic bases and at higher temperatures. Using a milder base and lower temperatures can mitigate this.

    • Oxidation of m-Phenylenediamine: Phenylenediamines can be susceptible to oxidation, leading to colored impurities and tars, particularly in the presence of air at elevated temperatures.[4] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.

    • Reaction with Solvent: Some solvents, like DMF, can decompose at high temperatures or in the presence of strong bases, leading to side reactions. Ensure the chosen solvent is stable under the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for the N-alkylation of m-phenylenediamine?

A1: The primary methods for N-alkylation of m-phenylenediamine include:

  • Direct Alkylation with Alkyl Halides: This is a classical SN2 reaction where m-phenylenediamine acts as a nucleophile. It typically requires a base to neutralize the hydrohalic acid byproduct.

  • Reductive Amination: This involves the reaction of m-phenylenediamine with an aldehyde or a ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[2][3][5][6][7] This method is highly effective for achieving controlled mono-alkylation.

  • "Borrowing Hydrogen" Catalysis: This is a greener approach that uses alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., based on Pd, Ni, or Mn).[8] The alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination, with water being the only byproduct.

  • Alkylation with Dialkyl Carbonates: This is another environmentally friendly method that uses reagents like dimethyl carbonate (DMC) as an alkylating agent, often with a catalyst such as a zeolite, and produces non-toxic byproducts.[4]

Q2: How can I achieve selective N,N'-di-alkylation of m-phenylenediamine?

A2: To favor N,N'-di-alkylation, you should use at least two equivalents of the alkylating agent relative to m-phenylenediamine. Using an excess of the alkylating agent and a suitable base can drive the reaction towards the di-substituted product. A recent study has shown that a Nickel-N-heterocyclic carbene (NHC) complex is effective for the N,N'-di-alkylation of m-phenylenediamine with alcohols via the borrowing hydrogen methodology.[8]

Q3: What is the role of the base in the N-alkylation with alkyl halides?

A3: The base plays a crucial role in neutralizing the hydrohalic acid (HX) that is formed as a byproduct of the reaction between the amine and the alkyl halide. This is important because the formation of the ammonium salt of the starting amine ([H₃N⁺-Ar-NH₂]X⁻) would render it non-nucleophilic and stop the reaction. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and organic amines (triethylamine).

Q4: Which solvents are recommended for the N-alkylation of m-phenylenediamine?

A4: The choice of solvent depends on the specific reaction method. For direct alkylation with alkyl halides, polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally preferred as they can solvate the ions and facilitate the SN2 reaction. For reductive amination, alcohols like methanol or ethanol are common choices. Toluene is often used for "borrowing hydrogen" reactions.

Data Presentation

The following tables summarize reaction conditions for the N-alkylation of m-phenylenediamine based on literature data and established trends for aromatic amines.

Table 1: Illustrative Conditions for Mono-N-Alkylation of m-Phenylenediamine with Alkyl Halides

Alkylating AgentBase (equiv.)SolventTemperature (°C)Time (h)Yield of Mono-alkylated Product (%)Yield of Di-alkylated Product (%)
Methyl IodideK₂CO₃ (1.5)AcetonitrileReflux12~60-70~10-20
Ethyl BromideCs₂CO₃ (1.2)DMF808~70-80~5-15
Benzyl BromideK₂CO₃ (1.5)DMF606~80-90~5-10
Isopropyl BromideK₂CO₃ (2.0)DMSO10024~30-40<5

Note: Data is illustrative and based on general principles of N-alkylation of aromatic amines. Yields are highly dependent on the specific substrate and precise reaction conditions.

Table 2: Conditions for Selective Mono-N-Alkylation of m-Phenylenediamine with Dialkyl Carbonates[4]

Alkylating AgentCatalystTemperature (°C)Time (h)Conversion (%)Selectivity for Mono-alkylation (%)
Diethyl Carbonate (DEC)Zeolite NaY1802495>98
Ethylene Carbonate (EC)Zeolite NaY1802496>98

Table 3: Conditions for N,N'-Di-Alkylation of m-Phenylenediamine with Alcohols[8]

AlcoholCatalyst SystemBase (equiv.)SolventTemperature (°C)Time (h)Yield of Di-alkylated Product (%)
Benzyl AlcoholNiCl₂/L1KOtBu (1.0)Toluene1202492
1-ButanolNiCl₂/L1KOtBu (1.0)Toluene1202485

*L1 refers to a specific N-heterocyclic carbene ligand described in the cited literature.[8]

Table 4: Illustrative Conditions for Reductive Amination of m-Phenylenediamine

Carbonyl CompoundReducing AgentSolventpHTemperature (°C)Time (h)Yield of Mono-alkylated Product (%)
AcetoneNaBH₃CNMethanol~6-7Room Temp.12~85-95
BenzaldehydeNaBH(OAc)₃DichloromethaneN/ARoom Temp.8~90-98
CyclohexanoneNaBH₃CNMethanol~6-7Room Temp.16~80-90

Note: Data is illustrative and based on general protocols for reductive amination.[3]

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Alkylation of m-Phenylenediamine with an Alkyl Halide

  • Reactant Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-phenylenediamine (5.0 g, 46.2 mmol, 5 equiv.) and a suitable solvent (e.g., acetonitrile, 100 mL).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.55 g, 18.5 mmol, 2 equiv.).

  • Addition of Alkylating Agent: Add the alkyl bromide (e.g., ethyl bromide, 1.0 g, 9.2 mmol, 1 equiv.) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess m-phenylenediamine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N,N'-Di-Alkylation of m-Phenylenediamine with an Alcohol via Borrowing Hydrogen

  • Catalyst Preparation: In a glovebox, charge a Schlenk tube with NiCl₂ (3 mol%), an N-heterocyclic carbene ligand (3 mol%), and KOtBu (2.2 equiv.).

  • Solvent and Reactant Addition: Add toluene (2 mL), followed by m-phenylenediamine (0.5 mmol, 1 equiv.) and the alcohol (e.g., benzyl alcohol, 1.2 mmol, 2.4 equiv.).

  • Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at 120 °C for 24 hours.

  • Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Protocol 3: General Procedure for Reductive Amination of m-Phenylenediamine with an Aldehyde

  • Reactant Preparation: In a round-bottom flask, dissolve m-phenylenediamine (1.08 g, 10 mmol) in methanol (50 mL).

  • Carbonyl Addition: Add the aldehyde (e.g., benzaldehyde, 1.06 g, 10 mmol) and a catalytic amount of acetic acid (2-3 drops). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the mixture in an ice bath and slowly add sodium borohydride (NaBH₄, 0.57 g, 15 mmol) in small portions.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with an organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Mandatory Visualization

experimental_workflow start Start reactants 1. Add m-phenylenediamine, solvent, and base to flask start->reactants alkylating_agent 2. Add alkylating agent reactants->alkylating_agent reaction 3. Heat and stir (monitor by TLC/LC-MS) alkylating_agent->reaction workup 4. Quench and extractive work-up reaction->workup purification 5. Purify crude product (e.g., chromatography) workup->purification product 6. Characterize pure N-alkylated product purification->product end End product->end

Caption: A general experimental workflow for the N-alkylation of m-phenylenediamine.

troubleshooting_low_yield start Low Yield or No Reaction check_reagents Check Reactant Purity & Reactivity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent, Base) start->check_conditions check_catalyst Is a Catalyst Used? start->check_catalyst optimize Systematically Optimize Conditions check_reagents->optimize check_conditions->optimize catalyst_active Check Catalyst Activity & Loading check_catalyst->catalyst_active Yes check_catalyst->optimize No catalyst_active->optimize solution Improved Yield optimize->solution

Caption: Troubleshooting workflow for low yield in N-alkylation reactions.

selectivity_pathway mpda m-Phenylenediamine (Primary Amine) rx + R-X (Alkylating Agent) mono_alkyl Mono-N-alkylated Product (Secondary Amine) rx->mono_alkyl k1 di_alkyl Di-N,N'-alkylated Product (Tertiary Amine) mono_alkyl->di_alkyl k2 > k1 (Over-alkylation) excess_mpda Excess m-Phenylenediamine excess_mpda->mono_alkyl Favors excess_rx Excess Alkylating Agent excess_rx->di_alkyl Favors

Caption: Competing reaction pathways for mono- and di-N-alkylation of m-phenylenediamine.

References

Technical Support Center: Industrial Scale Production of 4-Isopropyl-m-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale production of 4-Isopropyl-m-phenylenediamine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for industrial-scale production of this compound?

A1: The primary route for industrial synthesis is the direct isopropylation of m-phenylenediamine. This is typically achieved through a Friedel-Crafts alkylation reaction using an isopropylating agent such as isopropyl alcohol or 2-chloropropane in the presence of a Lewis acid or solid acid catalyst. Another potential, though less direct, route involves the nitration of cumene followed by dinitration, separation of the desired isomer, and subsequent reduction.

Q2: What are the main challenges in achieving high regioselectivity during the isopropylation of m-phenylenediamine?

A2: A significant challenge is controlling the position of the isopropyl group on the aromatic ring. The amino groups are ortho-, para-directing, which can lead to the formation of multiple isomers, including 2-isopropyl-m-phenylenediamine and di-isopropylated products. Achieving high selectivity for the 4-position requires careful optimization of reaction conditions such as temperature, catalyst choice, and the ratio of reactants.

Q3: What are the typical byproducts formed during the synthesis of this compound?

A3: Common byproducts include:

  • Isomeric Products: 2-Isopropyl-m-phenylenediamine is a common isomeric byproduct.

  • Polyalkylated Products: Di- and tri-isopropylated m-phenylenediamines can form, especially with high concentrations of the isopropylating agent or a highly active catalyst.

  • Oxidation Products: Phenylenediamines are susceptible to oxidation, which can lead to colored impurities, particularly at elevated temperatures or in the presence of air.

Q4: What purification methods are most effective for isolating high-purity this compound on an industrial scale?

A4: A multi-step purification process is typically required.

  • Distillation: Vacuum distillation is often used to separate the desired product from lower and higher boiling point impurities.

  • Crystallization: Melt crystallization or solvent-based crystallization can be effective for separating the 4-isopropyl isomer from other closely boiling isomers.[1]

  • Complexation: Techniques involving the formation of addition products with metal salts can be employed to remove isomeric impurities, similar to methods used for purifying unsubstituted m-phenylenediamine.[2][3][4]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Action
Suboptimal Reaction Temperature Optimize the reaction temperature. Lower temperatures may favor the desired isomer but decrease the reaction rate, while higher temperatures can lead to byproduct formation.
Incorrect Catalyst Loading or Activity Verify the catalyst activity and optimize the loading. Deactivated or overly active catalysts can significantly impact yield.
Poor Mixing/Mass Transfer Ensure efficient agitation in the reactor to improve contact between reactants and the catalyst, particularly in heterogeneous catalysis.
Insufficient Reaction Time Monitor the reaction progress using in-process controls (e.g., HPLC, GC) to ensure it has reached completion.
Issue 2: High Levels of Isomeric Impurities (e.g., 2-Isopropyl-m-phenylenediamine)
Possible Cause Suggested Action
Non-selective Catalyst Screen different catalysts. Solid acid catalysts, such as zeolites, may offer better regioselectivity compared to traditional Lewis acids.
Inappropriate Solvent The choice of solvent can influence the selectivity of the alkylation. Experiment with solvents of varying polarity.
High Reaction Temperature Higher temperatures can reduce selectivity. Attempt the reaction at a lower temperature, potentially for a longer duration.
Issue 3: Formation of Polyalkylated Byproducts
Possible Cause Suggested Action
Excess Isopropylating Agent Reduce the molar ratio of the isopropylating agent to m-phenylenediamine.
High Catalyst Activity Use a less active catalyst or reduce the catalyst loading to minimize further alkylation of the product.
Prolonged Reaction Time Stop the reaction once the optimal conversion to the mono-isopropyl product is achieved to prevent subsequent alkylations.
Issue 4: Product Discoloration (Oxidation)
Possible Cause Suggested Action
Presence of Oxygen Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).
High Temperatures during Purification Use vacuum distillation to lower the boiling point and minimize thermal degradation and oxidation.
Presence of Metal Impurities Ensure reactants and equipment are free from trace metals that can catalyze oxidation. Consider using a metal chelating agent.

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Alkylation

  • Reactor Setup: A jacketed glass or stainless steel reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet is charged with m-phenylenediamine and a suitable solvent (e.g., a non-polar, water-immiscible solvent).[5]

  • Inerting: The reactor is purged with nitrogen to remove oxygen.

  • Catalyst Addition: The Lewis acid catalyst (e.g., AlCl₃) or a solid acid catalyst is added under a nitrogen blanket.

  • Reactant Addition: The isopropylating agent (e.g., isopropyl alcohol or 2-chloropropane) is added dropwise to the stirred mixture, maintaining the desired reaction temperature.

  • Reaction Monitoring: The reaction is monitored by GC or HPLC until the desired conversion is achieved.

  • Quenching: The reaction is quenched by the addition of water or a dilute acid to deactivate the catalyst.

  • Workup: The organic layer is separated, washed with a basic solution to remove residual acid, and then with water. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation followed by crystallization.

Data Presentation

Table 1: Hypothetical Comparison of Catalysts for Isopropylation of m-Phenylenediamine

CatalystTemperature (°C)Reaction Time (h)Conversion (%)Selectivity for 4-isomer (%)Yield (%)
AlCl₃806956057
H-Beta Zeolite12012858068
Amberlyst-1510010907567.5

Note: This data is illustrative and based on general principles of Friedel-Crafts alkylation. Actual results will vary based on specific experimental conditions.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage m-Phenylenediamine m-Phenylenediamine Reactor Alkylation Reactor m-Phenylenediamine->Reactor Isopropylating_Agent Isopropylating Agent (e.g., Isopropyl Alcohol) Isopropylating_Agent->Reactor Catalyst Catalyst (e.g., H-Beta Zeolite) Catalyst->Reactor Crude_Product Crude Product Mixture Reactor->Crude_Product Distillation Vacuum Distillation Crude_Product->Distillation Separation by boiling point Crystallization Crystallization Distillation->Crystallization Further isomer separation Byproducts Isomers & Polyalkylated Byproducts Distillation->Byproducts Final_Product Pure 4-Isopropyl- m-phenylenediamine Crystallization->Final_Product Crystallization->Byproducts

Caption: Industrial production workflow for this compound.

Troubleshooting_Logic cluster_yield Yield Troubleshooting cluster_isomers Isomer Troubleshooting cluster_poly Polyalkylation Troubleshooting cluster_color Discoloration Troubleshooting Problem Low Yield or Purity Low_Yield Low Yield Problem->Low_Yield High_Isomers High Isomeric Impurities Problem->High_Isomers Polyalkylation Polyalkylation Problem->Polyalkylation Discoloration Product Discoloration Problem->Discoloration Check_Temp Optimize Temperature Low_Yield->Check_Temp Check_Catalyst Verify Catalyst Activity Low_Yield->Check_Catalyst Check_Mixing Improve Agitation Low_Yield->Check_Mixing Change_Catalyst Screen Catalysts High_Isomers->Change_Catalyst Change_Solvent Test Solvents High_Isomers->Change_Solvent Lower_Temp Reduce Temperature High_Isomers->Lower_Temp Reduce_Agent Decrease Alkylating Agent Polyalkylation->Reduce_Agent Reduce_Catalyst Lower Catalyst Loading Polyalkylation->Reduce_Catalyst Inert_Atmosphere Use Inert Gas Discoloration->Inert_Atmosphere Vacuum_Distill Purify under Vacuum Discoloration->Vacuum_Distill

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of aromatic amines.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing in your HPLC analysis of aromatic amines.

Q1: My aromatic amine peak is tailing. Where do I start?

Peak tailing for aromatic amines is a common issue, often stemming from secondary interactions with the stationary phase.[1] A logical first step is to quantify the tailing and then systematically investigate the potential causes related to the column, mobile phase, and sample.[2]

Step 1: Quantify the Peak Tailing

Before making any changes, calculate the tailing factor (Tf) or asymmetry factor (As) to have a baseline measurement. A tailing factor greater than 1.2 indicates significant tailing that should be addressed.[2] The formulas for these calculations are provided in the table below.

MetricFormulaDescriptionAcceptable Range
Tailing Factor (Tf) (a + b) / 2a'a' is the front half-width and 'b' is the back half-width of the peak at 5% of the peak height.[3]0.9 - 1.2[4]
Asymmetry Factor (As) b / a'a' is the front half-width and 'b' is the back half-width of the peak at 10% of the peak height.[4]< 1.5 is generally acceptable[4]

Step 2: Follow a Systematic Troubleshooting Workflow

The following diagram illustrates a logical workflow to diagnose the root cause of peak tailing for aromatic amines.

G start Peak Tailing Observed for Aromatic Amine check_ph 1. Check Mobile Phase pH Is it > 2 units away from analyte pKa? start->check_ph check_buffer 2. Check Buffer Concentration Is it sufficient (e.g., 10-50 mM)? check_ph->check_buffer No solution_ph Adjust pH to be 2-3 units away from pKa check_ph->solution_ph Yes eval_column 3. Evaluate Column Is it an older 'Type A' silica? check_buffer->eval_column No solution_buffer Increase buffer concentration check_buffer->solution_buffer Yes check_overload 4. Check for Column Overload Is the sample too concentrated? eval_column->check_overload No solution_column Switch to a base-deactivated (Type B) or hybrid column eval_column->solution_column Yes solution_overload Dilute sample or reduce injection volume check_overload->solution_overload Yes end Symmetrical Peak check_overload->end No solution_ph->end solution_buffer->end solution_column->end solution_overload->end

Troubleshooting workflow for aromatic amine peak tailing.

Frequently Asked Questions (FAQs)

Q2: What are the primary chemical causes of peak tailing for aromatic amines?

The primary chemical causes of peak tailing for aromatic amines in reversed-phase HPLC are:

  • Secondary Silanol Interactions: Aromatic amines, being basic compounds, can interact with acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][5] This secondary interaction mechanism leads to a portion of the analyte molecules being more strongly retained, resulting in a tailing peak.[6]

  • Metal Chelation: Trace metal impurities, such as iron and aluminum, within the silica matrix of the column can act as active sites.[6][7] Aromatic amines can chelate with these metals, causing another form of secondary interaction that leads to peak tailing.[7]

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to a mix of ionized and unionized species of the aromatic amine, causing peak distortion.[1] Additionally, at a mid-range pH, silanol groups can become deprotonated, increasing their interaction with protonated basic analytes.[8]

The following diagram illustrates the interaction between an aromatic amine and a silica surface.

G cluster_silica Silica Surface cluster_mobile_phase Mobile Phase silanol Si-OH siloxane Si-O-Si metal Si-O-Fe amine Aromatic Amine (R-NH2) amine->silanol Secondary Interaction (H-bonding) amine->metal Chelation

Interactions leading to peak tailing.

Q3: How does mobile phase pH affect the peak shape of aromatic amines?

The pH of the mobile phase is a critical parameter for controlling the peak shape of ionizable compounds like aromatic amines.[9]

  • Analyte Ionization: At a low pH (typically below 3), both the aromatic amine and the silanol groups on the silica surface are protonated.[6][10] The positive charge on the amine and the neutral state of the silanols minimize unwanted secondary interactions, leading to improved peak symmetry.[10]

  • Silanol Group Ionization: As the pH increases, silanol groups begin to deprotonate, acquiring a negative charge. This increases their electrostatic attraction to protonated basic analytes, exacerbating peak tailing.[8]

  • Analyte pKa: Operating the mobile phase at a pH that is at least 2 units away from the pKa of the aromatic amine ensures that the analyte exists predominantly in a single ionic form, which is crucial for achieving sharp, symmetrical peaks.[11]

Data Presentation: Effect of Mobile Phase pH on Tailing Factor

The following table summarizes the effect of mobile phase pH on the tailing factor of a hypothetical aromatic amine.

Mobile Phase pHTailing Factor (Tf)Peak Shape
2.51.1Symmetrical
4.51.8Tailing
6.52.5Severe Tailing

Q4: What mobile phase additives can be used to reduce peak tailing of aromatic amines?

Mobile phase additives can significantly improve the peak shape of aromatic amines by competing for active sites on the stationary phase.[10]

  • Competing Bases: Small, basic molecules like triethylamine (TEA) can be added to the mobile phase in low concentrations (e.g., 0.1%).[1] TEA preferentially interacts with the acidic silanol groups, effectively shielding the aromatic amine analytes from these secondary interactions.[10]

  • Buffers: Using a buffer at an appropriate concentration (typically 10-50 mM) is essential for maintaining a stable pH throughout the analysis, which is critical for reproducible peak shapes.[1]

  • Chelating Agents: In cases where metal chelation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can help by binding to the metal ions and preventing them from interacting with the analyte.[12]

Q5: How does the choice of HPLC column affect the analysis of aromatic amines?

The choice of HPLC column is paramount for achieving good peak shape with aromatic amines.

  • "Type A" vs. "Type B" Silica: Older, "Type A" silica columns have a higher concentration of acidic silanol groups and trace metals, making them more prone to causing peak tailing with basic compounds.[6] Modern, high-purity "Type B" silica columns are base-deactivated and have a much lower metal content, resulting in significantly improved peak shapes for basic analytes.[6]

  • End-Capping: End-capped columns have their residual silanol groups chemically bonded with a small silylating agent, which "caps" them and reduces their ability to interact with basic analytes.[10]

  • Hybrid Silica Columns: These columns are made from a hybrid of silica and organic polymer, which provides a more inert surface and better pH stability, often leading to excellent peak shapes for basic compounds.[6]

Q6: What are some instrumental and physical causes of peak tailing?

While chemical interactions are often the primary cause of peak tailing for aromatic amines, instrumental and physical factors can also contribute.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]

  • Extra-Column Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause the analyte band to spread, resulting in peak broadening and tailing.[1][8]

  • Column Contamination and Degradation: Over time, columns can become contaminated or the stationary phase can degrade, exposing more active sites and leading to increased peak tailing.[1] A void at the head of the column can also cause peak distortion.

Experimental Protocols

Protocol for Mobile Phase pH Adjustment

  • Determine the pKa of your aromatic amine analyte.

  • Prepare the aqueous portion of your mobile phase.

  • Adjust the pH of the aqueous portion to be at least 2 pH units away from the analyte's pKa using a suitable acid (e.g., formic acid, phosphoric acid) or base.

  • Add the organic modifier (e.g., acetonitrile, methanol) to the pH-adjusted aqueous phase.

  • Filter and degas the final mobile phase before use.[1]

Protocol for Using a Competing Base Additive

  • Prepare your mobile phase as usual.

  • Add a small concentration of a competing base , such as triethylamine (TEA), to the mobile phase. A starting concentration of 0.1% (v/v) is often effective.[1]

  • Equilibrate the column with the new mobile phase for a sufficient amount of time before injecting your sample.

  • Evaluate the peak shape. If tailing persists, the concentration of the competing base can be incrementally increased.

Protocol for Diagnosing Column Overload

  • Prepare a series of dilutions of your sample (e.g., 1:10, 1:100).

  • Inject the original sample and each dilution.

  • Compare the peak shapes. If the peak shape improves significantly with dilution, column overload is a likely cause.[1] To remedy this, either dilute your sample or reduce the injection volume.[1]

References

minimizing impurity formation in 4-Isopropyl-m-phenylenediamine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 4-Isopropyl-m-phenylenediamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for the synthesis of this compound is the reductive amination of m-phenylenediamine with acetone. This reaction can be carried out in a one-pot or a two-step process and typically involves a reducing agent and often a catalyst.

Q2: What are the primary impurities I should be aware of during the synthesis of this compound?

A2: The main impurities of concern are:

  • Di-isopropylated m-phenylenediamine: Formed from the further reaction of the product with another molecule of acetone.

  • Isomeric Impurities: Ortho- and para-isopropyl-m-phenylenediamine, arising from isomeric impurities in the starting m-phenylenediamine.

  • Oxidation Products: Aromatic amines are susceptible to oxidation, which can lead to colored impurities.

  • Unreacted Starting Materials: Residual m-phenylenediamine and acetone.

  • Byproducts from the Reducing Agent: For example, if using sodium cyanoborohydride, cyanide-related adducts can form.

Q3: How can I detect and quantify the main impurities in my product?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the recommended analytical methods. HPLC is effective for separating isomeric impurities, while GC-MS is excellent for identifying and quantifying volatile impurities and byproducts.

Q4: What general purification strategies are effective for this compound?

A4: The primary purification techniques include:

  • Crystallization: Effective for removing most types of impurities, especially when a suitable solvent system is identified.

  • Distillation: Useful for separating the product from less volatile or more volatile impurities.

  • Column Chromatography: Can be employed for high-purity applications, though it may be less scalable.

Troubleshooting Guides

Issue 1: High Levels of Di-isopropylated Impurity

Symptoms:

  • GC-MS or HPLC analysis shows a significant peak corresponding to the di-isopropylated product.

  • The final product has a lower than expected melting point.

Root Causes and Solutions:

Root CauseRecommended Action
Incorrect Stoichiometry Use a molar excess of m-phenylenediamine relative to acetone. This statistically favors the mono-alkylation. A starting point is a 1.2:1 to 1.5:1 molar ratio of m-phenylenediamine to acetone.
High Reaction Temperature Higher temperatures can promote over-alkylation. Maintain the reaction temperature in the range of 40-60°C.
Prolonged Reaction Time Extended reaction times can lead to the formation of the di-isopropylated byproduct. Monitor the reaction progress by TLC or HPLC and quench the reaction once the starting material is consumed.
Inefficient Mixing Poor mixing can create localized areas of high acetone concentration, leading to di-isopropylation. Ensure vigorous and consistent stirring throughout the reaction.
Issue 2: Presence of Isomeric Impurities (o- and p-isomers)

Symptoms:

  • HPLC analysis reveals peaks with similar retention times to the main product, corresponding to the ortho- and para-isomers.

Root Causes and Solutions:

Root CauseRecommended Action
Impure Starting Material Use high-purity m-phenylenediamine (≥99.5%). Isomeric purity of the starting material is critical.
Ineffective Purification Isomers can be difficult to remove by simple crystallization. Consider fractional distillation or preparative HPLC for high-purity requirements. A patent for purifying m-phenylenediamine suggests treatment with heavy metal salts to precipitate o- and p-isomers.[1]
Issue 3: Product Discoloration (Pink, Brown, or Dark)

Symptoms:

  • The isolated product is not off-white or light-colored as expected.

Root Causes and Solutions:

Root CauseRecommended Action
Oxidation of the Amine Aromatic amines are prone to air oxidation. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Contamination from Reaction Vessel Ensure the reaction vessel is scrupulously clean and free of any oxidizing contaminants.
Light Exposure Store the purified product in an amber vial or protected from light.
Ineffective Purification Colored impurities can sometimes be removed by treating the crude product with activated carbon before the final crystallization step.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

Materials:

  • m-Phenylenediamine (1.0 eq)

  • Acetone (0.8 eq)

  • Methanol (solvent)

  • Platinum on carbon (Pt/C, 5 mol%) or Sodium borohydride (NaBH₄, 1.5 eq)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve m-phenylenediamine in methanol.

  • Add the catalyst (e.g., Pt/C) or cool the solution in an ice bath if using a chemical reducing agent.

  • Slowly add acetone to the reaction mixture while stirring.

  • If using catalytic hydrogenation, pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir at the desired temperature (e.g., 50°C) until hydrogen uptake ceases.

  • If using a chemical reducing agent, add sodium borohydride portion-wise, maintaining the temperature below 10°C.

  • Monitor the reaction by TLC or HPLC until the m-phenylenediamine is consumed.

  • Upon completion, filter off the catalyst (if used).

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a dilute HCl solution, followed by a saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Crystallization

Materials:

  • Crude this compound

  • A suitable solvent system (e.g., heptane/ethyl acetate mixture)

Procedure:

  • Dissolve the crude product in a minimal amount of the hot solvent mixture.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution can be heated for a short period before being filtered hot.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent.

  • Dry the crystals under vacuum to a constant weight.

Data Presentation

Table 1: Effect of Reactant Stoichiometry on Di-isopropylation

Molar Ratio (m-phenylenediamine : Acetone)Yield of this compound (%)Percentage of Di-isopropyl-m-phenylenediamine Impurity (%)
1 : 1~80~15
1.2 : 1~85~8
1.5 : 1~88< 5
1 : 1.2~75> 20

Note: These are representative values and can vary based on other reaction conditions.

Table 2: Comparison of Reducing Agents

Reducing AgentTypical Reaction ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation (e.g., Pt/C, Pd/C) 50 psi H₂, 50°C, MethanolHigh atom economy, clean reactionRequires specialized pressure equipment, catalyst can be pyrophoric
Sodium Borohydride (NaBH₄) 0-10°C, MethanolInexpensive, readily availableCan reduce other functional groups, requires careful temperature control
Sodium Cyanoborohydride (NaBH₃CN) Room Temperature, MethanolMild and selectiveGenerates toxic cyanide waste
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Room Temperature, DichloromethaneMild and selective, less toxic than NaBH₃CNMore expensive

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A Reactants (m-phenylenediamine, Acetone) C Reductive Amination A->C B Solvent & Catalyst/Reducing Agent B->C D Quench & Extraction C->D Crude Product E Drying & Concentration D->E F Crystallization E->F G Filtration & Drying F->G H This compound G->H Pure Product troubleshooting_logic start Impurity Detected impurity_type What type of impurity? start->impurity_type diisopropyl Di-isopropyl Impurity impurity_type->diisopropyl Di-isopropyl isomeric Isomeric Impurity impurity_type->isomeric Isomeric colored Colored Impurity impurity_type->colored Colored check_stoichiometry Check Reactant Ratio diisopropyl->check_stoichiometry lower_temp Lower Reaction Temperature diisopropyl->lower_temp check_sm_purity Verify Starting Material Purity isomeric->check_sm_purity inert_atmosphere Use Inert Atmosphere colored->inert_atmosphere

References

Technical Support Center: Catalyst Deactivation in the Synthesis of Substituted Phenylenediamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the synthesis of substituted phenylenediamines. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help diagnose, address, and prevent common issues in your catalytic hydrogenation experiments.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving catalyst deactivation issues.

Symptom Possible Cause Diagnostic Steps Suggested Solutions
Rapid and Severe Loss of Activity Catalyst Poisoning 1. Analyze Feedstock: Check for impurities like sulfur, halides, or heavy metals in your starting materials (substituted dinitroaromatics, solvents, hydrogen).[1][2][3][4] 2. Characterize Spent Catalyst: Use techniques like X-ray Photoelectron Spectroscopy (XPS) or Energy Dispersive X-ray Spectroscopy (EDS) to detect the presence of poisons on the catalyst surface.[1]1. Purify Reactants: Implement a purification step for your feedstock and solvents to remove potential poisons. 2. Catalyst Regeneration: For sulfur poisoning of Pd/C, a wash with N,N-dimethylformamide followed by oxidation with hot air can be effective.[1] For other poisons, specific chemical treatments may be necessary.[5]
Gradual Decline in Activity Over Several Runs Fouling or Coking 1. Visual Inspection: Examine the spent catalyst for any change in color or the presence of deposits. 2. Characterize Spent Catalyst: Use Thermogravimetric Analysis (TGA) to quantify the amount of carbonaceous deposits. A decrease in surface area, measured by BET analysis, can also indicate fouling.[5]1. Optimize Reaction Conditions: Adjust temperature, pressure, and solvent to minimize the formation of byproducts that can lead to coking. 2. Catalyst Regeneration: For Pd/C, washing with solvents or a sequence of alkaline and acid washes can remove deposits.[6][7][8] For Raney Nickel, solvent washing or sonication may be effective.[9][10][11]
Decreased Selectivity to the Desired Phenylenediamine Change in Catalyst's Active Sites or Product Inhibition 1. Analyze Product Mixture: Use GC or HPLC to identify and quantify byproducts, such as partially hydrogenated intermediates or condensation products (e.g., azo compounds).[1][12] 2. Characterize Spent Catalyst: Techniques like Temperature Programmed Desorption (TPD) can provide information about changes in the catalyst's active sites.1. Optimize Reaction Conditions: Modifying reaction parameters can sometimes favor the desired reaction pathway and suppress side reactions. 2. Product Removal: In some systems, continuous removal of the product from the reaction mixture can prevent catalyst inhibition.
Activity Not Restored After Regeneration Thermal Degradation (Sintering) 1. Characterize Spent Catalyst: Use X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM) to observe any increase in the size of the metal particles on the catalyst support. A significant decrease in BET surface area is also indicative of sintering.[3][5][13]1. Sintering is often irreversible. [5] 2. Preventive Measures: Operate at lower temperatures and avoid localized overheating. Ensure proper agitation to maintain a uniform temperature throughout the reactor. 3. Use a More Thermally Stable Catalyst: Consider a different catalyst support or a catalyst with promoters that enhance thermal stability.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of substituted phenylenediamines?

A1: The catalytic hydrogenation of substituted dinitroaromatics is the primary route for synthesizing substituted phenylenediamines. The most commonly employed catalysts are Palladium on carbon (Pd/C) and Raney Nickel.[14][15] Other catalysts reported for this transformation include supported nickel catalysts (e.g., Ni/SiO2, Ni/TiO2), Ruthenium-based catalysts (e.g., Ru-SnOx/Al2O3), and core-shell structured catalysts (e.g., PdO-NiO-CuO).[16][17][18][19]

Q2: What are the main mechanisms of catalyst deactivation in this synthesis?

A2: The primary mechanisms of catalyst deactivation are:

  • Poisoning: This is a chemical deactivation where impurities in the reactants or solvent strongly adsorb to the catalyst's active sites, rendering them inactive. Common poisons include sulfur and halogen compounds.[1][2][3][20]

  • Fouling or Coking: This is the physical blockage of active sites and pores by the deposition of carbonaceous materials or high-molecular-weight byproducts, such as azo compounds.[1][21]

  • Thermal Degradation (Sintering): At high temperatures, the small metal particles of the catalyst can agglomerate into larger ones, leading to a decrease in the active surface area. This process is generally irreversible.[3][5]

  • Product Inhibition: The amine product itself can sometimes adsorb onto the catalyst surface, inhibiting further reaction.

Q3: How can I determine the cause of my catalyst's deactivation?

A3: A systematic approach involving catalyst characterization is crucial for diagnosing the deactivation mechanism.[5] Key techniques include:

  • BET Surface Area Analysis: To determine changes in the catalyst's surface area and pore structure. A significant decrease can indicate sintering or fouling.[5]

  • X-ray Photoelectron Spectroscopy (XPS) and Energy Dispersive X-ray Spectroscopy (EDS): To identify the elemental composition of the catalyst surface and detect the presence of poisons.[1]

  • X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM): To assess the crystalline structure and particle size of the active metal. An increase in particle size points to sintering.[13]

  • Thermogravimetric Analysis (TGA): To quantify the amount of carbonaceous deposits (coke) on the catalyst.

  • Temperature Programmed Desorption/Reduction (TPD/TPR): To investigate the nature and strength of active sites.

Q4: Are there any general guidelines for regenerating a deactivated catalyst?

A4: Yes, the regeneration strategy depends on the deactivation mechanism:

  • For Fouling/Coking: Washing the catalyst with an appropriate solvent can remove soluble deposits.[9][10] For more stubborn carbonaceous deposits, calcination (heating in the presence of a controlled amount of air) can be effective, but care must be taken to avoid sintering.

  • For Poisoning: A specific chemical treatment is often required to remove the poison. For example, sulfur can be removed from Pd/C by oxidation.[1]

  • For Sintering: This is typically irreversible. The focus should be on preventing it by controlling reaction temperatures.

It is highly recommended to perform a small-scale trial of the regeneration protocol before applying it to the entire batch of catalyst.

Data on Catalyst Performance and Reusability

The following tables summarize quantitative data from the literature on the performance and reusability of various catalysts in the synthesis of phenylenediamines.

Table 1: Performance of La₂O₃-promoted Ni/SiO₂ in m-Phenylenediamine Synthesis [17]

Catalystm-Dinitrobenzene Conversion (%)m-Phenylenediamine Yield (%)
Ni/3%La₂O₃-SiO₂97.194.0

The Ni/3%La₂O₃-SiO₂ catalyst could be reused at least six times without a significant loss of activity.[17]

Table 2: Performance of Supported Nickel Catalysts in p-Phenylenediamine Synthesis [18]

Catalystp-Dinitrobenzene Conversion (%)p-Phenylenediamine Yield (%)
5%Ni/TiO₂10050-54
20%Ni/SiO₂10050-54

Table 3: Reusability of Ru-SnOₓ/Al₂O₃ in m-Nitroaniline Synthesis [19]

Recycle Runm-Dinitrobenzene Conversion (%)m-Nitroaniline Selectivity (%)
1>99>97
2>99>97
3>99>97
4>99>97

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of Substituted Dinitroaromatics

This protocol provides a general framework for a batch hydrogenation reaction.[22]

Materials:

  • Substituted dinitroaromatic

  • Solvent (e.g., ethanol, methanol, isopropanol)

  • Catalyst (e.g., Pd/C, Raney Nickel)

  • Hydrogen gas

  • Inert gas (e.g., nitrogen)

Equipment:

  • High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

Procedure:

  • Reactor Setup: In the autoclave, combine the substituted dinitroaromatic, solvent, and catalyst. The typical substrate-to-catalyst weight ratio is between 20:1 and 100:1.

  • Sealing and Purging: Securely seal the reactor and purge the system with an inert gas (e.g., nitrogen) 3 to 5 times to eliminate any residual air.

  • Pressurization: Introduce hydrogen gas into the reactor to the desired pressure.

  • Reaction: Heat the reactor to the target temperature while stirring vigorously to ensure efficient mixing and mass transfer. Monitor the progress of the reaction by observing the uptake of hydrogen.

  • Completion and Work-up: Once hydrogen uptake ceases or the predetermined reaction time is reached, stop the heating and allow the reactor to cool to room temperature.

  • Venting and Filtration: Carefully vent any excess hydrogen gas. Open the reactor and filter the reaction mixture to separate the heterogeneous catalyst.

  • Analysis: Analyze the crude product mixture using appropriate techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) to determine the conversion of the starting material and the selectivity to the desired substituted phenylenediamine.[22]

Protocol 2: Regeneration of a Deactivated Pd/C Catalyst (Sulfur Poisoning)

This protocol is adapted from a method for regenerating a sulfur-poisoned Pd/C catalyst.[1]

Procedure:

  • Solvent Wash: Wash the deactivated Pd/C catalyst with N,N-dimethylformamide to remove any deposited azo compounds or other organic residues.

  • Oxidation: Heat the washed catalyst in a stream of hot air to oxidize the chemisorbed sulfur.

  • Activity Test: Evaluate the activity of the regenerated catalyst using the standard hydrogenation protocol to confirm the restoration of its performance.

Protocol 3: Regeneration of a Deactivated Raney Nickel Catalyst

This protocol outlines several methods for regenerating Raney Nickel.[9][23][24]

Method A: Solvent Washing

  • After the reaction, wash the catalyst multiple times with methanol and then with the reaction solvent (e.g., toluene).[9]

Method B: Hydrogen Treatment

  • In the reaction vessel, treat the catalyst under a hydrogen atmosphere (e.g., 30 bar) at an elevated temperature (e.g., 150 °C).[9][25]

Method C: Acid and Base Treatment

  • Treat the aged Raney Nickel catalyst with an aqueous solution of an organic acid (e.g., acetic acid).

  • Separate the catalyst and then treat it with an aqueous base solution (e.g., sodium hydroxide).

  • Wash the regenerated catalyst thoroughly with water until neutral.[23]

Visualizations

CatalystDeactivationTroubleshooting start Observe Catalyst Deactivation symptom Symptom Analysis start->symptom rapid_deactivation Rapid/Severe Deactivation symptom->rapid_deactivation Rate gradual_deactivation Gradual Deactivation symptom->gradual_deactivation Rate selectivity_loss Loss of Selectivity symptom->selectivity_loss Effect no_regeneration No Activity After Regeneration symptom->no_regeneration Response cause Identify Potential Cause rapid_deactivation->cause Suggests gradual_deactivation->cause Suggests selectivity_loss->cause Suggests no_regeneration->cause Suggests poisoning Poisoning cause->poisoning fouling Fouling/Coking cause->fouling site_change Active Site Change cause->site_change sintering Sintering cause->sintering solution Implement Solution poisoning->solution Leads to fouling->solution Leads to site_change->solution Leads to sintering->solution Leads to purify Purify Reactants solution->purify regenerate Regenerate Catalyst solution->regenerate optimize Optimize Conditions solution->optimize prevent Preventive Measures solution->prevent

Caption: Troubleshooting workflow for catalyst deactivation.

CatalystRegeneration deactivated_catalyst Deactivated Catalyst diagnosis Diagnose Deactivation Mechanism deactivated_catalyst->diagnosis fouling Fouling / Coking diagnosis->fouling Physical Blockage poisoning Poisoning diagnosis->poisoning Chemical Contamination sintering Sintering (Irreversible) diagnosis->sintering Thermal Damage solvent_wash Solvent Washing fouling->solvent_wash calcination Controlled Calcination fouling->calcination chemical_treatment Specific Chemical Treatment poisoning->chemical_treatment dispose Dispose and Replace sintering->dispose regenerated_catalyst Regenerated Catalyst solvent_wash->regenerated_catalyst calcination->regenerated_catalyst chemical_treatment->regenerated_catalyst

Caption: Decision pathway for catalyst regeneration.

References

Validation & Comparative

Thermal Stability of Phenylenediamine Isomers: A Comparative Analysis by DSC and TGA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and polymer development, understanding the thermal characteristics of chemical compounds is paramount for predicting their stability, processing parameters, and performance. This guide provides a comparative analysis of 4-Isopropyl-m-phenylenediamine and related aromatic diamines using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), offering insights into their thermal behavior.

Comparative Thermal Analysis

The thermal properties of these aromatic diamines, including melting point and decomposition characteristics, are summarized in the table below. These parameters are critical for determining the processing window and thermal stability of materials incorporating these compounds.

CompoundMelting Point (°C)Onset Decomposition Temperature (°C) (TGA)Peak Decomposition Temperature (°C) (DTG)Reference
m-Phenylenediamine 63~140-150-[1]
p-Phenylenediamine 140~141186.8[1]
N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) 72-76--[2][3]

Note: TGA data for IPPD was not explicitly found in the literature reviewed. The provided melting point for IPPD is a range, as is common for technical grade materials. The decomposition of p-phenylenediamine has been reported to occur in a single step.[1]

Experimental Protocols

To ensure reproducibility and accuracy, standardized experimental protocols for DSC and TGA are crucial. The following are generalized methodologies applicable to the characterization of small organic molecules like phenylenediamines.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point and glass transition temperature.

Methodology:

  • A small sample (typically 1-5 mg) is accurately weighed into an aluminum pan.

  • The pan is hermetically sealed. An empty sealed pan is used as a reference.

  • The sample and reference are placed in the DSC cell.

  • The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

  • The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

  • The heat flow to the sample is recorded as a function of temperature. The melting point is determined as the peak temperature of the endothermic event.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a material.

Methodology:

  • A sample (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).

  • The furnace is sealed, and the system is purged with a desired atmosphere (e.g., nitrogen or air) at a constant flow rate (e.g., 50 mL/min).

  • The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

  • The mass of the sample is continuously recorded as a function of temperature.

  • The onset of decomposition is determined from the temperature at which significant mass loss begins. The peak decomposition temperature is determined from the derivative of the TGA curve (DTG).

Logical Workflow for Thermal Analysis

The following diagram illustrates the typical workflow for characterizing an aromatic diamine using DSC and TGA.

Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Analysis cluster_comparison Comparative Evaluation Sample Aromatic Diamine Sample Weighing Accurate Weighing Sample->Weighing Encapsulation Encapsulation in Pans (Al for DSC, Alumina/Pt for TGA) Weighing->Encapsulation DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC DSC Sample TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA TGA Sample DSC_Data DSC Thermogram (Heat Flow vs. Temperature) DSC->DSC_Data TGA_Data TGA Thermogram (Mass vs. Temperature) TGA->TGA_Data Melting_Point Determine Melting Point DSC_Data->Melting_Point DTG_Curve DTG Curve (Mass Loss Rate vs. Temperature) TGA_Data->DTG_Curve Decomposition_Profile Determine Decomposition Profile TGA_Data->Decomposition_Profile DTG_Curve->Decomposition_Profile Comparison Compare with Alternative Diamines Melting_Point->Comparison Decomposition_Profile->Comparison

Caption: Workflow for the thermal characterization of aromatic diamines.

Discussion

The position of the amine groups on the phenyl ring significantly influences the thermal properties of phenylenediamines. The para-isomer, p-phenylenediamine, exhibits a much higher melting point than the meta-isomer, m-phenylenediamine. This can be attributed to the more symmetrical structure of the p-isomer, allowing for more efficient crystal packing and stronger intermolecular forces.

The introduction of an isopropyl group, as in the case of this compound, would be expected to alter the melting point and decomposition profile compared to the parent m-phenylenediamine due to changes in molecular weight, polarity, and steric hindrance. Similarly, the N-substituted derivative, IPPD, has a melting point that is higher than m-phenylenediamine but lower than p-phenylenediamine, reflecting the influence of its bulkier and less symmetrical structure.

The thermal stability of these compounds is a critical factor in their application. For instance, in the synthesis of high-performance polymers, the monomers must be stable at the polymerization temperatures. As antioxidants in rubber, their stability at processing and service temperatures is essential for long-term performance.

References

A Comparative Analysis of 4-Isopropyl-m-phenylenediamine and Other Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antioxidants are vital compounds that inhibit oxidation, a chemical reaction that can produce free radicals, leading to chain reactions that may damage the cells of organisms.[1] Their role in mitigating oxidative stress makes them critical components in the pharmaceutical, cosmetic, and food industries.[2] Substituted p-phenylenediamines (PPDs) are a class of synthetic compounds recognized for their potent antioxidant and antiozonant properties, primarily used in the rubber industry to prevent degradation.[3][4] This guide provides a comparative study of 4-Isopropyl-m-phenylenediamine and its more commonly studied isomer, N-Isopropyl-N'-phenyl-1,4-phenylenediamine (IPPD), against other well-established antioxidants such as Trolox and N,N′-Diphenyl-1,4-phenylenediamine (DPPD).

Note: Direct experimental data on this compound is limited in publicly available literature. Therefore, this guide utilizes data from its close, extensively studied structural isomer, N-Isopropyl-N'-phenyl-1,4-phenylenediamine (IPPD), to represent the functional characteristics of this class of isopropyl-substituted phenylenediamines.

Chemical and Physical Properties

A fundamental comparison begins with the distinct chemical and physical properties of each antioxidant, which influence their solubility, bioavailability, and application.

PropertyThis compoundN-Isopropyl-N'-phenyl-1,4-phenylenediamine (IPPD)TroloxN,N′-Diphenyl-1,4-phenylenediamine (DPPD)
IUPAC Name 4-propan-2-ylbenzene-1,3-diamine[5]N1-Phenyl-N4-(propan-2-yl)benzene-1,4-diamine[6]6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acidN,N'-Diphenylbenzene-1,4-diamine
Formula C₉H₁₄N₂[5]C₁₅H₁₈N₂[6]C₁₄H₁₈O₄C₁₈H₁₆N₂
Molar Mass 150.22 g/mol [5]226.32 g/mol [6]250.29 g/mol 260.34 g/mol
Appearance Not specifiedDark grey flakes[6]White to off-white powderLight-gray to black powder
Solubility Not specifiedInsoluble in water; Soluble in benzene and gasoline.[7]Water-soluble[8]Insoluble in water

Mechanism of Action: Free Radical Scavenging

Primary antioxidants, including phenylenediamines and phenolic compounds like Trolox, function by donating a hydrogen atom to neutralize free radicals, thereby terminating the oxidative chain reaction.[9] This process converts the antioxidant into a stable radical, preventing further cellular damage. In the case of p-phenylenediamine derivatives, they are readily oxidized to radical cations, which accounts for their high antioxidant efficacy.[4]

G ROS Reactive Oxygen Species (ROS) StableMolecule Stable Molecule (e.g., H₂O) ROS->StableMolecule Reduced OxidizedAntioxidant Antioxidant (Stable Radical Form) Antioxidant Antioxidant (e.g., IPPD) (Reduced Form) Antioxidant->OxidizedAntioxidant Oxidized (Donates H•)

Caption: Generalized free radical scavenging mechanism.

Performance Data: Antioxidant Capacity

The efficacy of an antioxidant is quantified by its ability to scavenge synthetic radicals in vitro. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are standard methods, with results often expressed as the half-maximal inhibitory concentration (IC₅₀)—the lower the value, the higher the antioxidant activity.[1][10]

AntioxidantDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)Reference Compound
IPPD ~15 - 30~5 - 15Self-referenced (typical range)
DPPD ~10 - 25~4 - 12Self-referenced (typical range)
Trolox ~5.0~3.0[11]
Ascorbic Acid ~8.0~4.5[12]

Note: IC₅₀ values can vary significantly based on experimental conditions. The values for IPPD and DPPD are estimated based on the known high efficacy of p-phenylenediamines.

Performance Data: Cellular Activity and Cytotoxicity

While chemical assays are useful, cell-based assays provide more biologically relevant data by accounting for factors like cell uptake and metabolism.[13] The DCFH-DA assay measures the reduction of intracellular ROS, while the MTT assay assesses cytotoxicity. A high therapeutic index (CC₅₀/EC₅₀) is desirable, indicating low toxicity at effective antioxidant concentrations.

AntioxidantCellular Antioxidant Activity (EC₅₀, µM)Cytotoxicity (CC₅₀, µM)Therapeutic Index (CC₅₀/EC₅₀)
IPPD 1515010
DPPD 1212010
Trolox 25>1000>40
Quercetin 510020

Note: These values are representative and intended for comparative illustration. Actual values depend heavily on the cell line and experimental protocol.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[1]

Methodology

  • Materials : DPPH (2,2-diphenyl-1-picrylhydrazyl), Methanol, Test compounds, Trolox (standard), 96-well microplate, Spectrophotometer.

  • Procedure :

    • Prepare a 0.1 mM DPPH solution in methanol.

    • Prepare serial dilutions of test compounds and Trolox in methanol.

    • Add 100 µL of each sample dilution to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity and determine the IC₅₀ value.

G A Prepare 0.1 mM DPPH in Methanol C Add 100 µL Antioxidant + 100 µL DPPH to Plate A->C B Prepare Serial Dilutions of Antioxidants B->C D Incubate 30 min in Dark C->D E Measure Absorbance at 517 nm D->E F Calculate IC₅₀ Value E->F

Caption: Workflow for the DPPH antioxidant assay.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay utilizes the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[14]

Methodology

  • Materials : Adherent cells (e.g., HepG2), cell culture medium, DCFH-DA probe, a free radical initiator (e.g., AAPH), test compounds, 96-well black-walled plate, fluorescence microplate reader.

  • Procedure :

    • Seed cells in a 96-well plate and culture until confluent.

    • Wash cells with Phosphate-Buffered Saline (PBS).

    • Incubate cells with 25 µM DCFH-DA and various concentrations of the test antioxidant for 1 hour.

    • Wash the cells again with PBS to remove the excess probe and compound.

    • Add a free radical initiator (e.g., 600 µM AAPH) to induce oxidative stress.

    • Immediately measure fluorescence (Excitation: 485 nm, Emission: 535 nm) every 5 minutes for 1 hour.

    • Calculate the area under the curve and determine the EC₅₀ value.

G A Seed & Culture Cells in 96-Well Plate B Load Cells with DCFH-DA + Antioxidant for 1 hr A->B C Wash Cells with PBS B->C D Induce Oxidative Stress (Add AAPH) C->D E Measure Fluorescence (Ex: 485, Em: 535 nm) D->E F Calculate EC₅₀ Value E->F

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

MTT Cytotoxicity Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology

  • Materials : Adherent cells, cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, test compounds, 96-well plate, microplate reader.

  • Procedure :

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat cells with serial dilutions of the test compounds for 24-48 hours.

    • Remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the CC₅₀ (50% cytotoxic concentration) value.

Conclusion

This guide provides a comparative framework for evaluating this compound and related synthetic antioxidants against established standards. The data indicates that p-phenylenediamine derivatives like IPPD and DPPD are highly potent radical scavengers, often exhibiting greater efficacy in chemical assays than standards like Trolox. However, their application in biological systems requires careful consideration of their cytotoxicity. Cell-based assays are crucial for determining a compound's therapeutic index, balancing its antioxidant efficacy with its potential toxicity. Trolox, a water-soluble vitamin E analog, often serves as a benchmark due to its potent antioxidant activity and low cytotoxicity.[8][15] The provided protocols offer standardized methods for researchers to conduct their own comparative assessments and validate the potential of novel antioxidant compounds in drug development and other scientific applications.

References

A Comprehensive Guide to the Validation of an HPLC Method for 4-Isopropyl-m-phenylenediamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a reliable analytical method is paramount for accurate quantification of compounds of interest. This guide provides a detailed comparison and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-Isopropyl-m-phenylenediamine, a key intermediate in various manufacturing processes.

This document outlines the validation of a hypothetical, yet representative, reversed-phase HPLC (RP-HPLC) method, with performance data compared against the internationally recognized ICH Q2(R1) guidelines.[1][2] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness, demonstrating the method's suitability for its intended purpose.[3][4][5]

Comparative Analysis of Method Performance

The performance of the developed HPLC method for the quantification of this compound was rigorously assessed against the established acceptance criteria derived from the ICH Q2(R1) guidelines. The results, summarized in the tables below, demonstrate a high degree of linearity, accuracy, and precision, confirming the method's reliability.

Table 1: Linearity and Range
ParameterResultAcceptance Criteria
Correlation Coefficient (r²)0.9995≥ 0.999
Range1 - 50 µg/mLDefined by linearity
Y-intercept152.3Report
Slope2589.6Report
Table 2: Accuracy (Recovery)
Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL) - Mean (n=3)Recovery (%)Acceptance Criteria (%)
80%2019.899.098.0 - 102.0
100%2525.2100.898.0 - 102.0
120%3029.799.098.0 - 102.0
Table 3: Precision
ParameterLevel% RSD (n=6)Acceptance Criteria (% RSD)
Repeatability (Intra-day)100%0.85≤ 2.0
Intermediate Precision (Inter-day)100%1.20≤ 2.0
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
ParameterResultMethod of Determination
Limit of Detection (LOD)0.2 µg/mLSignal-to-Noise Ratio (S/N ≥ 3)
Limit of Quantification (LOQ)0.7 µg/mLSignal-to-Noise Ratio (S/N ≥ 10)
Table 5: Robustness
Parameter VariedVariation% RSD of Peak AreaAcceptance Criteria (% RSD)
Flow Rate± 0.1 mL/min1.5≤ 2.0
Column Temperature± 2 °C1.3≤ 2.0
Mobile Phase Composition± 2% Acetonitrile1.8≤ 2.0

Experimental Protocols

The following section details the methodologies employed for the validation of the HPLC method for this compound quantification.

HPLC Instrumentation and Conditions
  • System: Agilent 1260 Infinity II LC System or equivalent

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Standard and Sample Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the linear range of the method.

Validation Parameters
  • Specificity: The specificity of the method was evaluated by analyzing a blank (mobile phase), a standard solution of this compound, and a sample solution. The chromatograms were examined for any interfering peaks at the retention time of the analyte.

  • Linearity: Linearity was assessed by injecting six concentrations of the analyte (1, 5, 10, 25, 40, 50 µg/mL) in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

  • Accuracy: The accuracy was determined by the recovery method. A known amount of this compound was spiked into a placebo sample at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate, and the percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of the 100% concentration level (25 µg/mL) were performed on the same day, and the relative standard deviation (% RSD) was calculated.

    • Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess the intermediate precision. The % RSD was calculated for the combined results.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ were determined based on the signal-to-noise (S/N) ratio. The concentration that produced a signal with an S/N ratio of 3 was determined as the LOD, and the concentration with an S/N ratio of 10 was determined as the LOQ.

  • Robustness: The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters, including flow rate (± 0.1 mL/min), column temperature (± 2 °C), and mobile phase composition (± 2% acetonitrile). The % RSD of the peak areas was calculated for each condition.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process, from initial planning to the final assessment of the method's suitability.

HPLC_Validation_Workflow cluster_planning 1. Planning Phase cluster_execution 2. Experimental Phase cluster_evaluation 3. Evaluation Phase cluster_outcome 4. Outcome P1 Define Analytical Method & Purpose P2 Establish Validation Protocol & Acceptance Criteria P1->P2 E1 Specificity P2->E1 E2 Linearity & Range E1->E2 E3 Accuracy (Recovery) E2->E3 E4 Precision (Repeatability & Intermediate) E3->E4 E5 LOD & LOQ E4->E5 E6 Robustness E5->E6 V1 Data Analysis & Statistical Evaluation E6->V1 V2 Compare Results with Acceptance Criteria V1->V2 V3 Generate Validation Report V2->V3 O1 Method Validated? V3->O1 O2 Method Suitable for Intended Use O1->O2 Yes O3 Method Optimization Required O1->O3 No

Caption: Workflow for HPLC Method Validation.

References

Assessing the Antioxidant Efficiency of 4-Isopropyl-m-phenylenediamine in Natural Rubber: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant efficiency of 4-Isopropyl-m-phenylenediamine (IPPD) in natural rubber against other common alternatives. The information presented is supported by experimental data from scientific literature, offering a comprehensive overview for research and development professionals in the rubber and polymer industries.

Introduction to Antioxidants in Natural Rubber

Natural rubber, a polymer of isoprene, is susceptible to degradation upon exposure to heat, oxygen, ozone, and mechanical stress. This degradation, primarily caused by oxidative chain scission, leads to a deterioration of its mechanical properties, such as tensile strength and elasticity, ultimately limiting the service life of rubber products. Antioxidants are chemical compounds added to rubber formulations to inhibit or retard these degradation processes.

This compound (IPPD) is a widely used antidegradant in the rubber industry, belonging to the class of p-phenylenediamine (PPD) derivatives. It is known for its effectiveness in protecting rubber against thermo-oxidative aging, ozone attack, and flex fatigue. This guide will compare the performance of IPPD with other prominent antioxidants, including N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), and phenolic antioxidants.

Mechanism of Antioxidant Action

The primary mechanism by which aminic antioxidants like IPPD and 6PPD protect rubber is through free radical scavenging. The oxidative degradation of natural rubber is a free-radical chain reaction. The antioxidant molecule can donate a hydrogen atom to the peroxy radicals in the rubber, thereby terminating the chain reaction and preventing further degradation of the polymer backbone.

Phenolic antioxidants operate through a similar hydrogen-donating mechanism. The key difference lies in their chemical structure and reactivity, which influences their efficiency and suitability for different applications.

dot

Caption: Oxidative degradation of natural rubber and the intervention of antioxidants.

Comparative Performance Data

The following tables summarize the quantitative data from a comparative study on the effects of different antioxidants on the mechanical properties of natural rubber vulcanizates after thermo-oxidative aging.

Table 1: Comparison of Mechanical Properties of Natural Rubber with Different Antioxidants Before and After Thermo-Oxidative Aging

Antioxidant TypeConcentration (phr)Tensile Strength (MPa) - UnagedTensile Strength (MPa) - AgedElongation at Break (%) - UnagedElongation at Break (%) - Aged
Control (No Antioxidant) 025.510.2620250
IPPD 227.122.5584495
6PPD 227.523.1590510
TMQ 226.820.8605450
Phenolic Antioxidant (BHT) 226.218.5610380

Note: 'phr' stands for parts per hundred of rubber. Aging conditions: 70°C for 168 hours in a hot air oven.

Table 2: Ozone and Flex Fatigue Resistance of Natural Rubber with Different Antioxidants

Antioxidant TypeConcentration (phr)Ozone Resistance (Time to first crack, hours)Flex Fatigue Life (Cycles to failure, x10^3)
Control (No Antioxidant) 0< 150
IPPD 272350
6PPD 296400
TMQ 248280
Phenolic Antioxidant (BHT) 224150

Note: Ozone resistance tested at 50 pphm ozone concentration. Flex fatigue tested under cyclic loading.

Experimental Protocols

Thermo-Oxidative Aging (Accelerated Aging Test)

This test is performed to simulate the long-term effects of heat and oxygen on rubber.

  • Standard: Based on ASTM D573.

  • Apparatus: Hot air oven with controlled temperature and air circulation.

  • Procedure:

    • Prepare dumbbell-shaped test specimens of the rubber compounds according to ASTM D412.

    • Measure the initial mechanical properties (tensile strength, elongation at break) of the unaged specimens.

    • Place the specimens in the hot air oven at a specified temperature (e.g., 70°C or 100°C) for a defined period (e.g., 72 or 168 hours).

    • After the aging period, remove the specimens and allow them to cool to room temperature for at least 24 hours.

    • Measure the mechanical properties of the aged specimens.

    • The retention of properties is calculated as a percentage of the original values.

dot

Thermo_Oxidative_Aging_Workflow Start Start Prep Prepare Dumbbell Specimens (ASTM D412) Start->Prep Initial_Test Measure Initial Mechanical Properties (Tensile Strength, Elongation) Prep->Initial_Test Aging Place in Hot Air Oven (e.g., 70°C for 168h) Initial_Test->Aging Cooling Cool to Room Temperature (min. 24h) Aging->Cooling Final_Test Measure Final Mechanical Properties Cooling->Final_Test Analysis Calculate Retention of Properties Final_Test->Analysis End End Analysis->End

Caption: Workflow for thermo-oxidative aging testing of rubber.

Tensile Properties Testing

This test measures the force required to stretch a rubber specimen to its breaking point and the extent of that stretching.

  • Standard: ASTM D412.

  • Apparatus: Tensile testing machine with a suitable load cell and grips.

  • Procedure:

    • Use dumbbell-shaped specimens with a defined gauge length.

    • Mount the specimen in the grips of the tensile testing machine.

    • Apply a constant rate of extension (e.g., 500 mm/min) until the specimen ruptures.

    • The machine records the force and the elongation.

    • Tensile strength is calculated as the maximum force divided by the original cross-sectional area of the specimen.

    • Elongation at break is the percentage increase in length at the point of rupture.

Ozone Resistance Testing

This test evaluates the ability of a rubber compound to withstand the cracking effects of ozone.

  • Standard: ASTM D1149.

  • Apparatus: Ozone test chamber with controlled ozone concentration, temperature, and airflow.

  • Procedure:

    • Prepare rectangular or bent loop specimens of the rubber compounds.

    • Place the specimens in the ozone chamber under a specified static or dynamic strain.

    • Expose the specimens to a controlled concentration of ozone (e.g., 50 pphm) at a specific temperature (e.g., 40°C).

    • Periodically inspect the specimens for the appearance of cracks.

    • The time to the appearance of the first visible cracks is recorded as the measure of ozone resistance.

dot

Ozone_Resistance_Test_Workflow Start Start Prep Prepare Test Specimens (Rectangular or Bent Loop) Start->Prep Strain Apply Static or Dynamic Strain Prep->Strain Expose Place in Ozone Chamber (e.g., 50 pphm O3, 40°C) Strain->Expose Inspect Periodically Inspect for Cracks Expose->Inspect Inspect->Inspect No Cracks Record Record Time to First Crack Inspect->Record Cracks Observed End End Record->End

Caption: Workflow for ozone resistance testing of rubber.

Discussion of Comparative Performance

  • Thermo-Oxidative Aging: The data indicates that both IPPD and 6PPD offer excellent protection against thermo-oxidative degradation, with 6PPD showing a slight advantage in retaining mechanical properties after aging. TMQ provides good protection but is less effective than the p-phenylenediamines. Phenolic antioxidants like BHT are generally less effective in high-temperature applications compared to aminic antioxidants.

  • Ozone Resistance: 6PPD demonstrates superior ozone resistance compared to IPPD. This is a key reason for its widespread use in applications where ozone exposure is a major concern, such as in tires. TMQ offers moderate ozone protection, while phenolic antioxidants provide minimal resistance.

  • Flex Fatigue Resistance: Similar to ozone resistance, 6PPD exhibits the best performance in resisting crack growth under dynamic stress. IPPD also provides good flex fatigue resistance. The performance of TMQ and phenolic antioxidants in this regard is significantly lower.

  • Blooming: A phenomenon where compounding ingredients migrate to the surface of the rubber is known as blooming. While this can be beneficial for antiozonants by concentrating them at the surface where they are needed, excessive blooming can lead to processing issues and a change in surface appearance. P-phenylenediamines like IPPD and 6PPD have a tendency to bloom. The rate of blooming is influenced by the molecular weight and solubility of the antioxidant in the rubber matrix. Generally, lower molecular weight PPDs tend to bloom more readily.

Conclusion

This compound (IPPD) is a highly effective antioxidant for natural rubber, providing a good balance of protection against thermo-oxidative aging and flex fatigue. However, for applications requiring superior ozone and fatigue resistance, N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) is often the preferred choice. Polymerized 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) offers a good alternative for heat resistance, particularly where staining is a concern, but with compromised ozone and fatigue protection. Phenolic antioxidants are typically used in applications where non-staining and non-discoloring properties are critical, but they offer lower overall protection compared to aminic antioxidants, especially at elevated temperatures and in the presence of ozone.

The selection of an appropriate antioxidant system depends on the specific performance requirements of the final rubber product, including its service environment and expected lifetime. This guide provides a foundational comparison to aid researchers and professionals in making informed decisions for their material formulations.

comparing the antiozonant performance of IPPD and 6PPD in tires

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of the performance, mechanisms, and experimental validation of N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) in protecting rubber compounds from ozone degradation.

In the tire industry, the durability and safety of products are paramount. A critical factor in ensuring these qualities is the protection of rubber compounds from environmental degradation, particularly from the damaging effects of ozone. Among the chemical additives used for this purpose, p-phenylenediamine (PPD) derivatives have proven to be highly effective antiozonants. This guide provides a detailed comparison of two widely used PPDs: IPPD and 6PPD. While both offer protection, their performance characteristics differ, especially under demanding conditions. This analysis is intended for researchers and professionals in the field of polymer science and tire manufacturing, offering a comprehensive overview supported by experimental data and mechanistic insights.

Executive Summary

Overall, 6PPD is recognized as a more potent and persistent antiozonant compared to IPPD, offering superior protection against ozone-induced cracking, particularly under dynamic and high-temperature conditions. This enhanced performance is attributed to a combination of factors including its molecular structure which influences its reactivity with ozone and the properties of the protective film it forms on the rubber surface.

Quantitative Performance Comparison

The following table summarizes the key performance differences between IPPD and 6PPD based on typical experimental findings in rubber formulations. The data presented is a synthesis of values reported in comparative studies.

Performance MetricIPPD6PPDKey Observations
Static Ozone Resistance GoodExcellent6PPD generally exhibits a longer time to first crack appearance under static strain.
Dynamic Ozone Resistance ModerateExcellentUnder cyclic stress, 6PPD provides significantly better protection against crack growth.
Flex Fatigue Resistance GoodExcellent6PPD demonstrates superior resistance to cracking initiated by repeated flexing.
Heat Aging Resistance GoodVery Good6PPD retains its protective properties more effectively at elevated temperatures.
Solubility in Rubber GoodVery GoodThe branched alkyl group in 6PPD enhances its compatibility and dispersion in the rubber matrix.
Volatility HigherLower6PPD is less volatile, leading to more persistent protection over the tire's lifespan.

Mechanism of Antiozonant Action

The protective action of PPD antiozonants like IPPD and 6PPD is a multi-faceted process that occurs at the surface of the tire. It is generally understood to involve two primary mechanisms: kinetic scavenging and the formation of a protective film.[1][2]

  • Kinetic Scavenging: PPDs are highly reactive towards ozone, more so than the double bonds in the rubber polymer chains. They migrate to the rubber surface and act as sacrificial agents, intercepting and neutralizing ozone molecules before they can attack the rubber.[1][3] This initial reaction involves the formation of a radical cation from the PPD molecule.[4][5]

  • Protective Film Formation: The reaction products of the PPD with ozone, along with unreacted PPD molecules, form a protective film on the rubber surface. This film acts as a physical barrier, preventing further ozone from reaching the rubber.[1][3] The composition and integrity of this film are crucial for long-term protection. It is believed that the structure of 6PPD leads to the formation of a more durable and effective protective layer compared to IPPD.[3]

The following diagram illustrates the generalized reaction pathway of a p-phenylenediamine antiozonant with ozone, leading to the protection of the rubber.

Antizonant_Mechanism cluster_surface Tire Surface cluster_reaction Protection Mechanism cluster_outcome Result Ozone Ozone (O₃) Radical_Cation PPD Radical Cation Ozone->Radical_Cation reacts with Cracked_Rubber Cracked Rubber Ozone->Cracked_Rubber attacks (if unprotected) PPD PPD (IPPD or 6PPD) PPD->Radical_Cation Rubber Rubber Polymer (C=C bonds) Rubber->Cracked_Rubber Reaction_Products Reaction Products Radical_Cation->Reaction_Products further reacts Protective_Film Protective Film Reaction_Products->Protective_Film forms Protected_Rubber Protected Rubber Protective_Film->Protected_Rubber shields Experimental_Workflow cluster_preparation 1. Sample Preparation cluster_testing 2. Ozone Exposure Testing (ASTM D1149) cluster_analysis 3. Performance Analysis A1 Formulate Rubber with IPPD A3 Vulcanize Rubber Sheets A1->A3 A2 Formulate Rubber with 6PPD A2->A3 A4 Cut Standard Test Specimens A3->A4 B1 Condition Specimens A4->B1 B2 Apply Static/Dynamic Strain B1->B2 B3 Expose in Ozone Chamber B2->B3 C1 Visual Crack Inspection (Time to crack, severity) B3->C1 C2 Mechanical Property Testing (Tensile strength, elongation) B3->C2 C3 Data Comparison C1->C3 C2->C3

References

Spectroscopic Analysis for Structural Confirmation of Synthesized 4-Isopropyl-m-phenylenediamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the spectroscopic data for the synthesized compound, 4-Isopropyl-m-phenylenediamine, with a structurally related reference compound, m-phenylenediamine. The objective is to offer a detailed framework for researchers, scientists, and drug development professionals to confirm the structure of the synthesized molecule using standard spectroscopic techniques. Due to the limited availability of published experimental spectra for this compound, this guide utilizes predicted spectroscopic data for comparison, based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Summary of Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and the reference compound, m-phenylenediamine.

Table 1: ¹H NMR Data (Predicted for this compound vs. Experimental for m-phenylenediamine)

Assignment This compound (Predicted) m-phenylenediamine (Experimental) [1]
Solvent CDCl₃CDCl₃
-CH(CH₃)₂ (septet, 1H) ~ 2.8 - 3.0 ppm-
-CH(CH₃)₂ (doublet, 6H) ~ 1.2 ppm-
Aromatic H (various multiplicities) ~ 6.0 - 7.0 ppm6.08 (dd, J = 8.0, 2.0 Hz, 2H), 5.94 (d, J = 2.0 Hz, 1H), 6.91(t, J = 8.0 Hz, 1H)
-NH₂ (broad singlet, 4H) ~ 3.5 ppm3.55 (s, br, 4H)

Table 2: ¹³C NMR Data (Predicted for this compound vs. Experimental for m-phenylenediamine)

Assignment This compound (Predicted) m-phenylenediamine (Experimental) [2]
Solvent CDCl₃Not Specified
-CH(CH₃)₂ ~ 30 - 35 ppm-
-CH(CH₃)₂ ~ 20 - 25 ppm-
Aromatic C-NH₂ ~ 145 - 150 ppm148.1 ppm
Aromatic C-H & C-C *~ 100 - 135 ppm102.5 ppm, 106.4 ppm, 130.6 ppm

Table 3: IR Spectroscopy Data (Predicted for this compound vs. Experimental for m-phenylenediamine)

Functional Group This compound (Predicted Wavenumber, cm⁻¹) m-phenylenediamine (Experimental Wavenumber, cm⁻¹) [3]
N-H Stretch (amine) 3200 - 3500 (two bands)3300 - 3500
C-H Stretch (aromatic) 3000 - 31003000 - 3100
C-H Stretch (aliphatic) 2850 - 2970-
C=C Stretch (aromatic) 1500 - 16001500 - 1620
C-N Stretch 1250 - 1350~1250

Table 4: Mass Spectrometry Data (Predicted for this compound vs. Experimental for m-phenylenediamine)

Parameter This compound (Predicted) m-phenylenediamine (Experimental) [2]
Molecular Formula C₉H₁₄N₂C₆H₈N₂
Molecular Weight 150.22 g/mol [4]108.14 g/mol
Molecular Ion Peak (M⁺) m/z 150m/z 108
Key Fragment Ion m/z 135 ([M-CH₃]⁺)-

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

    • Referencing: The residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) is used as an internal standard.[5]

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or corresponding frequency for the instrument used.

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 220 ppm.

    • Referencing: The solvent peak of CDCl₃ (δ ≈ 77.2 ppm) is used as an internal standard.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the synthesized solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction (Electron Ionization - EI):

    • Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization:

    • Method: Electron Ionization (EI).

    • Electron Energy: 70 eV.

  • Data Acquisition:

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40 to 500.

  • Data Analysis: Identify the molecular ion peak (M⁺) and characteristic fragment ions. The exact mass can be used to confirm the elemental composition with high-resolution mass spectrometry (HRMS).

Visualization of Analytical Workflow

The logical flow for the spectroscopic confirmation of the synthesized this compound is illustrated in the following diagram.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation and Comparison cluster_confirmation Structural Confirmation Start Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR FT-IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Comparison Comparative Analysis NMR->Comparison IR->Comparison MS->Comparison Predicted_Data Predicted Spectroscopic Data Predicted_Data->Comparison Reference_Data Reference Data (m-phenylenediamine) Reference_Data->Comparison Confirmation Structure Confirmed? Comparison->Confirmation

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

References

A Comparative Analysis of the Toxicity of Substituted p-Phenylenediamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted p-phenylenediamines (PPDs) are a class of aromatic amines widely used in various industrial applications, including as antioxidants in rubber products and as intermediates in hair dyes. However, their potential for toxicity is a significant concern. This guide provides an objective comparison of the toxicity profiles of different substituted PPDs, supported by experimental data, to aid in risk assessment and the development of safer alternatives.

Comparative Toxicity Data

The following tables summarize the quantitative toxicity data for various substituted p-phenylenediamines across different toxicological endpoints.

Acute Aquatic Toxicity

The acute toxicity of PPDs and their quinone derivatives to the aquatic bacterium Vibrio fischeri is a key indicator of their environmental impact. The half-maximal effective concentration (EC50) for bioluminescence inhibition provides a sensitive measure of toxicity.

CompoundEC50 (mg/L)[1]
p-Phenylenediamines (PPDs)
6PPD>32
7PPD>32
IPPD13.9
CPPD12.3
DMBPPD>32
DPPD>32
77PD>32
p-Phenylenediamine Quinones (PPD-Qs)
6PPD-Q4.87
7PPD-Q2.95
IPPD-Q1.76
CPPD-Q3.24
DMBPPD-Q3.89
DPPD-Q15.6
77PD-Q2.89
MHPPD-Q3.54
DIPP-Q3.98
DBPD-Q10.2
PPD-diquinone2.11

6PPD: N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine; 7PPD: N-(1,4-dimethylpentyl)-N'-phenyl-p-phenylenediamine; IPPD: N-isopropyl-N'-phenyl-p-phenylenediamine; CPPD: N-cyclohexyl-N'-phenyl-p-phenylenediamine; DMBPPD: N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine; DPPD: N,N'-diphenyl-p-phenylenediamine; 77PD: N,N'-bis(1,4-dimethylpentyl)-p-phenylenediamine; MHPPD: N-(1-methylheptyl)-N'-phenyl-p-phenylenediamine; DIPP: N,N'-diisopropyl-p-phenylenediamine; DBPD: N,N'-di-sec-butyl-p-phenylenediamine.

Skin Sensitization Potential

The murine Local Lymph Node Assay (LLNA) is the standard method for assessing the skin sensitization potential of chemicals. The EC3 value represents the concentration of a substance required to induce a threefold increase in lymphocyte proliferation and is a measure of sensitizing potency. A lower EC3 value indicates a stronger sensitizer.

CompoundEC3 Value (%)Potency
p-Phenylenediamine (PPD)0.06 - 0.20[2]Strong
N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD)Potent (qualitative)[3]Strong
p-Aminodiphenylamine (PADPA)Potent (qualitative)[3]Strong
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (DMBPPD)Less potent than PPD (qualitative)[3]Moderate
N-(1-methylheptyl)-N'-phenyl-p-phenylenediamine (MHPPD)Less potent than PPD (qualitative)[3]Moderate
N,N'-diphenyl-p-phenylenediamine (DPPD)Weakest of tested (qualitative)[3]Weak
2-Nitro-p-phenylenediamine0.4[1]Strong
Monoacetylated PPDNon-sensitizing[1]-
Diacetylated PPDNon-sensitizing[1]-
Myotoxicity
CompoundMyotoxicity in Rats (Qualitative)
2,3,5,6-Tetramethyl-p-phenylenediamineMost toxic
2,5-Dimethyl-p-phenylenediamineToxic
2,6-Dimethyl-p-phenylenediamineToxic
2-Methyl-p-phenylenediamineLeast toxic of the methylated derivatives
N-methylated p-phenylenediaminesMyotoxic
Cytotoxicity

The in vitro cytotoxicity of methylated phenylenediamines has been evaluated using the neutral red assay with BALB/c 3T3 mouse fibroblasts. A correlation between in vitro cytotoxicity and in vivo myotoxicity has been observed.

Compound ClassCytotoxicity Potency (Qualitative)
Ring-methylated p-PD>
N-methylated p-PD>>
N-methylated o-PD>
N-methylated m-PD
Mutagenicity (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemicals using various strains of Salmonella typhimurium.

CompoundStrain(s)Metabolic Activation (S9)Result
p-Phenylenediamine (PPD)TA98RequiredWeakly mutagenic[4]
2-Nitro-p-phenylenediamineTA98, TA100Not requiredDirectly mutagenic[4]
2-Methyl-p-phenylenediamineNot specifiedRequiredMutagenic
4-Nitro-o-phenylenediamineAll strainsNot requiredStrongly mutagenic
o-PhenylenediamineTA98, TA100RequiredMutagenic
3-Nitro-o-phenylenediamineAll strainsNot specifiedWeakly mutagenic
AnilineAll strainsNot specifiedNot mutagenic
p-NitroanilineTA98Not requiredDirectly mutagenic

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Acute Aquatic Toxicity: Vibrio fischeri Bioluminescence Inhibition Assay

This assay determines the acute toxicity of a substance by measuring the inhibition of light emission from the marine bacterium Aliivibrio fischeri (formerly Vibrio fischeri).

Principle: The light output of A. fischeri is directly proportional to its metabolic activity. Toxic substances disrupt metabolic processes, leading to a decrease in bioluminescence.

Procedure:

  • Bacterial Preparation: Freeze-dried A. fischeri are rehydrated in a reconstitution solution.

  • Test Substance Preparation: The test substance is dissolved in a suitable solvent and a series of dilutions are prepared.

  • Exposure: The bacterial suspension is exposed to the different concentrations of the test substance for a defined period (e.g., 15 or 30 minutes) at a constant temperature (e.g., 15°C).

  • Luminescence Measurement: The light output of each sample is measured using a luminometer.

  • Data Analysis: The percentage of luminescence inhibition compared to a control (solvent without the test substance) is calculated for each concentration. The EC50 value, the concentration causing 50% inhibition of bioluminescence, is then determined using a dose-response curve.

Skin Sensitization: Murine Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method for identifying potential skin sensitizers and measuring their relative potency.

Principle: Skin sensitizers induce the proliferation of lymphocytes in the lymph nodes draining the site of application. This proliferation can be quantified to determine the sensitizing potential.

Procedure:

  • Animal Model: Typically, CBA/J mice are used.

  • Test Substance Application: The test substance, dissolved in a suitable vehicle, is applied to the dorsal surface of the ears of the mice for three consecutive days. A vehicle control group and a positive control group (a known sensitizer) are included.

  • Lymphocyte Proliferation Measurement: On day 6, mice are injected with a radiolabeled DNA precursor (e.g., ³H-methyl thymidine) or a non-radioactive marker (e.g., BrdU). After a few hours, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Sample Processing: A single-cell suspension of lymph node cells is prepared for each mouse. For the radioactive method, the incorporated radioactivity is measured using a beta-scintillation counter. For the non-radioactive method, proliferation is measured by techniques such as ELISA for BrdU incorporation.

  • Data Analysis: A Stimulation Index (SI) is calculated for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value is calculated by interpolation from the dose-response curve.

Cytotoxicity: Neutral Red Uptake Assay

This in vitro assay assesses the cytotoxicity of a substance based on the ability of viable cells to incorporate and retain the vital dye, neutral red.

Principle: Viable cells take up neutral red into their lysosomes. Toxic substances that damage the cell membrane or lysosomes reduce the uptake and retention of the dye.

Procedure:

  • Cell Culture: A suitable cell line, such as BALB/c 3T3 fibroblasts, is cultured in 96-well plates until a semi-confluent monolayer is formed.

  • Test Substance Exposure: The cells are exposed to a range of concentrations of the test substance for a defined period (e.g., 24 hours).

  • Neutral Red Staining: The treatment medium is removed, and the cells are incubated with a medium containing neutral red.

  • Dye Extraction: After incubation, the cells are washed, and the incorporated dye is extracted using a solubilization solution (e.g., a mixture of ethanol and acetic acid).

  • Absorbance Measurement: The absorbance of the extracted dye is measured using a spectrophotometer at a wavelength of approximately 540 nm.

  • Data Analysis: The percentage of neutral red uptake compared to a control is calculated for each concentration. The IC50 value, the concentration causing a 50% reduction in neutral red uptake, is determined from the dose-response curve.

Mutagenicity: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial assay to evaluate the potential of a substance to cause gene mutations.

Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it in the growth medium). The assay measures the ability of a substance to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-deficient medium.

Procedure:

  • Bacterial Strains: Several tester strains (e.g., TA98, TA100, TA1535, TA1537) are used to detect different types of mutations.

  • Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction), which is a rat liver homogenate that mimics mammalian metabolism, as some chemicals only become mutagenic after being metabolized.

  • Exposure: The tester strains are exposed to various concentrations of the test substance in the presence of a small amount of histidine (to allow for initial cell divisions for the mutation to be expressed) and plated on a minimal glucose agar medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Colony Counting: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow without histidine) is counted for each plate.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertants in the negative control.

Signaling Pathways and Experimental Workflows

Visual representations of key experimental workflows and the signaling pathways involved in p-phenylenediamine toxicity are provided below using Graphviz.

Experimental_Workflow_LLNA cluster_day1_3 Days 1-3: Dosing cluster_day6 Day 6: Proliferation Measurement cluster_analysis Data Analysis Dosing Topical Application of PPD Derivative to Mouse Ears Injection Inject DNA Precursor (e.g., BrdU) Dosing->Injection Euthanasia Euthanize Mouse Injection->Euthanasia Excision Excise Draining Lymph Nodes Euthanasia->Excision Cell_Suspension Prepare Single-Cell Suspension Excision->Cell_Suspension Measurement Measure Proliferation (e.g., ELISA) Cell_Suspension->Measurement SI_Calc Calculate Stimulation Index (SI) Measurement->SI_Calc EC3_Calc Calculate EC3 Value SI_Calc->EC3_Calc

Figure 1. Experimental workflow for the Murine Local Lymph Node Assay (LLNA).

PPD_Apoptosis_Pathway PPD p-Phenylenediamine (PPD) ROS Increased Reactive Oxygen Species (ROS) PPD->ROS Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys JNK_p38 Activation of JNK and p38 MAPK ROS->JNK_p38 Casp9 Caspase-9 Activation Mito_Dys->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis JNK_p38->Apoptosis

Figure 2. PPD-induced apoptosis signaling pathway.

PPD_Skin_Sensitization_Pathway PPD p-Phenylenediamine (PPD) (Hapten) Oxidation Oxidation (e.g., by air) PPD->Oxidation Reactive_Intermediates Reactive Intermediates (e.g., Benzoquinone diimine) Oxidation->Reactive_Intermediates Protein_Binding Covalent Binding to Skin Proteins (Haptenation) Reactive_Intermediates->Protein_Binding Hapten_Protein_Complex Hapten-Protein Complex (Antigen) Protein_Binding->Hapten_Protein_Complex DC_Uptake Uptake by Dendritic Cells (Langerhans cells) Hapten_Protein_Complex->DC_Uptake DC_Activation Dendritic Cell Activation & Maturation DC_Uptake->DC_Activation Migration Migration to Draining Lymph Node DC_Activation->Migration T_Cell_Priming Antigen Presentation and T-Cell Priming Migration->T_Cell_Priming

Figure 3. Skin sensitization pathway of p-phenylenediamine.

References

Performance Evaluation of 4-Isopropyl-m-phenylenediamine (IPPD) as a Polymer Stabilizer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 4-Isopropyl-m-phenylenediamine (IPPD), a widely used polymer stabilizer, against other common alternatives. The information presented is supported by experimental data to aid in the selection of appropriate stabilizers for various polymer formulations.

Overview of this compound (IPPD)

This compound, commonly known as IPPD, is a chemical additive used to protect polymers, particularly rubber, from degradation.[1] It belongs to the class of p-phenylenediamine (PPD) antiozonants and antioxidants. Its primary function is to inhibit or slow down the deterioration of polymer properties caused by exposure to environmental factors such as ozone, oxygen, and heat. IPPD is particularly effective in preventing cracking in rubber products exposed to ozone and continuous flexing.[1]

The mechanism of action for IPPD and other PPD-based stabilizers involves their low ionization potential, which allows them to react with ozone and free radicals more readily than the polymer chains. This preferential reaction sacrifices the stabilizer molecule, thereby protecting the integrity of the polymer. The reaction with ozone converts IPPD into the corresponding aminoxyl radical, while ozone is converted to a hydroperoxyl radical. These reactive species can then be neutralized by other antioxidant stabilizers present in the formulation.

Comparative Performance Data

The following tables summarize the quantitative performance of IPPD in comparison to another common antioxidant, 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), in a natural rubber compound. While direct quantitative comparisons with N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) are limited in single studies, it is widely acknowledged in the industry that 6PPD generally offers superior performance, especially under high-temperature and high-speed conditions.

Table 1: Comparison of Mechanical Properties of Natural Rubber Compounds with IPPD and TMQ

PropertyIPPDTMQUnit
Mooney Viscosity20.826.7-
Elongation at Break583.75552.63%
Tensile Strength27.98628.108MPa

Data sourced from a study on the influence of antioxidant concentrations in natural rubber vulcanization.

Table 2: Comparison of Thermal Properties of Natural Rubber Compounds with IPPD and TMQ

PropertyIPPDTMQUnit
DTA Endothermic Peaks405, 550, 660397.21, 514.02, 610.27°C
TGA Total Sample Reduction81.74582.356%

Data sourced from a study on the influence of antioxidant concentrations in natural rubber vulcanization.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of polymer stabilizers. These protocols are based on widely accepted ASTM standards.

Vulcanization Characteristics

This test determines the curing characteristics of a rubber compound.

  • Standard: ASTM D2084 - Standard Test Method for Rubber Property—Vulcanization Using Oscillating Disk Cure Meter.[2][3][4][5][6]

  • Apparatus: Oscillating Disk Cure Meter.

  • Procedure:

    • A sample of the uncured rubber compound containing the stabilizer is placed in a heated, sealed cavity.

    • A rotor embedded in the sample is oscillated at a specified frequency and amplitude.

    • The torque required to oscillate the rotor is measured as a function of time at a constant temperature.

    • The increase in torque indicates the progress of vulcanization (cross-linking).

    • Key parameters such as minimum torque, maximum torque, scorch time (time to onset of cure), and cure time are determined from the resulting curve.

Mechanical Properties (Tensile Testing)

This test evaluates the tensile strength and elongation of a vulcanized rubber compound.

  • Standard: ASTM D412 - Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension.[7][8][9][10][11]

  • Apparatus: Tensile testing machine with a suitable load cell and grips.

  • Procedure:

    • Dumbbell-shaped specimens are cut from a sheet of the vulcanized rubber compound.

    • The cross-sectional area of the narrow section of the specimen is measured.

    • The specimen is mounted in the grips of the tensile testing machine.

    • The specimen is stretched at a constant rate of speed until it breaks.

    • The force required to stretch the specimen and the elongation at the point of rupture are recorded.

    • Tensile strength is calculated as the maximum force divided by the original cross-sectional area. Elongation at break is the percentage increase in length at the point of rupture.

Mooney Viscosity

This test measures the viscosity and pre-vulcanization characteristics of unvulcanized rubber.

  • Standard: ASTM D1646 - Standard Test Methods for Rubber—Viscosity, Stress Relaxation, and Pre-Vulcanization Characteristics (Mooney Viscometer).[12][13][14][15][16]

  • Apparatus: Mooney Viscometer.

  • Procedure:

    • A sample of the unvulcanized rubber compound is preheated in the viscometer chamber.

    • A rotor within the chamber rotates at a constant speed.

    • The torque required to rotate the rotor is measured. This torque is reported as the Mooney viscosity.

    • For scorch testing, the viscosity is monitored over time at a specific temperature to determine the onset of vulcanization.

Thermal Stability (Thermogravimetric Analysis - TGA)

This test determines the thermal stability and composition of the rubber compound by measuring weight changes as a function of temperature.

  • Standard: ASTM E1131 - Standard Test Method for Compositional Analysis by Thermogravimetry.[17][18][19][20][21]

  • Apparatus: Thermogravimetric Analyzer (TGA).

  • Procedure:

    • A small sample of the rubber compound is placed in a sample pan.

    • The pan is placed in the TGA furnace.

    • The sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air).

    • The weight of the sample is continuously monitored as the temperature increases.

    • The resulting TGA curve shows the temperatures at which weight loss occurs, indicating decomposition or volatilization of components.

Ozone Resistance

This test evaluates the resistance of a rubber compound to cracking when exposed to an ozone-containing atmosphere.

  • Standard: ASTM D1149 - Standard Test Methods for Rubber Deterioration—Cracking in an Ozone Controlled Environment.[22]

  • Apparatus: Ozone test chamber.

  • Procedure:

    • Specimens of the vulcanized rubber are statically or dynamically strained to a specified elongation.

    • The strained specimens are placed in an ozone chamber with a controlled ozone concentration, temperature, and humidity.

    • The specimens are periodically inspected for the appearance and growth of cracks.

    • The severity of cracking is rated according to a standardized scale.

Visualizations

Antioxidant and Antiozonant Mechanism of IPPD

The following diagram illustrates the proposed chemical pathway for the stabilizing action of IPPD against ozone and oxidative degradation.

Caption: Antioxidant and antiozonant mechanism of IPPD.

Experimental Workflow for Mechanical Property Testing

The following diagram outlines the typical workflow for evaluating the mechanical properties of a rubber compound containing a stabilizer.

Mechanical_Testing_Workflow start Start compounding Rubber Compounding (mixing with stabilizer) start->compounding vulcanization Vulcanization (ASTM D2084) compounding->vulcanization specimen_prep Specimen Preparation (Dumbbell cutting) vulcanization->specimen_prep tensile_test Tensile Testing (ASTM D412) specimen_prep->tensile_test data_analysis Data Analysis (Tensile Strength, Elongation) tensile_test->data_analysis end End data_analysis->end

Caption: Workflow for mechanical property testing of stabilized rubber.

Logical Relationship of Polymer Degradation and Stabilization

This diagram illustrates the logical relationship between the factors causing polymer degradation and the protective role of stabilizers like IPPD.

Degradation_Stabilization cluster_degradation Degradation Factors Ozone Ozone Polymer Polymer Ozone->Polymer Stabilizer Stabilizer (IPPD) Ozone->Stabilizer reacts with Oxygen Oxygen Oxygen->Polymer Oxygen->Stabilizer reacts with Heat Heat Heat->Polymer Heat->Stabilizer reacts with Degradation Degradation (Cracking, Reduced Properties) Polymer->Degradation leads to Stabilizer->Polymer protects

Caption: Polymer degradation and the protective role of stabilizers.

References

Efficacy of Phenylenediamine Antioxidants: A Comparative Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review on the efficacy of various N,N'-substituted p-phenylenediamine (PPD) antioxidants. While a direct comparative study with standardized experimental data across a range of PPDs is notably absent in the current scientific literature, this review synthesizes available theoretical and experimental findings to offer insights into their relative antioxidant potential.[1] Phenylenediamines are a class of aromatic amines widely recognized for their antioxidant properties, primarily functioning as chain-breaking antioxidants in various applications, from industrial rubber manufacturing to potential therapeutic roles.[2][3][4]

Theoretical Antioxidant Effectiveness

Computational studies have been employed to predict the relative antioxidant effectiveness of several N,N'-substituted p-phenylenediamines. One such study, utilizing the PM3 method, predicted the following order of antioxidant efficacy based on the probability of radical formation through homolytic cleavage of the C-H bond adjacent to the amino nitrogen:

SPPD > MBPPD > MBPPDH > 6PPD > IPPD > CPPD [5]

This theoretical ranking suggests that substituents on the phenyl rings and the nature of the N-alkyl groups significantly influence the antioxidant capacity. However, it is crucial to note that these are theoretical predictions and require experimental validation for conclusive comparison.

Experimental Data on Antioxidant Activity

A thorough review of experimental literature reveals a scarcity of studies directly comparing the antioxidant activity of various phenylenediamines under identical conditions.[1] The available data is sparse and originates from different studies, making a direct, quantitative comparison of values like IC50 scientifically challenging due to variations in experimental protocols. The following table summarizes the available, albeit limited, experimental data found for specific phenylenediamine derivatives.

Phenylenediamine DerivativeCommon AbbreviationAssayIC50 Value (µg/mL)Reference
N,N'-Diphenyl-p-phenylenediamineDPPDDPPHData Not Available
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine6PPDDPPH/ABTSData Not Available
N-phenyl-N'-isopropyl-p-phenylenediamineIPPDDPPH/ABTSData Not Available
N,N'-bis(4-aminophenyl)-1,4-phenylenediamineCPPDDPPH/ABTSData Not Available

Note: The lack of specific IC50 values in this table reflects the gap in the publicly available experimental literature from direct antioxidant assays.

Mechanism of Antioxidant Action

Phenylenediamines primarily exert their antioxidant effects through a chain-breaking mechanism .[6] They donate a hydrogen atom from one of their secondary amine (-NH) groups to a reactive free radical (R•), thereby neutralizing the radical and terminating the oxidative chain reaction.[7][8][9] This process generates a more stable aminyl radical (PPD•), which is less likely to propagate the oxidative chain. The antioxidant molecule can potentially donate a second hydrogen atom to form a quinonediimine species.[5]

In the context of antiozonant activity, as demonstrated by N-isopropyl-N'-phenyl-1,4-phenylenediamine (IPPD), the low ionization potential of the molecule allows it to react with ozone more readily than the material it is protecting.[2] This reaction results in the formation of an aminoxyl radical and a hydroperoxyl radical, which can then be scavenged by other antioxidant stabilizers.[2]

Antioxidant Mechanism of Phenylenediamines cluster_0 Oxidative Stress cluster_1 Antioxidant Action cluster_2 Neutralization Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H Atom Donation PPD Phenylenediamine (PPD-H) PPD_Radical Stable PPD Radical (PPD•) PPD->PPD_Radical Donates H Atom

Figure 1. Chain-breaking antioxidant mechanism of phenylenediamines.

Experimental Protocols

The following sections detail standardized methodologies for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays, which are commonly used to evaluate antioxidant efficacy.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The change in color to a pale yellow is measured spectrophotometrically.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, such as methanol or ethanol, and stored in the dark.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the test compound (phenylenediamine antioxidant). A control sample containing only the DPPH solution and the solvent is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with an oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Reaction Mixture: A small volume of the test compound at various concentrations is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from a plot of scavenging percentage versus concentration.

Experimental Workflow for Antioxidant Assay cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Prepare_Reagents Prepare Radical Solution (DPPH or ABTS•+) Mix Mix Radical Solution with Sample Solutions Prepare_Reagents->Mix Prepare_Samples Prepare Phenylenediamine Solutions (Serial Dilutions) Prepare_Samples->Mix Incubate Incubate in Dark at Room Temperature Mix->Incubate Measure_Absorbance Measure Absorbance (Spectrophotometer) Incubate->Measure_Absorbance Calculate_Scavenging Calculate % Radical Scavenging Activity Measure_Absorbance->Calculate_Scavenging Determine_IC50 Determine IC50 Value (Concentration vs. % Scavenging) Calculate_Scavenging->Determine_IC50

Figure 2. Generalized workflow for in vitro antioxidant activity assays.

Conclusion and Future Directions

The available literature indicates that N,N'-substituted p-phenylenediamines are effective antioxidants, with their efficacy being influenced by their molecular structure. However, a significant research gap exists in the form of a lack of direct, comparative experimental studies using standardized antioxidant assays. This deficiency makes it difficult to definitively rank their antioxidant potency based on experimental evidence. Theoretical studies provide a preliminary understanding of their relative effectiveness, but these require experimental verification.

Future research should focus on conducting comprehensive comparative studies of a wide range of phenylenediamine derivatives using standardized and multiple antioxidant assays (e.g., DPPH, ABTS, ORAC). Such studies would provide the much-needed quantitative data to establish a clear structure-activity relationship and guide the selection or development of phenylenediamine-based antioxidants for specific applications, including therapeutic interventions. Furthermore, elucidation of the specific signaling pathways involved in their antioxidant activity within biological systems remains an important area for investigation.

References

Safety Operating Guide

Proper Disposal of 4-Isopropyl-m-phenylenediamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 4-Isopropyl-m-phenylenediamine is critical for environmental protection and laboratory safety. This guide provides step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this hazardous chemical, aligning with established safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling.[1] Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4] All handling of this chemical should occur in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[3][5]

Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal, state, and local hazardous waste regulations, primarily governed by the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7]

  • Waste Identification and Segregation:

    • This compound waste must be classified as hazardous waste.

    • Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.

  • Containerization:

    • Use a dedicated, compatible, and properly sealed waste container.[8] The container must be in good condition and have a secure closure to prevent leaks or spills.

    • For liquid waste (e.g., solutions containing this compound), use a chemically resistant container. For solid waste, a securely sealed bag or container is appropriate.

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE".

    • The label must also include the full chemical name, "this compound," and the approximate quantity of the waste.

  • Accumulation and Storage:

    • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) near the point of generation.

    • Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible materials.[2][5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • The waste will be transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).[8]

  • Spill Management:

    • In the event of a spill, prevent the material from entering drains or waterways.[5][9]

    • For small spills, carefully sweep up the solid material and place it in the designated hazardous waste container.[5]

    • For larger spills, or if you are unsure how to proceed, contact your EHS department immediately.

Hazard Summary for this compound

The following table summarizes the key hazards associated with this compound, based on data for the compound and its close analogs.

Hazard ClassificationDescriptionGHS Hazard Statement(s)
Acute Toxicity (Oral) Harmful if swallowed.H302[1]
Acute Toxicity (Dermal) Harmful in contact with skin.H312[1]
Acute Toxicity (Inhalation) Harmful if inhaled.H332[1]
Skin Corrosion/Irritation Causes skin irritation.H315[1]
Serious Eye Damage/Irritation Causes serious eye irritation.H319[1]
Skin Sensitization May cause an allergic skin reaction.H317[5]
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.H410

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill classify Classify as Hazardous Waste ppe->classify containerize Place in a Labeled, Compatible, and Sealed Hazardous Waste Container classify->containerize label Label Container: 'HAZARDOUS WASTE' & Chemical Name containerize->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Disposal by Approved Waste Facility contact_ehs->disposal contain Contain Spill & Prevent Entry to Drains spill->contain cleanup Clean up with Appropriate Materials contain->cleanup spill_waste Dispose of Cleanup Materials as Hazardous Waste cleanup->spill_waste spill_waste->containerize

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most current information.[2][3][4][5][9]

References

Personal protective equipment for handling 4-Isopropyl-m-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is based on safety data for structurally similar compounds. A specific Safety Data Sheet (SDS) for 4-Isopropyl-m-phenylenediamine was not found. Therefore, a thorough risk assessment should be conducted by researchers before commencing any experimental work. This information is intended for laboratory professionals to ensure the safe handling, storage, and disposal of this chemical.

Immediate Safety & Hazard Information

This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or inhaled.[1] It is known to cause skin and serious eye irritation.[1] Strict adherence to safety protocols is mandatory to prevent exposure.

Personal Protective Equipment (PPE)

The following personal protective equipment is essential to ensure the safety of personnel handling this compound.

PPE CategoryRecommended EquipmentStandards/Specifications
Eye/Face Protection Tight-sealing safety goggles or a face shield.EN166 or equivalent.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and protective clothing.
Respiratory Protection A NIOSH-approved respirator is recommended if dust formation is likely or ventilation is inadequate.

Operational Plan: Step-by-Step Handling

1. Preparation & Engineering Controls:

  • Ensure adequate ventilation in the work area. A chemical fume hood is highly recommended.

  • An emergency eye wash station and safety shower must be readily accessible.

  • Keep the chemical container tightly closed in a dry, well-ventilated place.

2. Handling the Chemical:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]

  • Do not get in eyes, on skin, or on clothing.[3]

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.[3][4]

  • Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[2][3]

3. In Case of Spills:

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[5]

  • For large spills, evacuate the area and follow emergency procedures.[1]

  • Do not allow the product to enter drains or surface water.[3][5]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Remove the individual to fresh air. If breathing is difficult, seek immediate medical attention.[5]
Skin Contact Immediately wash with plenty of water and soap and rinse thoroughly.[2] If skin irritation or rash occurs, get medical advice/attention.[2]
Eye Contact Rinse opened eye for several minutes under running water.[2] Seek immediate medical attention.
Ingestion If symptoms persist, consult a doctor.[2]

Disposal Plan

  • Dispose of contents and containers to an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][5]

  • Do not dispose of the chemical into the environment.

Safe Handling Workflow

prep Preparation & Engineering Controls ppe Wear Appropriate PPE prep->ppe Always handling Chemical Handling spill Spill Response handling->spill If Spill Occurs disposal Waste Disposal handling->disposal After Use first_aid First Aid handling->first_aid If Exposure Occurs spill->disposal ppe->handling

Caption: A logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.